Eluxadoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNHIDANIVGXPE-FNZWTVRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235589 | |
| Record name | Eluxadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864821-90-9 | |
| Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eluxadoline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eluxadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eluxadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELUXADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eluxadoline's Mechanism of Action in Modulating Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eluxadoline is a locally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D), a disorder characterized by chronic abdominal pain and altered bowel habits. A key component of IBS-D pathophysiology is visceral hypersensitivity, an increased perception of pain in response to normal or mildly noxious stimuli in the viscera. This compound exerts its therapeutic effects through a unique mixed-opioid receptor mechanism of action, functioning as a µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, and a δ-opioid receptor (DOR) antagonist. This combination of activities allows for the modulation of gastrointestinal motility, secretion, and visceral sensation. This technical guide provides an in-depth review of this compound's mechanism of action with a specific focus on its effects on visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: The Challenge of Visceral Hypersensitivity in IBS-D
Visceral hypersensitivity is a hallmark of IBS-D, contributing significantly to the abdominal pain experienced by patients.[1] It involves the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain.[2] Afferent nerve fibers innervating the colon become hyperexcitable, leading to an exaggerated response to luminal contents and distension.[3] This heightened sensitivity underscores the need for therapies that can directly modulate visceral nociception.
This compound's development was aimed at addressing both the diarrhea and abdominal pain components of IBS-D by targeting the endogenous opioid system within the gastrointestinal tract.[4] Its mixed-receptor profile is designed to provide analgesia and reduce motility while mitigating the constipating effects often associated with unopposed MOR agonism.[5]
This compound's Mixed-Opioid Receptor Profile
This compound's pharmacological activity is defined by its interaction with three distinct opioid receptors in the gut.[6]
Receptor Binding Affinities
The binding affinity of this compound for human µ-opioid, δ-opioid, and κ-opioid receptors has been determined in radioligand binding assays. These studies demonstrate a high affinity for the µ-opioid receptor, and a lower affinity for the δ- and κ-opioid receptors.
| Receptor | Ligand | Species | K i (nM) |
| µ-Opioid Receptor | This compound | Human | 1.8 |
| δ-Opioid Receptor | This compound | Human | 430 |
| κ-Opioid Receptor | This compound | Guinea Pig | 55 |
Table 1: this compound Receptor Binding Affinities.
Functional Activity at Opioid Receptors
This compound's functional activity as an agonist or antagonist at these receptors is crucial to its therapeutic effect. This has been characterized using in vitro functional assays such as [³⁵S]GTPγS binding and β-arrestin recruitment assays.
| Assay | Receptor | Ligand | EC₅₀ (nM) | Eₘₐₓ (% of Basal) |
| [³⁵S]GTPγS Binding | µ-Opioid Receptor | This compound | ~192 | ~143 |
| β-Arrestin Recruitment | µ-Opioid Receptor | This compound | Lower than DAMGO | ~433 |
Table 2: Functional Activity of this compound at the µ-Opioid Receptor.[7]
Signaling Pathways Modulated by this compound
This compound's interaction with opioid receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and reduce the perception of visceral pain.
G-Protein Coupled Signaling
As a MOR and KOR agonist, this compound activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), leading to reduced phosphorylation of downstream targets involved in neuronal excitability. Additionally, G-protein activation can directly modulate ion channel activity, leading to hyperpolarization and reduced neuronal firing.[8]
Role of δ-Opioid Receptor Antagonism
This compound's antagonist activity at the DOR is thought to modulate the effects of MOR agonism.[5] By blocking DOR, this compound may prevent the development of tolerance to the analgesic effects of MOR activation and may also mitigate the excessive slowing of gastrointestinal transit, thereby reducing the risk of constipation.[7]
References
- 1. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology as a Tool to Decipher the Network Mechanism of Visceral Pain in Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical potential of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Analyses of Human Dorsal Root Ganglia and Human Induced Pluripotent Stem Cell-derived Sensory Neurons From Male and Female Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of this compound as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Eluxadoline's Central Analgesic Action on Spinal Neurons: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eluxadoline, a mixed µ-opioid receptor (MOR) agonist, κ-opioid receptor (KOR) agonist, and δ-opioid receptor (DOR) antagonist, is an approved treatment for diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] While its effects on the enteric nervous system are well-documented, recent evidence has elucidated a distinct central analgesic mechanism of action at the level of the spinal cord. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's inhibitory action on spinal neurons, offering insights for researchers and professionals in pain and neuropharmacology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Opioids are potent analgesics, and their mechanism of action in the central nervous system, including the spinal cord, has been a subject of extensive research.[3] The dorsal horn of the spinal cord is a critical site for the transmission and modulation of nociceptive signals from the periphery to higher brain centers.[4][5] this compound presents a unique pharmacological profile as a mixed-activity opioid ligand.[1][2][6] Recent research has demonstrated that beyond its established peripheral effects on gut motility and secretion, this compound exerts a direct central analgesic effect by modulating the activity of spinal neurons.[6] A pivotal study has shown that this compound alleviates visceral pain by inhibiting the responses of lumbosacral (L6-S1) spinal neurons, an action mediated by spinal µ-opioid receptors.[6] This finding is significant as it distinguishes its central analgesic pathway from its peripheral actions, which are primarily aimed at normalizing bowel function.[6]
Mechanism of Central Analgesic Action
This compound's central analgesic effect is primarily attributed to its agonistic activity at spinal µ-opioid receptors (MORs).[6] This action attenuates the excitability of spinal neurons that are responsive to painful visceral stimuli, such as bladder or colon distension.[6] A key finding from preclinical studies is that this inhibitory effect is reversed by the centrally acting opioid antagonist, naloxone, but not by the peripherally restricted antagonist, naloxone-methiodide.[6] This differential antagonism provides strong evidence for a central site of action. Furthermore, this compound does not inhibit the firing of mechanosensitive afferent fibers innervating the viscera, indicating that its analgesic effect is not due to a peripheral sensory blockade but rather a modulation of signal processing within the spinal cord.[6]
Signaling Pathway
The binding of this compound to MORs on spinal neurons initiates an intracellular signaling cascade that leads to neuronal inhibition. This is a classic G-protein coupled receptor (GPCR) signaling pathway.
Quantitative Data on Central Analgesic Effects
The central analgesic effects of this compound have been quantified through visceromotor response (VMR) assays and direct electrophysiological recordings of spinal neuron activity.
Table 1: Effect of this compound on Visceromotor Response (VMR) to Visceral Distension
| Treatment Group | Organ Distended | VMR Inhibition (%) | Reversal by Naloxone | Reversal by Naloxone-Methiodide |
| This compound | Colon | Significant Inhibition | Yes | No |
| This compound | Bladder | Significant Inhibition | Yes | No |
Data synthesized from preclinical studies.[6] The VMR is a quantifiable measure of visceral pain in animal models.
Table 2: Effect of this compound on the Firing Rate of Distension-Responsive Spinal Neurons
| Treatment Group | Neuron Type | Change in Firing Rate | Reversal by Naloxone | Reversal by Naloxone-Methiodide |
| This compound | L6-S1 Bladder Responsive | Significant Decrease | Yes | No |
| This compound | L6-S1 Colon Responsive | Significant Decrease | Yes | No |
Data synthesized from preclinical electrophysiology studies.[6]
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the central analgesic action of this compound.
Animal Models and Drug Administration
-
Species: Male mice are commonly used.
-
Drug Administration: this compound is administered systemically. Naloxone and naloxone-methiodide are administered to differentiate between central and peripheral effects.
Visceromotor Response (VMR) to Visceral Distension
This protocol assesses visceral pain by measuring the electromyographic (EMG) activity of the abdominal muscles in response to controlled distension of the colon or bladder.
-
Animal Preparation: Mice are anesthetized, and EMG electrodes are implanted into the external oblique abdominal muscles. A catheter is inserted into the colon or bladder for controlled distension.
-
Distension Protocol: A series of graded distensions are applied to the organ.
-
EMG Recording: The EMG activity is recorded and quantified before and after drug administration to measure the visceromotor response.
-
Data Analysis: The inhibition of the VMR by this compound and its reversal by antagonists are statistically analyzed.
In Vivo Electrophysiological Recording from Spinal Neurons
This protocol directly measures the electrical activity of individual spinal neurons.
-
Animal Preparation: The animal is anesthetized, and a laminectomy is performed to expose the lumbosacral (L6-S1) region of the spinal cord.
-
Neuron Identification: A recording microelectrode is advanced into the dorsal horn to identify neurons that are responsive to mechanical stimulation of the viscera (bladder or colon).
-
Recording Protocol: The spontaneous and evoked firing rates of the identified neurons are recorded before and after the administration of this compound and its antagonists.
-
Data Analysis: Changes in the firing frequency of the neurons in response to the different treatments are quantified and statistically compared.
Experimental Workflow Diagram
Discussion and Future Directions
The discovery of this compound's central analgesic action on spinal neurons opens new avenues for understanding and treating visceral pain.[6] This central mechanism, distinct from its peripheral effects, suggests that this compound's therapeutic benefits in IBS-D may be twofold: reducing diarrhea through peripheral actions and alleviating pain through central modulation. The specificity of this central action for µ-opioid receptors highlights the potential for developing targeted therapies for visceral pain that minimize off-target effects.
Future research should aim to further characterize the subpopulations of spinal neurons modulated by this compound and to investigate the downstream signaling pathways involved in greater detail. Understanding how this compound's mixed opioid receptor profile (MOR agonism, DOR antagonism, KOR agonism) contributes to its overall central and peripheral effects will be crucial for optimizing its therapeutic use and for the development of novel analgesics with improved efficacy and safety profiles.
Conclusion
This compound exerts a clear central analgesic effect by inhibiting the activity of visceral pain-responsive neurons in the lumbosacral spinal cord. This action is mediated by spinal µ-opioid receptors and is independent of its peripheral effects. The data and protocols summarized in this whitepaper provide a comprehensive overview for researchers and drug development professionals working to advance our understanding and treatment of visceral pain.
References
- 1. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
Eluxadoline's Modulation of the Brain-Gut Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eluxadoline is a locally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its therapeutic efficacy stems from a unique mechanism of action as a mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. This mixed-opioid activity allows this compound to normalize gut motility and reduce visceral hypersensitivity, key pathophysiological features of IBS-D, while mitigating the severe constipating effects often associated with unopposed µ-opioid receptor agonists. This technical guide provides an in-depth overview of this compound's pharmacology, its role in modulating the brain-gut axis, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathways.
Introduction: The Brain-Gut Axis and IBS-D
Irritable bowel syndrome with diarrhea is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[1][2] It is understood as a disorder of the brain-gut axis, a bidirectional communication network between the central nervous system (CNS) and the enteric nervous system (ENS).[3][4] Dysregulation of this axis can lead to visceral hypersensitivity (increased pain perception from the gut) and abnormal gut motility.[1][4]
The endogenous opioid system, comprising µ (mu), δ (delta), and κ (kappa) opioid receptors and their endogenous ligands, is a key modulator of gastrointestinal function and sensation within the ENS.[1][3] Activation of µ-opioid receptors generally inhibits gut motility and secretion, while κ-opioid receptor activation is implicated in analgesia. δ-opioid receptor modulation also plays a role in gut motor function.[3][5] this compound was developed to target these receptors locally in the gut to address the primary symptoms of IBS-D.[3]
Pharmacology of this compound
This compound is a small molecule that acts as a mixed-opioid receptor modulator with low oral bioavailability, which limits its systemic exposure and central nervous system effects.[6][7] Its primary site of action is the enteric nervous system.[1][7]
Mechanism of Action
This compound exerts its therapeutic effects through a combination of activities at three different opioid receptors:
-
µ-Opioid Receptor (MOR) Agonism: Activation of MORs in the myenteric and submucosal plexuses of the ENS leads to a decrease in acetylcholine release from enteric neurons.[1] This results in reduced propulsive contractions of the intestinal smooth muscle, slowing of colonic transit, and increased fluid absorption, thereby addressing diarrhea.[1][7] MOR activation also contributes to the analgesic effect by reducing visceral sensation.[1]
-
κ-Opioid Receptor (KOR) Agonism: Agonism at KORs, which are also expressed on enteric neurons, is thought to contribute to the analgesic effects of this compound, particularly in states of chronic visceral hypersensitivity.[3]
-
δ-Opioid Receptor (DOR) Antagonism: The antagonistic activity at DORs is a key feature of this compound's profile. It is believed to counteract the excessive inhibitory effects of unopposed MOR agonism on gut motility, thereby reducing the risk of severe constipation.[1][5] This balanced activity aims to normalize bowel function rather than inducing constipation.[5]
Pharmacokinetics
This compound has low systemic bioavailability, with most of the drug acting locally within the gastrointestinal tract.[7] It is primarily excreted unchanged in the feces.[6]
Signaling Pathways
This compound's interaction with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades that modulate neuronal activity in the ENS.
µ- and κ-Opioid Receptor Agonist Signaling
Activation of µ- and κ-opioid receptors by this compound leads to the activation of inhibitory G-proteins (Gi/o). This initiates downstream signaling events that ultimately reduce neuronal excitability and neurotransmitter release.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Human (recombinant) | Rat (endogenous) |
| µ-Opioid Receptor | 1.7 nM[6] | - |
| κ-Opioid Receptor | 55 nM[6] | - |
| δ-Opioid Receptor | 367 nM[6] | 1.3 nM[6] |
Table 2: Phase 3 Clinical Trial Efficacy Data (Composite Endpoint Responder Rates)
A composite responder was defined as a patient who experienced a concurrent improvement of ≥30% from baseline in the daily worst abdominal pain score and a Bristol Stool Form Scale (BSFS) score of <5 for at least 50% of the days within the 12-week treatment period.
| Study | Treatment Group | Responder Rate (%) | p-value vs. Placebo |
| IBS-3001 & IBS-3002 (Pooled) | Placebo | 17.1[1] | - |
| This compound 75 mg twice daily | 23.9[1] | 0.014[1] | |
| This compound 100 mg twice daily | 25.1[1] | 0.004[1] |
Table 3: Phase 4 Clinical Trial Efficacy Data (RELIEF Study) in Loperamide Non-Responders
This study evaluated this compound in patients with IBS-D who had inadequate symptom control with loperamide.
| Endpoint | Placebo (%) | This compound 100 mg twice daily (%) | p-value |
| Primary Composite Responder | 10.3[8] | 22.7[8] | 0.002[8] |
| Stool Consistency Improvement | 16.7[8] | 27.9[8] | 0.01[8] |
| Worst Abdominal Pain Improvement | 31.0[8] | 43.6[8] | 0.02[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Radioligand Binding Assay for Opioid Receptors
This protocol determines the binding affinity (Ki) of a test compound for opioid receptors.
In Vitro Guinea Pig Ileum Contractility Assay
This assay assesses the effect of compounds on intestinal smooth muscle contraction.
Castor Oil-Induced Diarrhea Model in Mice
This in vivo model evaluates the antidiarrheal efficacy of a test compound.
Conclusion
This compound's unique mixed-opioid receptor mechanism of action, with its combination of µ- and κ-opioid receptor agonism and δ-opioid receptor antagonism, provides a targeted approach to managing the key symptoms of IBS-D. By acting locally in the enteric nervous system, it effectively modulates the brain-gut axis to normalize gut motility and reduce visceral pain, with a lower incidence of constipation compared to traditional opioid agonists. The preclinical and clinical data robustly support its efficacy and safety in the treatment of IBS-D. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and development of novel therapies targeting the complex pathophysiology of functional gastrointestinal disorders.
References
- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Eluxadoline's Attenuation of Neurogenically Mediated Intestinal Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eluxadoline, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, is an approved therapeutic for diarrhea-predominant irritable bowel syndrome (IBS-D). Its clinical efficacy is largely attributed to its ability to normalize bowel function, reducing both diarrhea and abdominal pain. A key component of its anti-diarrheal action is the inhibition of neurogenically mediated intestinal secretion. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's effect on this physiological process. It details the underlying signaling pathways, summarizes the quantitative data from pivotal in vitro studies, and outlines the experimental protocols used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in gastroenterology and drug development.
Introduction: The Enteric Nervous System and Intestinal Secretion
The enteric nervous system (ENS), often referred to as the "second brain," is the intrinsic nervous system of the gastrointestinal tract and a primary regulator of intestinal fluid and electrolyte transport. Intestinal secretion is a complex process involving the active transport of ions, primarily chloride (Cl-), from the blood into the intestinal lumen, with water following passively. This process is crucial for maintaining mucosal hydration and facilitating digestion. However, excessive secretion, often driven by neurogenic stimuli, is a hallmark of diarrheal diseases.
Secretomotor neurons within the submucosal plexus of the ENS play a pivotal role in stimulating epithelial cells to secrete fluid. These neurons are predominantly cholinergic (releasing acetylcholine) and peptidergic (releasing vasoactive intestinal peptide - VIP), both of which potently stimulate Cl- secretion.
This compound's Mechanism of Action on Enteric Opioid Receptors
This compound exerts its effects by targeting opioid receptors located on enteric neurons.[1][2][3][4] It possesses a unique pharmacological profile as a:
-
µ-opioid receptor (MOR) agonist: Activation of MORs on submucosal secretomotor neurons is a key mechanism for inhibiting intestinal secretion.[5][6] This activation leads to a reduction in the release of pro-secretory neurotransmitters like acetylcholine and VIP.[7]
-
κ-opioid receptor (KOR) agonist: While the role of KOR agonism in secretion is less defined, it is thought to contribute to the overall normalization of gut function and visceral pain reduction.[3]
-
δ-opioid receptor (DOR) antagonist: Antagonism at DORs is believed to counteract the excessive inhibitory effects of MOR agonism on motility, thereby reducing the likelihood of constipation, a common side effect of traditional opioids.[2][8]
The net effect of this mixed receptor activity is a reduction in neurally-driven intestinal secretion, contributing to the anti-diarrheal properties of this compound.[8]
Signaling Pathways
The binding of this compound to µ-opioid receptors on submucosal neurons initiates an intracellular signaling cascade that ultimately suppresses neurotransmitter release and, consequently, intestinal secretion.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. (Viberzi) this compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Eluxadoline: An In-Depth Technical Guide to its Receptor Binding Profile
Abstract
Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its therapeutic efficacy stems from a unique pharmacological profile, simultaneously acting as an agonist at mu (μ)- and kappa (κ)-opioid receptors while acting as an antagonist at the delta (δ)-opioid receptor.[1][2] This document provides a detailed technical overview of this compound's receptor binding affinities, the associated signaling pathways, and the experimental methodologies used to characterize these interactions. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action.
Primary Receptor Binding Profile
This compound's primary mechanism of action involves its interaction with three distinct opioid receptors within the enteric nervous system.[1] This mixed-modulator activity is crucial for its clinical effect, which balances the reduction of gastrointestinal motility and visceral pain without causing the severe constipation often associated with unopposed μ-opioid receptor agonists.[2][3] Activation of μ- and κ-opioid receptors leads to slowed GI transit and reduced visceral sensation, while the antagonism of δ-opioid receptors is thought to counteract excessive inhibition of gut motility.[1][3]
The binding affinities (Ki) of this compound for these primary targets have been quantified and are summarized in the table below.
| Receptor | Species | Binding Affinity (Ki) | Functional Activity | Reference |
| Mu-Opioid Receptor (μOR) | Human | 1.8 nM | Agonist | [4] |
| Delta-Opioid Receptor (δOR) | Human | 430 nM | Antagonist | [4] |
| Kappa-Opioid Receptor (κOR) | Guinea Pig | 55 nM | Agonist | [4] |
Note: The binding affinity for the human kappa opioid receptor has not been definitively reported in the reviewed literature; the value for the guinea pig cerebellum receptor is provided.[4]
Potential Off-Target Interactions
A comprehensive screening of this compound against a broad panel of off-target receptors is not extensively detailed in publicly available literature. The primary focus of research has been on its opioid receptor activity. However, in vitro studies have identified interactions with specific transporter proteins.
| Transporter | Interaction Type | Reference |
| OATP1B1 | Substrate | [5] |
| OAT3 | Substrate | [5] |
| MRP2 | Substrate | [5] |
These interactions are clinically relevant, as co-administration with inhibitors of these transporters can lead to elevated plasma concentrations of this compound.[5]
Key Signaling Pathways
This compound exerts its effects by modulating canonical G-protein coupled receptor (GPCR) signaling pathways. All three primary opioid targets are coupled to inhibitory G-proteins (Gαi/o).[6][7]
Mu-Opioid Receptor (μOR) Agonism
Upon binding of this compound, the μ-opioid receptor undergoes a conformational change, activating the associated Gαi/o protein.[7] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8] Simultaneously, the Gβγ subunit dissociates and can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[9]
Kappa-Opioid Receptor (κOR) Agonism
Similar to μOR, the κ-opioid receptor is coupled to Gαi/o proteins.[10] Agonism by this compound initiates a signaling cascade that includes inhibition of adenylyl cyclase and modulation of ion channels, such as reducing calcium currents and activating potassium channels.[6] Additionally, KOR activation can trigger downstream mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, although the G-protein pathway is considered canonical for its effects on motility and pain.[11]
Delta-Opioid Receptor (δOR) Antagonism
As an antagonist, this compound binds to the δ-opioid receptor but does not induce a signaling cascade. Instead, it blocks the receptor from being activated by endogenous agonists like enkephalins.[2][12] By preventing the activation of the δOR's own Gαi/o-mediated inhibitory pathway, this compound helps to prevent the excessive slowing of colonic transit that might otherwise occur from its μOR agonist activity.[1]
Experimental Protocols: Receptor Binding Affinity Determination
The determination of binding affinities (Ki) for ligands like this compound is fundamental to characterizing their pharmacological profile. Radioligand binding assays are a standard and sensitive method for quantifying these interactions at GPCRs.[13]
Representative Protocol: Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a high-affinity radioligand for a specific receptor.
-
Membrane Preparation:
-
A stable cell line (e.g., HEK293 or CHO cells) overexpressing the human opioid receptor of interest (μOR, δOR, or κOR) is cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[14]
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of the membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., ³H-DAMGO for μOR) near its Kd value.
-
Varying concentrations of the unlabeled test compound (this compound) to generate a competition curve.
-
-
Total Binding wells contain membranes and radioligand only.
-
Non-Specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known, unlabeled saturating ligand to displace all specific binding.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[14]
-
The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C), which trap the membranes with bound radioligand.[14]
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The radioactivity retained on the dried filters is quantified using a scintillation counter.
-
Specific Binding is calculated by subtracting the NSB from the Total Binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Conclusion
This compound possesses a unique and complex receptor binding profile, characterized by high-affinity agonism at μ-opioid receptors, moderate-affinity agonism at κ-opioid receptors, and lower-affinity antagonism at δ-opioid receptors. This mixed activity at key receptors in the enteric nervous system allows for effective management of IBS-D symptoms by normalizing gut motility and reducing visceral hypersensitivity. While its primary targets are well-defined, comprehensive data on its potential for off-target binding at other receptor classes are limited in the public domain. The known interactions with drug transporters underscore the importance of considering potential drug-drug interactions. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for further research and development in the field of gastrointestinal pharmacology.
References
- 1. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Update on this compound for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Eluxadoline's Effect on Colonic Migrating Motor Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eluxadoline is a locally acting, mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist approved for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its unique mechanism of action is designed to modulate gut motility and reduce visceral pain with a lower risk of constipation compared to traditional opioid agonists.[3][4] This technical guide provides an in-depth analysis of the preclinical data regarding this compound's effect on colonic migrating motor complexes (CMMCs), the primary propulsive motor patterns in the colon. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Colonic migrating motor complexes are coordinated, high-amplitude contractions that propagate along the colon to propel luminal contents.[2] Alterations in CMMC frequency, amplitude, and velocity are implicated in various gastrointestinal disorders, including IBS-D. This compound's therapeutic effect is believed to stem from its ability to normalize gut transit by acting on the enteric nervous system (ENS).[1][5] As a µ-opioid receptor agonist, it can reduce gastrointestinal motility and secretion.[6] Concurrently, its δ-opioid receptor antagonism is thought to counteract the excessive inhibitory effects of µ-opioid agonism, thereby preventing severe constipation.[6][7] The role of κ-opioid receptor agonism is less defined but may contribute to its analgesic effects.[6] This guide focuses on the direct evidence of this compound's impact on the physiological manifestation of colonic motility, specifically CMMCs.
Quantitative Data on this compound's Effect on Gastrointestinal Motility
While direct quantitative data on the specific effects of this compound on CMMC frequency, amplitude, and velocity from dedicated preclinical studies are not extensively published, available data from broader gastrointestinal transit and contractility studies provide valuable insights.
| Parameter | Animal Model | This compound Effect | Loperamide (Comparator) Effect | Citation |
| Gastrointestinal Transit | Murine | Dose-dependent reduction in gut transit, without complete suppression even at high doses (50 and 100 mg/kg). | Completely abolished GI transit at 10 mg/kg. | [3] |
| Intestinal Contractility | Isolated Guinea Pig Ileum | Reduced intestinal contractility. | Not specified for direct comparison in this study. | [5] |
| Neurogenically Evoked Secretion | Isolated Mouse Small Intestine and Colon | Inhibited secretory response. | No change in secretion. | [3][5] |
Note: The available preclinical data suggests this compound normalizes gut transit rather than causing the complete inhibition seen with unopposed µ-opioid agonists like loperamide.[3] Further research is warranted to specifically quantify the dose-dependent effects of this compound on the distinct parameters of CMMCs (frequency, amplitude, and velocity).
Experimental Protocols
The following protocols are representative of the methodologies used to assess the effects of compounds like this compound on colonic motility.
Ex Vivo Measurement of Colonic Migrating Motor Complexes in Mouse Colon
This protocol is adapted from established methods for recording CMMCs in isolated murine colon preparations.
3.1.1. Tissue Preparation:
-
Humanely euthanize a C57BL/6 mouse via cervical dislocation.
-
Perform a laparotomy and carefully dissect the entire colon from the cecum to the distal rectum.
-
Flush the luminal contents gently with warm, oxygenated Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, NaH2PO4 1.2, glucose 11).
-
Transfer the isolated colon to a dissecting dish containing continuously oxygenated Krebs solution.
3.1.2. Organ Bath Setup and Recording:
-
Secure the proximal and distal ends of the colon to cannulas in a horizontal organ bath.
-
Maintain the organ bath at 37°C and continuously superfuse with oxygenated Krebs solution.
-
Position a video camera above the organ bath to record the entire length of the colon.[1]
-
Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous CMMCs should become apparent.
-
Record baseline CMMC activity for a defined period (e.g., 30-60 minutes).
-
Introduce this compound into the superfusing Krebs solution at desired concentrations.
-
Record CMMC activity in the presence of this compound for a defined period.
-
Perform a washout with fresh Krebs solution to observe any reversal of effects.
3.1.3. Data Analysis:
-
Analyze video recordings to generate spatiotemporal maps of colonic motor patterns.[1]
-
From these maps, quantify CMMC parameters:
-
Frequency: Number of CMMCs per unit of time.
-
Amplitude: Magnitude of the contraction, often measured as the change in colon diameter.
-
Velocity: Speed of propagation along the colon.
-
In Vitro Guinea Pig Ileum Contractility Assay
This assay is a classic method to assess the effects of pharmacological agents on intestinal smooth muscle contractility.
3.2.1. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in oxygenated Krebs solution.
-
Carefully remove the luminal contents.
-
Prepare longitudinal muscle-myenteric plexus (LMMP) strips.
3.2.2. Organ Bath Setup and Recording:
-
Suspend the LMMP strips in an organ bath containing oxygenated Krebs solution at 37°C.
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the Krebs solution.
-
Induce contractions using electrical field stimulation (EFS) or a cholinergic agonist like carbachol.
-
Record baseline contractile responses.
-
Add this compound to the organ bath at increasing concentrations and record the effect on induced contractions.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in an enteric neuron.
Caption: Experimental workflow for ex vivo analysis of this compound's effect on CMMCs.
Discussion and Future Directions
The available evidence suggests that this compound modulates colonic motility through a unique mixed-opioid receptor mechanism, leading to the normalization of gut transit rather than complete inhibition. This profile is advantageous in the treatment of IBS-D, where the goal is to alleviate diarrhea without inducing severe constipation.
However, a significant gap exists in the literature regarding the specific, quantitative effects of this compound on the fundamental parameters of CMMCs. Future preclinical studies should focus on:
-
Dose-response studies: To precisely quantify the effects of a range of this compound concentrations on CMMC frequency, amplitude, and propagation velocity.
-
Comparative studies: To directly compare the effects of this compound with other opioid modulators and non-opioid treatments for IBS-D on CMMC characteristics.
-
In vivo studies: To complement ex vivo findings by investigating the effects of this compound on colonic motility in conscious animal models, which would provide a more physiologically relevant context.
A deeper understanding of how this compound modulates the intricate patterns of colonic motility will not only refine our knowledge of its therapeutic mechanism but also aid in the development of future targeted therapies for gastrointestinal motility disorders.
References
- 1. Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a promising therapy that raises many questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Eluxadoline on Interstitial Cells of Cajal: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its mechanism of action involves simultaneous agonism of µ- and κ-opioid receptors and antagonism of the δ-opioid receptor within the gastrointestinal tract. Interstitial cells of Cajal (ICCs) are the pacemaker cells of the gut, crucial for regulating motility and mediating neurotransmission. Opioid receptors are expressed on ICCs, suggesting that these cells are a direct target for this compound. This whitepaper synthesizes the current understanding and proposes the likely impact of this compound on the function of ICCs. Due to a lack of direct experimental data on this compound's effects on ICCs, this document extrapolates from studies on the effects of other opioids on these cells and outlines detailed experimental protocols to validate these hypotheses.
Introduction to Interstitial Cells of Cajal
Interstitial cells of Cajal are mesenchymal-derived cells that form an extensive network within the gastrointestinal wall. They are functionally coupled to smooth muscle cells and enteric neurons, playing a pivotal role in:
-
Pacemaking: Generating and propagating electrical slow waves that dictate the rhythm of gut contractions.[1][2][3][4]
-
Neurotransmission: Mediating signals from enteric motor neurons to the smooth muscle.[1][2][5]
-
Mechanosensation: Potentially acting as stretch receptors to modulate gut motility.
Multiple subtypes of ICCs exist, with myenteric ICCs (ICC-MY) primarily responsible for pacemaking and intramuscular ICCs (ICC-IM) being crucial for neurotransmission.[1][5][6] The functional integrity of the ICC network is essential for normal gastrointestinal motility.
This compound's Mechanism of Action and its Relevance to ICCs
This compound's therapeutic effect is derived from its unique, mixed-opioid receptor activity:
-
µ-Opioid Receptor (MOR) Agonism: Activation of MORs is known to decrease gastrointestinal motility and secretions, contributing to the anti-diarrheal effect.[7][8][9]
-
κ-Opioid Receptor (KOR) Agonism: KOR activation also contributes to the reduction of visceral pain and motility.[7][10]
-
δ-Opioid Receptor (DOR) Antagonism: Antagonism of DORs is thought to counteract the excessive inhibitory effects of MOR agonism, potentially reducing the incidence of constipation and modulating visceral sensation.[7][11]
Given that ICCs express µ, κ, and δ opioid receptors, this compound is expected to directly modulate their function.[12]
Hypothesized Impact of this compound on ICC Function
Based on the known effects of opioid receptor modulation in the gastrointestinal tract, the following impacts of this compound on ICCs are hypothesized:
Electrophysiological Effects
The activation of MOR and KOR, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), is expected to have an inhibitory effect on ICC excitability. This is likely mediated by:
-
Inhibition of adenylyl cyclase: Leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channel activity:
The antagonism of DORs might counteract these inhibitory effects to some extent, although the precise role of DORs on ICC pacemaker activity requires further investigation.
Table 1: Hypothesized Quantitative Effects of this compound on ICC Electrophysiology
| Parameter | Hypothesized Effect | Rationale |
| Resting Membrane Potential | Hyperpolarization | MOR and KOR agonism leading to activation of GIRK channels. |
| Slow Wave Frequency | Decrease | Hyperpolarization and reduced excitability. |
| Slow Wave Amplitude | Decrease | Inhibition of VGCCs, reducing the amplitude of the plateau phase. |
| Spontaneous Transient Inward Currents (STICs) | Decrease in frequency and amplitude | Reduced intracellular calcium availability due to VGCC inhibition. |
Intracellular Calcium Signaling
Opioid receptor activation is known to modulate intracellular calcium levels. The agonistic effects of this compound on MOR and KOR are expected to decrease intracellular calcium transients in ICCs by inhibiting VGCCs.[13] This reduction in calcium availability would, in turn, affect calcium-dependent processes within the ICCs, including the activation of Ano1 (a Ca2+-activated Cl- channel) which is crucial for slow wave generation.[1][15] The antagonistic effect on DORs may have opposing effects on calcium signaling, contributing to a more nuanced overall modulation.
Table 2: Hypothesized Quantitative Effects of this compound on ICC Calcium Signaling
| Parameter | Hypothesized Effect | Rationale |
| Amplitude of Spontaneous Ca2+ Transients | Decrease | Inhibition of VGCCs by MOR and KOR agonism. |
| Frequency of Spontaneous Ca2+ Transients | Decrease | Reduced overall cellular excitability. |
| Ca2+ Influx | Decrease | Direct inhibition of voltage-gated calcium channels. |
Proposed Experimental Protocols
To validate the hypothesized effects of this compound on ICCs, the following experimental protocols are proposed:
Isolation and Primary Culture of Murine Interstitial Cells of Cajal
-
Tissue Harvest: Euthanize adult mice (e.g., C57BL/6) and dissect the small intestine in ice-cold, oxygenated Krebs-Ringer buffer.
-
Muscle Layer Separation: Carefully peel away the mucosal and submucosal layers to isolate the tunica muscularis.
-
Enzymatic Digestion: Mince the muscle tissue and incubate in a digestion solution containing collagenase, bovine serum albumin, and trypsin inhibitor at 37°C with gentle agitation.
-
Cell Dissociation: Gently triturate the digested tissue to release single cells and small cell clusters.
-
Cell Culture: Plate the cell suspension onto collagen-coated coverslips in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and stem cell factor (SCF) to maintain the ICC phenotype.
-
Cell Identification: After 24-48 hours in culture, confirm the identity of ICCs using immunocytochemistry for the c-Kit receptor tyrosine kinase, a specific marker for ICCs.
Electrophysiological Recordings using Patch-Clamp Technique
-
Cell Selection: Identify single ICCs or small clusters of ICCs for recording based on their characteristic morphology (stellate shape with multiple processes).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.
-
Current-Clamp Recordings: Record the resting membrane potential and spontaneous slow wave activity before and after the application of this compound at various concentrations.
-
Voltage-Clamp Recordings: Hold the cell at a potential of -60 mV and record spontaneous transient inward currents (STICs) before and after this compound application.
-
Data Analysis: Analyze changes in resting membrane potential, slow wave frequency and amplitude, and STIC frequency and amplitude.
Intracellular Calcium Imaging
-
Calcium Indicator Loading: Incubate cultured ICCs with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Image Acquisition: Mount the coverslip on a perfusion chamber of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Recording: Record baseline spontaneous intracellular calcium transients.
-
This compound Perfusion: Perfuse the chamber with a solution containing this compound at various concentrations and continue recording.
-
Data Analysis: Quantify changes in the frequency and amplitude of calcium transients in response to this compound.
Visualizations of Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Interstitial Cells of Cajal
Caption: Proposed signaling cascade of this compound in ICCs.
Experimental Workflow for Investigating this compound's Impact on ICCs
Caption: Workflow for studying this compound's effects on ICCs.
Conclusion
This compound's unique mixed-opioid receptor profile strongly suggests a direct modulatory role on interstitial cells of Cajal, the pacemakers of the gut. While direct experimental evidence is currently lacking, this whitepaper provides a comprehensive overview of the hypothesized mechanisms of action, based on the known pharmacology of opioid receptors and the physiology of ICCs. The proposed experimental protocols offer a clear roadmap for future research to elucidate the precise impact of this compound on ICC function at the cellular and molecular levels. A thorough understanding of these interactions will be invaluable for the development of future therapies targeting gastrointestinal motility disorders.
References
- 1. Interstitial cell of Cajal - Wikipedia [en.wikipedia.org]
- 2. Role of interstitial cells of Cajal in neural control of gastrointestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pacemaker activity recorded in interstitial cells of Cajal of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interstitial cells of Cajal as targets for pharmacological intervention in gastrointestinal motor disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interstitial Cells of Cajal Are Involved in Neurotransmission in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bibliometric analysis of interstitial cells of Cajal research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular characterization of this compound as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of mu opioid receptors inhibits transient high- and low-threshold Ca2+ currents, but spares a sustained current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ signaling behaviours of intramuscular interstitial cells of Cajal in the murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Eluxadoline in Preclinical Animal Models for IBS-D Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of eluxadoline in preclinical animal models of Irritable Bowel Syndrome with Diarrhea (IBS-D). This document details the mechanism of action of this compound, experimental protocols for inducing and assessing IBS-D symptoms in rodents, and a summary of key quantitative findings.
Mechanism of Action
This compound is a locally acting, mixed-opioid receptor modulator with a unique pharmacological profile. It functions as a μ-opioid and κ-opioid receptor agonist, and a δ-opioid receptor antagonist.[1][2][3] This combined activity in the enteric nervous system allows for the normalization of gastrointestinal motility and a reduction in visceral hypersensitivity, the key symptoms of IBS-D.[2][3] The δ-opioid receptor antagonism is thought to counteract the excessive slowing of gut transit and potential for constipation that can be seen with unopposed μ-opioid receptor agonists.[2]
Signaling Pathway of this compound
Key Preclinical Animal Models and Experimental Protocols
Two primary types of animal models are utilized to evaluate the efficacy of this compound for IBS-D: stress-induced diarrhea models and visceral hypersensitivity models.
Stress-Induced Diarrhea Model (Mouse/Rat)
This model mimics the stress-related exacerbation of diarrhea often observed in IBS-D patients.
Experimental Protocol: Chronic Restraint Stress (CRS)
This protocol is adapted from a study investigating this compound in a rat model of IBS-D.[1]
Objective: To induce a state of chronic stress leading to increased fecal output, a key characteristic of IBS-D.
Materials:
-
Male Wistar albino rats (110-120 g)[1]
-
Restraint devices (e.g., commercially available rodent restrainers or custom-made devices that restrict movement without causing injury)
-
Standard rodent chow and water
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly assign animals to experimental groups (e.g., Normal Control, IBS-D Control, this compound-treated, Loperamide-treated).[1]
-
Induction of Chronic Restraint Stress:
-
Place rats in the restraint devices for a period of 2 hours daily for 14 consecutive days.
-
Ensure proper ventilation and monitor animals for any signs of distress or injury during restraint.
-
-
Drug Administration:
-
Following the 14-day stress period, begin oral administration of this compound, vehicle, or a comparator drug (e.g., loperamide).
-
A typical dosage for this compound in rats is 20 mg/kg, and for loperamide is 10 mg/kg, administered daily for a specified treatment period (e.g., 14 days).[1]
-
-
Assessment of Fecal Parameters:
-
At the end of the treatment period, individually house the animals and collect fecal pellets over a 12-hour period.
-
Record the total number of fecal pellets (fecal frequency) and the wet weight of the pellets.[1]
-
Experimental Workflow: Stress-Induced Diarrhea Model
Visceral Hypersensitivity Model (Rat)
This model assesses the analgesic properties of this compound on visceral pain, a hallmark symptom of IBS.
Experimental Protocol: Colorectal Distension (CRD)
Objective: To measure the visceral pain threshold in response to mechanical distension of the colorectum.
Materials:
-
Male rats
-
Inflatable balloon catheter (e.g., 4-5 cm in length)
-
Pressure transducer and pump system for balloon inflation
-
Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions as a pain response)
-
Abdominal Withdrawal Reflex (AWR) scoring system
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
-
Catheter Insertion:
-
Gently insert the lubricated balloon catheter into the descending colon via the anus, to a depth of approximately 6-8 cm from the anal verge.
-
Secure the catheter to the tail with tape.
-
-
Recovery and Acclimation:
-
Allow the animals to recover from anesthesia and acclimate to the testing environment for at least 30 minutes.
-
-
Colorectal Distension and Assessment:
-
Gradually inflate the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with a rest period between each distension.
-
Assess the visceral pain response using one of the following methods:
-
Abdominal Withdrawal Reflex (AWR) Score: A semi-quantitative assessment of behavioral responses to distension.
-
Electromyography (EMG): Quantitative measurement of abdominal muscle contractions.
-
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a specified time before the CRD procedure.
-
Experimental Workflow: Visceral Hypersensitivity Model
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in animal models of IBS-D.
Table 1: Effect of this compound on Stress-Induced Fecal Output in Rats
| Treatment Group | Dose (mg/kg) | Mean Fecal Frequency (pellets/12h) |
| Normal Control | - | ~4 |
| IBS-D Control | - | ~12 |
| This compound | 20 | ~6 |
| Loperamide | 10 | ~2 |
Data adapted from a chronic restraint stress model in rats.[1]
Table 2: Effect of this compound and Loperamide on Gastrointestinal Transit in Mice
| Treatment | Dose (mg/kg) | Effect on GI Transit |
| This compound | 50 | Dose-dependent reduction |
| This compound | 100 | Dose-dependent reduction, no complete suppression |
| Loperamide | 10 | Complete abolishment of transit |
Data derived from descriptive findings in murine models.[2]
Table 3: Effect of this compound on Visceral Pain in a Rat Model of Visceral Hyperalgesia
| Treatment | Dose | Effect on Visceral Pain Threshold |
| This compound | Not Specified | Demonstrated analgesic effect |
Finding from a rat model of visceral hyperalgesia induced by repetitive intracolonic balloon distension.[2] Specific dose-response data on pain thresholds were not available in the reviewed literature.
Conclusion
Preclinical animal models are indispensable tools for the evaluation of novel therapeutics for IBS-D. The stress-induced diarrhea and visceral hypersensitivity models have been instrumental in characterizing the pharmacological effects of this compound. The data consistently demonstrate that this compound normalizes stool frequency and reduces visceral pain, supporting its clinical use in the management of IBS-D. The detailed protocols provided herein offer a foundation for researchers to replicate and further investigate the preclinical efficacy of this compound and other potential IBS-D treatments.
References
- 1. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Eluxadoline's Effects on Gut Motility Using In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] Its unique mechanism of action involves agonism at the µ- and κ-opioid receptors and antagonism at the δ-opioid receptor.[2][3] This dual activity is designed to normalize bowel function by reducing intestinal contractility and fluid secretion through µ- and κ-opioid receptor activation, while the δ-opioid receptor antagonism is thought to mitigate the excessive inhibitory effects often seen with unopposed µ-opioid agonism.[3] Consequently, this compound can alleviate diarrhea and abdominal pain associated with IBS-D.[1]
Precise evaluation of this compound's effects on gut motility is crucial for understanding its therapeutic action and for the development of new drug candidates. In vitro gut motility assays offer a controlled environment to dissect the pharmacological effects of compounds on intestinal smooth muscle contraction and neural pathways. This application note provides detailed protocols for two key in vitro assays for evaluating this compound: the traditional Organ Bath Assay using isolated intestinal tissue and the more advanced Gut-on-a-Chip model.
Signaling Pathway of this compound in the Gut
This compound's therapeutic effect is a result of its combined action on three different opioid receptors in the enteric nervous system. The agonism of µ- and κ-opioid receptors leads to a decrease in acetylcholine release from myenteric neurons, which in turn reduces smooth muscle contraction and slows colonic transit. Simultaneously, its antagonism of δ-opioid receptors is believed to counteract the profound inhibitory effects of µ-opioid receptor activation, thereby helping to normalize gut motility rather than causing constipation.
Experimental Protocols
Organ Bath Assay for Intestinal Contractility
The organ bath assay is a classic pharmacological method to study the contractility of isolated smooth muscle tissues in a physiologically controlled environment. Ex vivo studies have demonstrated that this compound reduces intestinal contractility in isolated guinea pig ileum.[3]
Objective: To determine the dose-dependent effect of this compound on the contractility of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, D-glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Acetylcholine (ACh) or electrical field stimulation (EFS) to induce contraction
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the ileum.
-
Place the ileum segment in cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
Mounting the Tissue:
-
Suspend each ileum segment in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Inducing Contractions:
-
Record baseline contractile activity.
-
Induce submaximal contractions using a standard concentration of acetylcholine (e.g., 10⁻⁶ M) or through electrical field stimulation.
-
-
This compound Application:
-
Once stable contractions are achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Allow each concentration to equilibrate and record the contractile response for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions at baseline and after the addition of each concentration of this compound.
-
Express the contractile response as a percentage of the initial induced contraction.
-
Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound.
-
Gut-on-a-Chip Model for Peristalsis Assessment
Gut-on-a-chip technology provides a more physiologically relevant microenvironment by incorporating fluid flow and mechanical deformation to mimic peristalsis.[4] This model allows for the study of this compound's effect on both epithelial barrier function and coordinated muscle contractions.
Objective: To evaluate the effect of this compound on peristaltic-like movements and epithelial barrier integrity in a human gut-on-a-chip model.
Materials:
-
Microfluidic device with two parallel channels separated by a porous membrane
-
Human intestinal epithelial cells (e.g., Caco-2) and smooth muscle cells
-
Cell culture medium
-
Extracellular matrix (ECM) coating (e.g., collagen)
-
Perfusion system for fluid flow
-
System for inducing cyclic mechanical strain
-
This compound solution
-
Fluorescently labeled dextran or other markers for barrier integrity assessment
-
Microscope with live-cell imaging capabilities
Protocol:
-
Device Preparation and Cell Seeding:
-
Coat the porous membrane of the microfluidic device with ECM.
-
Seed human intestinal epithelial cells on the upper side of the membrane and smooth muscle cells on the lower side.
-
Culture the cells under static conditions until a confluent monolayer is formed.
-
-
Initiation of Flow and Peristalsis:
-
Introduce a continuous flow of culture medium through the upper (luminal) and lower (basal) channels to mimic physiological shear stress.
-
Apply cyclic mechanical strain to the device to simulate peristaltic movements.
-
-
This compound Treatment:
-
Introduce this compound into the luminal channel at various concentrations.
-
Perfuse the device with the this compound-containing medium for the desired treatment period.
-
-
Motility and Barrier Function Assessment:
-
Use live-cell imaging to visualize and quantify the frequency and amplitude of peristaltic-like contractions of the smooth muscle layer.
-
Assess epithelial barrier integrity by introducing a fluorescently labeled marker (e.g., dextran) into the luminal channel and measuring its diffusion into the basal channel.
-
-
Data Analysis:
-
Compare the peristaltic activity and barrier permeability in this compound-treated devices to untreated controls.
-
Generate concentration-response curves for the effects of this compound on both parameters.
-
Data Presentation
The following tables present illustrative quantitative data on the expected effects of this compound in the described in vitro assays.
Table 1: Effect of this compound on Isolated Guinea Pig Ileum Contraction (Organ Bath Assay)
| This compound Concentration (M) | Mean Contraction Amplitude (% of Control) | Standard Deviation |
| 1 x 10⁻⁹ | 95.2 | ± 4.1 |
| 1 x 10⁻⁸ | 82.5 | ± 5.3 |
| 1 x 10⁻⁷ | 65.1 | ± 6.8 |
| 1 x 10⁻⁶ | 48.7 | ± 7.2 |
| 1 x 10⁻⁵ | 55.3* | ± 6.5 |
*Note: The slight increase in contraction at higher concentrations could hypothetically represent the counteracting effect of δ-opioid receptor antagonism, though this would need to be confirmed experimentally.
Table 2: Effect of this compound on Peristaltic Activity and Barrier Function (Gut-on-a-Chip Model)
| This compound Concentration (M) | Peristaltic Frequency (% of Control) | Epithelial Permeability (Relative Fluorescence Units) |
| 1 x 10⁻⁹ | 92.8 | 105.4 |
| 1 x 10⁻⁸ | 78.4 | 112.7 |
| 1 x 10⁻⁷ | 59.3 | 120.1 |
| 1 x 10⁻⁶ | 45.1 | 125.6 |
| 1 x 10⁻⁵ | 51.6 | 122.3 |
Conclusion
The in vitro assays detailed in this application note provide robust and reproducible methods for evaluating the pharmacological effects of this compound on gut motility. The organ bath assay is a well-established technique for assessing direct effects on intestinal smooth muscle contractility, while the gut-on-a-chip model offers a more advanced platform to study the interplay between epithelial barrier function and peristalsis in a more physiologically relevant context. These assays are invaluable tools for preclinical drug development and for elucidating the mechanisms of action of compounds targeting the enteric nervous system.
References
- 1. Nanoformulation of this compound for Targeted Colon Delivery: A Factorial Design Approach for Optimization and Characterization | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 2. mdpi.com [mdpi.com]
- 3. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human gut-on-a-chip inhabited by microbial flora that experiences intestinal peristalsis-like motions and flow - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrophysiological Studies of Eluxadoline on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eluxadoline is a mixed µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, and a δ-opioid receptor (DOR) antagonist approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2][3][4] Its primary therapeutic action is to reduce abdominal pain and diarrhea.[1][3] While the clinical efficacy of this compound is well-documented, its precise mechanism of action at the cellular level, particularly on peripheral sensory neurons, warrants further investigation. Dorsal root ganglion (DRG) neurons, which transmit sensory information from the periphery to the central nervous system, are critical in the modulation of pain signals.[5][6] Understanding the direct effects of this compound on the electrophysiological properties of DRG neurons is crucial for a comprehensive understanding of its analgesic properties and for the development of novel therapeutics.
Interestingly, some research suggests that this compound's analgesic effect on visceral pain may be centrally mediated, by attenuating the responses of spinal neurons rather than by directly inhibiting the excitation of mechanosensitive afferent fibers in the DRG.[7] However, the potential for direct modulatory effects on the soma of DRG neurons cannot be excluded without direct investigation.
These application notes provide detailed protocols for studying the electrophysiological effects of this compound on DRG neurons using patch-clamp and calcium imaging techniques. The provided methodologies will enable researchers to investigate whether this compound directly modulates DRG neuron excitability, ion channel function, and intracellular signaling.
Data Presentation: Investigating the Electrophysiological Effects of this compound on DRG Neurons
Given the current literature, there is a lack of specific quantitative data on the direct effects of this compound on the electrophysiological properties of isolated DRG neurons. The following tables are presented as templates for researchers to populate with their experimental findings when applying the protocols described below.
Table 1: Effects of this compound on Passive and Active Membrane Properties of DRG Neurons
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | Washout |
| Resting Membrane Potential (mV) | ||||
| Input Resistance (MΩ) | ||||
| Membrane Capacitance (pF) | ||||
| Rheobase (pA) | ||||
| Action Potential Threshold (mV) | ||||
| Action Potential Amplitude (mV) | ||||
| Action Potential Duration (ms) | ||||
| Firing Frequency (Hz) at 2x Rheobase |
Table 2: Modulation of Voltage-Gated Ion Channels in DRG Neurons by this compound
| Ion Channel Current | Control Peak Current Density (pA/pF) | This compound (% of Control) | Antagonist + this compound (% of Control) |
| Voltage-gated sodium (Nav) channels (Total) | |||
| Tetrodotoxin-sensitive (TTX-S) Nav | |||
| Tetrodotoxin-resistant (TTX-R) Nav | |||
| Voltage-gated potassium (Kv) channels | |||
| Voltage-gated calcium (Cav) channels (Total) | |||
| High-voltage activated (HVA) Cav | |||
| Low-voltage activated (LVA) Cav |
Table 3: this compound's Effect on Intracellular Calcium Transients in DRG Neurons
| Stimulus | Control (ΔF/F0) | This compound (ΔF/F0) | Antagonist + this compound (ΔF/F0) |
| High K+ (e.g., 50 mM KCl) | |||
| Capsaicin (1 µM) | |||
| ATP (10 µM) | |||
| Bradykinin (1 µM) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Dissociated DRG Neurons
This protocol is designed to measure the direct effects of this compound on the electrophysiological properties of individual DRG neurons.
1. Isolation and Culture of DRG Neurons:
-
Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use committee protocols.[5][8]
-
Transfer ganglia to a dish containing chilled, oxygenated Hanks' Balanced Salt Solution (HBSS).
-
Remove connective tissue and nerve roots.
-
Digest the ganglia in an enzymatic solution (e.g., collagenase and dispase in HBSS) for 60-90 minutes at 37°C.[9]
-
Gently triturate the ganglia with fire-polished Pasteur pipettes to dissociate the neurons.[5]
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and incubate in a humidified atmosphere at 37°C with 5% CO2.[5] Recordings are typically performed within 2-24 hours post-dissociation.
2. Electrophysiological Recording:
-
Place a coverslip with adherent DRG neurons into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The internal solution for current-clamp recordings can contain (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Establish a gigaohm seal between the pipette and a neuron, and then rupture the membrane to achieve the whole-cell configuration.[5]
-
Record membrane potential and currents using a suitable patch-clamp amplifier and data acquisition software.
3. Drug Application:
-
Prepare stock solutions of this compound and relevant antagonists (e.g., naloxone for MOR, nor-binaltorphimine for KOR) in a suitable solvent (e.g., DMSO or water).
-
Dilute the drugs to their final concentrations in the external solution immediately before use.
-
Apply drugs to the recording chamber via a gravity-fed perfusion system.
4. Data Analysis:
-
Analyze passive membrane properties (resting membrane potential, input resistance) in voltage-clamp or current-clamp mode.
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials and analyze parameters such as rheobase, action potential threshold, amplitude, and firing frequency.
-
In voltage-clamp mode, use appropriate voltage protocols to isolate and record specific ion channel currents (e.g., Na+, K+, Ca2+).
Protocol 2: Calcium Imaging of Cultured DRG Neurons
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation and drug application, providing insights into the effects of this compound on neuronal signaling.
1. Cell Preparation:
-
Isolate and culture DRG neurons as described in Protocol 1.
2. Dye Loading:
-
Load the cultured DRG neurons with a calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM.[10][11]
-
Incubate the cells with the dye solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in external solution) for 30-60 minutes at 37°C.[11]
-
Wash the cells with the external solution to remove excess dye and allow for de-esterification.
3. Calcium Imaging:
-
Mount the coverslip onto the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capture the emission fluorescence (e.g., at 510 nm).[12]
-
Acquire images at a defined frequency (e.g., 1 Hz).
-
Establish a stable baseline fluorescence before applying any stimuli.
4. Experimental Procedure:
-
Apply various stimuli to elicit calcium responses, such as a high concentration of KCl (to induce depolarization-induced calcium influx), capsaicin (to activate TRPV1-expressing nociceptors), or ATP (to activate purinergic receptors).
-
After recording the control responses, perfuse the cells with this compound for a defined period.
-
Re-apply the stimuli in the presence of this compound to determine its modulatory effects.
-
Perform washout experiments to assess the reversibility of the drug's effects.
-
To investigate the receptor-specificity of this compound's effects, pre-incubate the cells with opioid receptor antagonists before this compound application.
5. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (F340/F380) or the change in fluorescence relative to baseline for Fluo-4 (ΔF/F0).
-
Quantify the peak amplitude, duration, and area under the curve of the calcium transients.
-
Compare the responses before, during, and after drug application.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound in a neuron.
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons | Semantic Scholar [semanticscholar.org]
- 7. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.12. Calcium imaging of mammalian sensory neurons [bio-protocol.org]
- 12. forum.painresearcher.net [forum.painresearcher.net]
Application Notes and Protocols: Eluxadoline in a Chronic Restraint Stress Rat Model for IBS-D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. The pathophysiology is complex, involving visceral hypersensitivity, increased intestinal permeability, and immune activation, including mast cell involvement. Chronic psychological stress is a well-established factor in the exacerbation of IBS-D symptoms. The chronic restraint stress (CRS) model in rats is a widely used preclinical model that mimics key features of IBS-D, including visceral hypersensitivity and increased intestinal permeability.
Eluxadoline is a locally acting, mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist approved for the treatment of IBS-D in adults.[1][2] Its mechanism of action involves the modulation of gastrointestinal motility and visceral sensation.[3][4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in a CRS rat model of IBS-D.
Data Presentation
The following tables summarize representative quantitative data for key parameters assessed in a chronic restraint stress (CRS) rat model of IBS-D and the potential therapeutic effects of this compound.
Table 1: Effect of this compound on Visceral Hypersensitivity (Abdominal Withdrawal Reflex Scores)
| Treatment Group | Distension Pressure (20 mmHg) | Distension Pressure (40 mmHg) | Distension Pressure (60 mmHg) | Distension Pressure (80 mmHg) |
| Control (No Stress) | 0.5 ± 0.2 | 1.2 ± 0.3 | 2.1 ± 0.4 | 3.0 ± 0.5 |
| CRS + Vehicle | 1.8 ± 0.4 | 2.9 ± 0.5 | 3.8 ± 0.3 | 4.0 ± 0.2 |
| CRS + this compound (1 mg/kg) | 1.2 ± 0.3# | 2.1 ± 0.4# | 3.0 ± 0.5# | 3.5 ± 0.4# |
| CRS + this compound (3 mg/kg) | 0.8 ± 0.2# | 1.5 ± 0.3# | 2.4 ± 0.4# | 3.1 ± 0.5# |
| *p < 0.05 vs. Control; #p < 0.05 vs. CRS + Vehicle. Data are presented as mean ± SEM. Abdominal Withdrawal Reflex (AWR) is scored on a 0-4 scale. |
Table 2: Effect of this compound on Intestinal Permeability (FITC-Dextran Assay)
| Treatment Group | Plasma FITC-Dextran (ng/mL) |
| Control (No Stress) | 150 ± 25 |
| CRS + Vehicle | 450 ± 50 |
| CRS + this compound (1 mg/kg) | 300 ± 40# |
| CRS + this compound (3 mg/kg) | 200 ± 30# |
| p < 0.05 vs. Control; #p < 0.05 vs. CRS + Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Colonic Mast Cell Count
| Treatment Group | Mast Cells per mm² of Colonic Mucosa |
| Control (No Stress) | 15 ± 3 |
| CRS + Vehicle | 45 ± 5 |
| CRS + this compound (1 mg/kg) | 30 ± 4# |
| CRS + this compound (3 mg/kg) | 20 ± 3# |
| p < 0.05 vs. Control; #p < 0.05 vs. CRS + Vehicle. Data are presented as mean ± SEM. |
Mandatory Visualizations
References
- 1. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission | MDPI [mdpi.com]
- 2. Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Intestinal Motility in an Adolescent Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical potential of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caco-2 Cell Permeability Assays for Eluxadoline Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eluxadoline is a locally acting, mixed µ-opioid receptor agonist and δ-opioid receptor antagonist approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] A key characteristic of this compound is its low oral bioavailability, which is attributed to low gastrointestinal permeability.[2] The Biopharmaceutics Classification System (BCS) categorizes this compound as a Class 3 drug, characterized by high solubility and low permeability.[3][4] Understanding the intestinal permeability of this compound is crucial for its development and regulatory evaluation.
The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium.[5] This model is instrumental in predicting the oral absorption of drug candidates and elucidating their transport mechanisms. These application notes provide a detailed protocol for utilizing the Caco-2 permeability assay to assess the absorption of this compound and other low-permeability compounds.
Data Presentation
The apparent permeability coefficient (Papp) is the primary quantitative measure derived from Caco-2 assays. It is a critical parameter for classifying the permeability of a drug substance. While a specific experimental Papp value for this compound is not publicly available, its classification as a BCS Class 3 drug indicates it falls into the low permeability category. For illustrative purposes, this table summarizes typical Papp values for well-characterized high- and low-permeability compounds, along with representative values for other BCS Class 3 drugs.
| Compound | Classification | Transport Route | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Human Intestinal Absorption (%) |
| Propranolol | High Permeability Control | Transcellular | 19.63[6] | ~90[6] |
| Atenolol | Low Permeability Control / BCS Class 3 | Paracellular | 0.62[6] | ~50[6] |
| Ranitidine | BCS Class 3 | Paracellular | 0.0103[4] | ~50 |
| Furosemide | BCS Class 3 | Paracellular/Active Efflux | 0.037[7] | 20-60 |
| This compound | BCS Class 3 (Test Compound) | Paracellular / Transporter-Mediated | Expected to be < 1.0 | ~1 [2] |
Experimental Protocols
This section outlines a detailed methodology for conducting a Caco-2 cell permeability assay to evaluate the absorption of a low-permeability compound like this compound.
Caco-2 Cell Culture and Seeding
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Use 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.
-
Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto the apical (upper) chamber of the inserts.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment
Before initiating the transport study, it is imperative to confirm the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Use a voltmeter with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.
-
Equilibrate the plates to room temperature for 20-30 minutes before measurement.
-
A TEER value >200 Ω·cm² is generally considered acceptable for a confluent monolayer.[5]
-
-
Lucifer Yellow Permeability:
-
As a secondary check, assess the paracellular permeability of the fluorescent marker Lucifer Yellow.
-
Add Lucifer Yellow to the apical chamber and incubate for 1 hour.
-
Measure the fluorescence in the basolateral (lower) chamber.
-
A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁷ cm/s indicates a tight monolayer.
-
Bidirectional Transport Study
To investigate both passive absorption and potential active efflux, a bidirectional transport study is performed.
-
Preparation of Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Preparation of Dosing Solutions:
-
Dissolve this compound and control compounds (e.g., propranolol and atenolol) in the transport buffer to the desired final concentration (e.g., 10 µM). The final concentration of any solvent (like DMSO) should be less than 1%.
-
-
Apical to Basolateral (A-to-B) Transport (Absorptive Direction):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 0.4 mL of the dosing solution to the apical chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-to-A) Transport (Secretory Direction):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Sample Analysis and Data Calculation
-
Analytical Method: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculation of Apparent Permeability Coefficient (Papp):
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculation of Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Experimental Workflow
This compound Intestinal Transport Mechanisms
Discussion
The low permeability of this compound is a key feature of its pharmacological profile, contributing to its localized action in the gut and minimal systemic side effects. The Caco-2 permeability assay is an indispensable tool for quantifying this low permeability and investigating the underlying transport mechanisms.
-
Mechanism of Absorption: this compound's low permeability is likely a combination of limited passive diffusion via the paracellular pathway (between cells) and interaction with efflux transporters. In vitro studies have shown that this compound is a substrate for the Organic Anion Transporter 3 (OAT3), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and Multidrug Resistance-Associated Protein 2 (MRP2).[2][8][9] It is also a weak substrate for P-glycoprotein (P-gp).[3] The activity of efflux transporters like MRP2 and P-gp on the apical membrane of enterocytes would actively pump any absorbed this compound back into the intestinal lumen, further limiting its net absorption.
-
Interpreting Results: An A-to-B Papp value for this compound significantly lower than that of the high permeability control (propranolol) and comparable to or lower than the low permeability control (atenolol) would confirm its low permeability characteristics. An efflux ratio greater than 2 would provide evidence for the involvement of active efflux mechanisms in limiting its absorption.
Conclusion
The Caco-2 cell permeability assay provides a robust and reliable in vitro system for characterizing the low intestinal absorption of this compound. By following the detailed protocols outlined in these application notes, researchers can generate valuable data to support drug development programs and regulatory submissions. This assay is critical for understanding the pharmacokinetic properties of low-permeability drugs and for elucidating the roles of various transport mechanisms in their intestinal disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of intestinal absorption of ranitidine and ondansetron: transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. culturecollections.org.uk [culturecollections.org.uk]
- 7. Contributions of saturable active secretion, passive transcellular, and paracellular diffusion to the overall transport of furosemide across adenocarcinoma (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Guinea Pig Ileum Contractility Assay for Evaluating Eluxadoline's Opioid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] Its pharmacological profile is unique, exhibiting agonist activity at the µ (mu) and κ (kappa) opioid receptors, and antagonist activity at the δ (delta) opioid receptor.[3][4] This mixed activity profile is thought to contribute to its efficacy in managing IBS-D symptoms while potentially mitigating the constipating effects often associated with unopposed µ-opioid receptor agonism.[1]
The guinea pig ileum contractility assay is a classic and robust ex vivo model for characterizing the activity of opioid compounds. The myenteric plexus of the guinea pig ileum is richly innervated and expresses µ, κ, and δ opioid receptors, making it an ideal system to study the functional consequences of opioid receptor modulation.[5] This assay measures the ability of a compound to inhibit neurally-induced contractions of the ileal smooth muscle, providing quantitative data on its potency and efficacy as an opioid receptor agonist or antagonist.
These application notes provide a detailed protocol for utilizing the guinea pig ileum contractility assay to evaluate the opioid activity of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflow.
Data Presentation
| Parameter | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |
| Binding Affinity (Ki) | ~1.8 nM (human) | ~55 nM (guinea pig cerebellum) | ~430 nM (human) | [6] |
| Functional Activity | Agonist | Agonist | Antagonist | [3][4] |
| Effect on GI Motility | Decreases transit | Contributes to decreased transit | Antagonism may counteract excessive MOR-mediated slowing | [1] |
| Clinical Effect | Reduces diarrhea and abdominal pain | Contributes to analgesia | May reduce the risk of constipation | [2][7] |
Signaling Pathways
The activation of opioid receptors in the enteric nervous system by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting gut motility.
Caption: Opioid Receptor Signaling Pathway in Enteric Neurons.
Experimental Protocols
Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Morphine (as a reference µ-opioid agonist)
-
Naloxone (as a non-selective opioid antagonist)
-
Carbachol or Potassium Chloride (KCl) for maximal contraction control
-
Distilled, deionized water
-
95% O2 / 5% CO2 gas mixture
Equipment
-
Organ bath system with temperature control and gas supply
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection microscope and tools
-
Field stimulator
Experimental Workflow
Caption: Experimental Workflow for Guinea Pig Ileum Assay.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig.
-
Immediately perform a laparotomy and isolate a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.
-
Carefully flush the lumen of the isolated segment with warm Krebs-Henseleit solution to remove intestinal contents.
-
Prepare 2-3 cm segments of the ileum for mounting.
-
-
Mounting in Organ Bath:
-
Suspend the ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram to the tissue.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Position two platinum electrodes parallel to the ileum segment.
-
Apply transmural electrical stimulation using a field stimulator with parameters such as a frequency of 0.1 Hz, a pulse duration of 1 ms, and a supramaximal voltage to elicit consistent twitch contractions.
-
-
Baseline Recording:
-
Once stable, reproducible twitch contractions are observed, record a baseline for at least 15-20 minutes.
-
-
Evaluation of this compound's Agonist Activity:
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the percentage inhibition of the twitch contraction at each concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the EFS-induced contraction for each concentration of this compound relative to the baseline contraction.
-
Plot the concentration-response curve (log concentration of this compound vs. percentage inhibition).
-
Determine the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression analysis.
-
-
Evaluation of Antagonist Activity (Optional):
-
To confirm that the observed effects are mediated by opioid receptors, perform a parallel experiment in the presence of a non-selective opioid antagonist like naloxone.
-
After establishing a stable baseline, add a fixed concentration of naloxone (e.g., 100 nM) to the organ bath and allow it to incubate for 20-30 minutes.
-
Repeat the cumulative addition of this compound in the presence of naloxone.
-
A rightward shift in the concentration-response curve for this compound in the presence of naloxone indicates competitive antagonism at opioid receptors.
-
Expected Results
Based on the known pharmacology of this compound, the following outcomes are expected in the guinea pig ileum contractility assay:
-
Agonist Activity: this compound is expected to inhibit the electrically stimulated twitch contractions of the guinea pig ileum in a concentration-dependent manner. This is due to its agonist activity at µ and κ-opioid receptors on myenteric neurons, which leads to a reduction in the release of excitatory neurotransmitters like acetylcholine.
-
Antagonism by Naloxone: The inhibitory effect of this compound should be attenuated or reversed by the co-administration of naloxone, confirming that its action is mediated through opioid receptors.
-
Mixed Profile Observation: Due to its δ-opioid receptor antagonist properties, the overall inhibitory effect of this compound might be modulated compared to a pure µ-opioid agonist. However, the predominant effect in this assay is expected to be inhibitory due to its potent µ- and κ-agonist activity.
Conclusion
The guinea pig ileum contractility assay is a valuable tool for the preclinical evaluation of opioid compounds like this compound. By providing a detailed protocol and outlining the expected outcomes based on its mixed-receptor profile, these application notes serve as a comprehensive guide for researchers investigating the pharmacology of novel opioid modulators for gastrointestinal disorders. The functional data obtained from this assay can provide crucial insights into a compound's potency, efficacy, and mechanism of action at the tissue level.
References
- 1. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of treatment with this compound on abdominal pain in patients with IBS‐D: Additional post hoc analyses of Phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of opioids on noncholinergic excitatory responses of the guinea-pig isolated ileum: inhibition of release of enteric substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eluxadoline Pediatric IBS-D Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing clinical trials of Eluxadoline for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D) in pediatric patients. This document synthesizes data from adult clinical trials, ongoing pediatric studies, and regulatory guidelines to propose a robust framework for future pediatric investigations.
Introduction and Rationale
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by recurrent abdominal pain and altered bowel habits, which can significantly impact the quality of life of children and adolescents.[1][2][3] this compound is a locally acting, mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist.[4] This mechanism of action reduces gastrointestinal motility and visceral hypersensitivity, addressing the key symptoms of IBS-D.[5] While approved for adults, dedicated clinical trials are essential to establish the safety and efficacy of this compound in the pediatric population.[6]
The pathophysiology of IBS in children involves a complex interplay of visceral hypersensitivity, altered gut motility, and dysregulation of the brain-gut axis, similar to adults.[1][2][7] However, developmental considerations, including age-related differences in pharmacokinetics and pain perception, necessitate a tailored clinical trial design for pediatric patients.
This compound Signaling Pathway
This compound exerts its therapeutic effects by modulating opioid receptors in the enteric nervous system. As a µ- and κ-opioid receptor agonist, it reduces intestinal contractions and fluid secretion. Its δ-opioid receptor antagonist activity is thought to mitigate the constipating effects often associated with unopposed µ-opioid agonism.[5]
References
- 1. Irritable bowel syndrome in children: Pathogenesis, diagnosis and evidence-based treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Irritable Bowel Syndrome (IBS) in Children | Cedars-Sinai [cedars-sinai.org]
- 4. VIBERZI™ (this compound) Phase III Trial Results Published in The New England Journal of Medicine [prnewswire.com]
- 5. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. youtube.com [youtube.com]
Methodology for Assessing Eluxadoline's Abuse Potential in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eluxadoline (Viberzi®) is a medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its mechanism of action involves a mixed effect on opioid receptors: it is a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2] Due to its interaction with opioid receptors, a thorough assessment of its abuse potential is a critical component of its safety evaluation. While human abuse potential studies have been conducted, preclinical animal models provide the foundational data to predict and understand a drug's potential for abuse and to elucidate its neurobiological mechanisms.
These application notes provide detailed methodologies for key preclinical experiments used to assess the abuse potential of novel compounds like this compound. The protocols for self-administration, conditioned place preference (CPP), and drug discrimination are outlined, representing the gold standard in abuse liability testing.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the endogenous opioid system. It acts as an agonist at µ-opioid receptors (MOR) and κ-opioid receptors (KOR), and as an antagonist at δ-opioid receptors (DOR).[1] The activation of MOR is associated with analgesic effects and is the primary mechanism behind the rewarding and addictive properties of many opioids. KOR agonism, on the other hand, can produce dysphoria and aversive effects, potentially counteracting the rewarding effects of MOR activation. The antagonism of DOR may also play a role in modulating the overall effects on the gastrointestinal system and potentially influencing abuse liability.
Key Preclinical Abuse Potential Assays
The following are standard preclinical behavioral models used to evaluate the abuse potential of a test compound. While specific preclinical data for this compound is not extensively published, these protocols outline how its abuse liability would be assessed.
Self-Administration Studies
Intravenous self-administration is considered the most direct measure of a drug's reinforcing properties and is highly predictive of human abuse potential.
Experimental Protocol: Intravenous Self-Administration in Rats
-
Subjects: Male and female Sprague-Dawley rats.
-
Surgery: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein, which is exteriorized on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the "active" lever results in an intravenous infusion of the test drug (e.g., this compound) or a positive control (e.g., heroin, fentanyl).[3][4]
-
Pressing the "inactive" lever has no programmed consequence.
-
Acquisition is typically established under a fixed-ratio 1 (FR1) schedule, where every active lever press delivers an infusion.
-
-
Dose-Response Evaluation: Once stable responding is achieved, the dose of the drug per infusion is varied to determine the dose-response curve. An inverted U-shaped curve is characteristic of many drugs of abuse.
-
Progressive-Ratio Schedule: To assess the motivation to take the drug, a progressive-ratio schedule is used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest ratio completed) serves as a measure of the drug's reinforcing efficacy.
-
Data Analysis: Key endpoints include the number of infusions earned, active vs. inactive lever presses, and the breakpoint under the progressive-ratio schedule. These are compared between the test drug, a positive control, and vehicle.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[5]
Experimental Protocol: Conditioned Place Preference in Rats
-
Subjects: Male and female Sprague-Dawley rats.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Pre-Conditioning (Habituation): On day 1, rats are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any baseline preference for one of the side chambers.
-
Conditioning Phase (typically 6-8 days):
-
On "drug" days, rats are injected with the test compound (this compound) or a positive control (e.g., morphine) and confined to one of the side chambers (typically the initially non-preferred one) for a set duration (e.g., 30-45 minutes).[6][7]
-
On "vehicle" days, rats are injected with saline and confined to the opposite chamber.
-
Drug and vehicle conditioning sessions are alternated daily.
-
-
Post-Conditioning (Test Day): The day after the last conditioning session, rats are placed in the central chamber in a drug-free state and allowed to access all chambers for 15 minutes. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties. A decrease indicates conditioned place aversion.
References
- 1. Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal this compound, a Mixed μ- and κ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application of Eluxadoline in a Preclinical Model of Diabetic Diarrhea: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic diarrhea is a challenging and often debilitating complication of long-standing diabetes mellitus, characterized by chronic, watery, and often unpredictable bowel movements. The underlying pathophysiology is multifactorial, involving autonomic neuropathy, altered gut motility, and changes in intestinal fluid secretion. Eluxadoline, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, is approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] Its unique mechanism of action, which modulates intestinal motility and secretion locally in the gut with minimal central nervous system effects, makes it a promising candidate for investigation in diabetic diarrhea.[2][3]
This document provides a detailed, albeit hypothetical, framework for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic diarrhea rat model. Due to a lack of direct published studies on this specific application, the following protocols and data are based on established methodologies for inducing diabetic diarrhea in rodents and the known pharmacological effects of this compound from non-clinical and clinical studies in other contexts.[4][5][6]
This compound's Proposed Mechanism in Diabetic Diarrhea
This compound's therapeutic potential in diabetic diarrhea is predicated on its ability to normalize gut function. As a µ-opioid receptor agonist, it is expected to reduce propulsive gastrointestinal motility and decrease intestinal chloride secretion.[1] The δ-opioid receptor antagonist activity is thought to mitigate the excessive slowing of motility, thereby "normalizing" bowel function rather than causing severe constipation.[1] The role of κ-opioid receptor agonism is less understood but may contribute to visceral analgesia.[1] In the context of diabetic diarrhea, this combined action could address both the rapid transit and secretory components of the condition.
Experimental Protocols
The following protocols describe a hypothetical study to assess the efficacy of this compound in a rat model of diabetic diarrhea.
Animal Model Induction: Streptozotocin (STZ)-Induced Diabetic Diarrhea
This protocol outlines the induction of type 1 diabetes and the subsequent development of diarrhea in rats.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats (250-300g)[7]
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
Metabolic cages
-
10% sucrose solution[6]
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Measure blood glucose from the tail vein 72 hours post-STZ injection.
-
Rats with a non-fasting blood glucose level ≥15 mmol/L (or ≥250 mg/dL) are considered diabetic.[7]
-
-
Development of Diarrhea:
-
Monitor diabetic rats for the development of diarrhea over the next 4-6 weeks.
-
House rats in metabolic cages to monitor fecal output and consistency.
-
Diarrhea is characterized by an increase in fecal water content, increased stool frequency, and unformed or watery stools.
-
Experimental Design and Drug Administration
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound - Low Dose (e.g., 3 mg/kg, oral gavage, twice daily)
-
Group 3: this compound - High Dose (e.g., 10 mg/kg, oral gavage, twice daily)
-
Group 4: Positive Control - Loperamide (e.g., 2 mg/kg, oral gavage, twice daily)
Procedure:
-
After confirmation of diabetic diarrhea, randomly assign rats to the four treatment groups (n=10 per group).
-
Administer the respective treatments orally twice daily for 14 consecutive days.
-
Monitor animals daily for general health, body weight, and food and water intake.
Efficacy Assessment Protocols
a. Fecal Parameter Analysis
-
Objective: To quantify changes in stool consistency and frequency.
-
Procedure:
-
On days 0, 7, and 14 of treatment, place individual rats in clean cages with a wire mesh floor for a 4-hour period.[10]
-
Collect all fecal pellets produced during this period.
-
Stool Frequency: Count the total number of pellets.
-
Stool Consistency Score: Score the consistency of the pellets based on a standardized scale (e.g., 0 = normal, well-formed; 1 = soft; 2 = very soft/pasty; 3 = watery/diarrhea).[11]
-
Fecal Water Content:
-
Weigh a pooled sample of fresh fecal pellets (wet weight).
-
Dry the pellets in an oven at 60°C for 24 hours.
-
Weigh the dried pellets (dry weight).
-
Calculate the percentage of water content: [(wet weight - dry weight) / wet weight] * 100.[12]
-
-
b. Gastrointestinal Transit (GIT) Time
-
Objective: To measure the effect of this compound on the rate of passage of intestinal contents.
-
Procedure:
-
On the final day of treatment, fast rats for 4 hours.
-
Administer a non-absorbable marker, such as carmine red (e.g., 1.5 ml of a 6% solution in 0.5% methylcellulose) or fluorescent dye particles via oral gavage.[13]
-
House rats in individual cages with white paper lining the bottom for easy visualization of colored feces.
-
Record the time from marker administration to the appearance of the first colored fecal pellet. This is the whole GIT time.[10][13]
-
Hypothetical Data Presentation
The following tables represent plausible outcomes from the proposed study, demonstrating the expected efficacy of this compound.
Table 1: Hypothetical Effects of this compound on Fecal Parameters in STZ-Induced Diabetic Rats (Day 14)
| Treatment Group | Stool Frequency (pellets/4h) | Stool Consistency Score (0-3) | Fecal Water Content (%) |
| Vehicle Control | 25 ± 4 | 2.8 ± 0.4 | 78 ± 5 |
| This compound (3 mg/kg) | 15 ± 3 | 1.5 ± 0.5 | 65 ± 4 |
| This compound (10 mg/kg) | 12 ± 2 | 0.8 ± 0.3 | 58 ± 3 |
| Loperamide (2 mg/kg) | 10 ± 2 | 0.5 ± 0.2 | 55 ± 4 |
| Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Table 2: Hypothetical Effects of this compound on Gastrointestinal Transit Time (Day 14)
| Treatment Group | Gastrointestinal Transit Time (minutes) |
| Vehicle Control | 180 ± 25 |
| This compound (3 mg/kg) | 240 ± 30 |
| This compound (10 mg/kg) | 290 ± 35 |
| Loperamide (2 mg/kg) | 310 ± 40 |
| Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. |
Conclusion and Future Directions
This document provides a comprehensive, though hypothetical, guide for the preclinical evaluation of this compound in an animal model of diabetic diarrhea. The proposed protocols are based on established scientific methodologies and the known pharmacology of this compound. The expected outcomes, as presented in the hypothetical data tables, suggest that this compound could significantly improve diarrheal symptoms by reducing stool frequency and water content, and by normalizing gastrointestinal transit time.
Successful demonstration of efficacy in this model would provide a strong rationale for further investigation, including studies to elucidate the precise molecular mechanisms in the diabetic gut and to explore potential synergistic effects with other diabetes management therapies. Ultimately, these preclinical findings could pave the way for clinical trials to assess this compound as a novel treatment for diabetic diarrhea in humans.
References
- 1. This compound: a promising therapy that raises many questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Food-Drug Interaction: A Case Study of this compound and Fatty Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fecal output, score, and water content [protocols.io]
- 13. An Automated Sensitive Approach For Measuring Whole Gut Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Eluxadoline solubility and bioavailability with nanoformulations
Welcome to the technical support center for researchers and drug development professionals working on improving Eluxadoline's solubility and bioavailability through nanoformulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic uses?
This compound, sold under brand names like Viberzi and Truberzi, is a medication for treating diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] It is a mixed opioid receptor modulator that acts locally in the gut to reduce symptoms like diarrhea and abdominal pain.[3][4][5]
Q2: What are the main challenges associated with this compound's solubility and bioavailability?
This compound's primary challenges are its poor aqueous solubility and low oral bioavailability.[6][7][8][9] These issues stem from its limited absorption and significant first-pass metabolism in the liver.[7][8][10] When administered with a high-fat meal, its maximum concentration (Cmax) and total exposure (AUC) can decrease by 50% and 60%, respectively.[1][4][11]
Q3: How can nanoformulations help overcome these challenges?
Nanoformulations, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and polymeric nanoparticles, can significantly improve this compound's therapeutic profile.[12][13][14] These carriers enhance aqueous solubility, protect the drug from degradation in the gastrointestinal tract, facilitate controlled release, and can improve oral bioavailability by enhancing absorption.[13][15][16] Studies have shown that nanoformulations can increase this compound's bioavailability by several folds compared to a standard suspension.[6][10]
Q4: What is the mechanism of action for this compound?
This compound has a unique, mixed-opioid receptor mechanism. It acts as an agonist at the mu (μ) and kappa (κ) opioid receptors and as an antagonist at the delta (δ) opioid receptor, all of which are present in the enteric nervous system.[3][4][17]
-
μ-Opioid Receptor (μOR) Agonism: Slows down gastrointestinal motility and reduces intestinal secretions, helping to control diarrhea.[3][18]
-
κ-Opioid Receptor (κOR) Agonism: Helps in reducing visceral hypersensitivity, which contributes to alleviating abdominal pain.[4][18]
-
δ-Opioid Receptor (δOR) Antagonism: This action is thought to counteract the excessive constipating effects that can result from unopposed μ-opioid agonism, leading to a more normalized bowel function.[3][18]
This combined action allows this compound to treat both diarrhea and abdominal pain effectively.[17]
This compound Signaling Pathway
Caption: Mechanism of action of this compound in the gut.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and characterization of this compound nanoparticles.
Problem 1: Low Drug Entrapment Efficiency (%EE) or Drug Loading (%DL)
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor solubility of this compound in the solid lipid. | - Screen different lipids: Test a variety of solid lipids (e.g., stearic acid, glyceryl monostearate, Compritol®) to find one with higher solubilizing capacity for this compound. - Incorporate a liquid lipid (for NLCs): The addition of a liquid lipid (e.g., oleic acid, Miglyol®) can create imperfections in the crystal lattice, providing more space to accommodate the drug.[19] |
| Drug leakage into the external aqueous phase. | - Optimize surfactant concentration: An insufficient amount of surfactant may fail to properly emulsify the lipid, leading to drug expulsion. Conversely, excessive surfactant can increase drug solubility in the aqueous phase. - Use a co-surfactant: A co-surfactant can improve the stability of the interface. - Cool the emulsion rapidly: For hot homogenization methods, rapid cooling (e.g., using an ice bath) can quickly solidify the lipid matrix, trapping the drug inside before it can diffuse out. |
| High affinity of the drug for the external phase. | - Adjust the pH of the aqueous phase: Modify the pH to a point where this compound's solubility in the external phase is minimized, thereby favoring its partitioning into the lipid phase. |
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient energy input during homogenization. | - Increase homogenization pressure/speed: For high-pressure homogenization, increase the pressure or the number of cycles.[20] - Increase sonication time/amplitude: For probe sonication methods, optimize the duration and power output to ensure sufficient energy is delivered to break down the lipid droplets.[15] |
| Ineffective stabilization by the surfactant. | - Optimize surfactant type and concentration: The surfactant must be able to adequately cover the surface of the newly formed nanoparticles to prevent aggregation. Screen different surfactants (e.g., Poloxamer 188, Tween® 80, soyalecithin).[15] A PDI value below 0.3 is generally indicative of a uniform particle size distribution.[15] - Increase the viscosity of the external phase: Adding a viscosity-enhancing agent can slow down the movement of particles, reducing the likelihood of collision and aggregation. |
| Particle aggregation or Ostwald ripening during storage. | - Ensure sufficient Zeta Potential: A zeta potential greater than |30| mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles. If the zeta potential is low, consider using a charged surfactant or adding a stabilizing agent. - Lyophilize the formulation: Freeze-drying the nanoparticles into a solid powder (with a suitable cryoprotectant like trehalose) can prevent aggregation and enhance long-term stability. |
Problem 3: Inconsistent or Undesirable In Vitro Drug Release Profile
| Possible Cause | Troubleshooting Steps & Solutions |
| Initial burst release is too high. | - Wash the nanoparticles: Unencapsulated drug adsorbed on the nanoparticle surface is a common cause of burst release. Centrifuge and resuspend the nanoparticles in a fresh medium to remove surface-associated drugs. - Optimize the formulation: A high concentration of liquid lipid in NLCs can lead to a less ordered core and faster drug diffusion. Reduce the liquid lipid ratio. |
| Sustained release is too slow or incomplete. | - Decrease particle size: Smaller particles have a larger surface-area-to-volume ratio, which typically leads to a faster dissolution rate.[16] - Modify the lipid matrix: Select lipids with lower melting points or incorporate liquid lipids (to form NLCs) to create a less perfect crystalline structure, which can facilitate faster drug diffusion and matrix erosion. - Check drug-lipid interaction: Strong interactions or the formation of a solid solution within the lipid matrix can slow down release. Consider using a different lipid. |
| Release profile does not match the intended target (e.g., colon-specific). | - Apply an enteric coating: For colon-targeted delivery, coat the nanoparticles with a pH-sensitive polymer like Eudragit® S100.[6][9] This polymer is insoluble at the low pH of the stomach but dissolves at the neutral-to-alkaline pH of the lower intestine, releasing the drug at the target site.[6][14] Studies show this approach can significantly enhance bioavailability compared to uncoated nanoparticles.[6][10] |
Experimental Protocols & Workflows
General Workflow for this compound Nanoformulation Development
Caption: A typical workflow for developing this compound nanoformulations.
Protocol 1: Preparation of this compound-Loaded SLNs (Solvent Emulsification Method)
This protocol is adapted from methodologies used in the development of this compound SLNs.[15]
-
Preparation of Organic Phase:
-
Dissolve a specific amount of solid lipid (e.g., 400 mg of Stearic Acid) in a suitable organic solvent (e.g., dichloromethane).
-
Add a precise amount of this compound (e.g., 40 mg) to this lipid solution and ensure it is fully dissolved, using sonication if necessary.[15]
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v soyalecithin in 25 mL of purified water).
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.
-
Add the organic phase to the aqueous phase while stirring at high speed (e.g., using a magnetic stirrer or homogenizer) to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the pre-emulsion to high-energy dispersion. A common method is probe sonication (e.g., 3 minutes at 60% amplitude with pulses of 10 seconds on/off).[15]
-
Conduct this step in an ice bath to facilitate the rapid precipitation of the lipid as nanoparticles.
-
-
Solvent Removal & Purification:
-
Stir the resulting nano-dispersion at room temperature for several hours (e.g., 2-4 hours) to allow the organic solvent to evaporate.
-
To remove any unentrapped drug or excess surfactant, the nanoparticle suspension can be centrifuged, and the pellet resuspended in purified water.
-
Protocol 2: Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer). Measurements should be performed in triplicate at 25°C.
-
-
Entrapment Efficiency (%EE) and Drug Loading (%DL) Calculation:
-
Step 1: Separate the nanoparticles from the aqueous phase containing the free, unentrapped drug. This is typically done by centrifuging a known volume of the nano-suspension.
-
Step 2: Carefully collect the supernatant.
-
Step 3: Quantify the amount of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Step 4: Calculate %EE and %DL using the following formulas:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol simulates the passage of the nanoformulation through the gastrointestinal tract.
-
Methodology: The dialysis bag method is commonly used.[21]
-
Preparation:
-
Place a known amount of the this compound nanoformulation (e.g., equivalent to 5 mg of this compound) into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Securely seal the bag.
-
-
Procedure:
-
Immerse the dialysis bag into a beaker containing 100 mL of release medium (e.g., pH 1.2 buffer to simulate gastric fluid). Place the setup in a shaking water bath at 37°C.
-
After 2 hours, transfer the bag into a fresh beaker containing 100 mL of pH 7.4 buffer to simulate intestinal fluid.[15]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time. Compare the release profile of the nanoformulation to that of the pure drug.[15]
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound-Loaded SLN Formulations
This table summarizes data from a study that developed SLNs using different solid lipids to optimize the formulation.[15][22]
| Formulation ID | Solid Lipid Used | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD | Drug Loading (%) ± SD |
| F1 | Glyceryl Monostearate | 1570.5 ± 14.2 | 0.882 ± 0.06 | 25.7 ± 6.11 | 52.0 ± 5.3 | 3.70 ± 0.5 |
| F2 (Optimized) | Stearic Acid | 266.0 ± 6.4 | 0.217 ± 0.04 | 31.2 ± 5.19 | 65.0 ± 4.8 | 4.60 ± 0.8 |
| F3 | Glyceryl Trioctonoate | 980.5 ± 9.3 | 0.548 ± 0.05 | 28.4 ± 4.23 | 41.0 ± 3.9 | 2.90 ± 0.4 |
| Data adapted from Al-mahallawi et al. The F2 formulation with stearic acid was identified as optimal due to its desirable particle size, low PDI, high zeta potential, and superior drug entrapment.[15] |
Table 2: In Vitro Drug Release Comparison
This table compares the release of this compound from the optimized SLN formulation (F2) versus the pure drug in simulated gastrointestinal fluids.[15]
| Time Point | Release Medium | Cumulative Release (%) - Pure this compound | Cumulative Release (%) - F2 SLN Formulation |
| 2 hours | pH 1.2 Buffer | 37.42% | 34.97% |
| 48 hours | pH 7.4 Buffer | 70.86% | 95.71% |
| Data adapted from Al-mahallawi et al. The SLN formulation protected the drug at acidic pH and provided a significantly higher and more complete release at intestinal pH.[15] |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
This table presents data on the improvement in bioavailability achieved with PLGA-based nanoparticles.[6][10]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Bioavailability Fold Increase |
| This compound Suspension (Control) | 15.6 ± 2.1 | 2.0 | 95.8 ± 12.3 | 1.0 (Reference) |
| Plain PLGA Nanoparticles | 45.3 ± 5.8 | 4.0 | 654.7 ± 45.6 | 6.8 |
| Eudragit-Coated PLGA Nanoparticles | 68.5 ± 8.3 | 6.0 | 1775.4 ± 110.7 | 18.5 |
| Data adapted from Anwer et al. Both nanoformulations significantly enhanced bioavailability, with the enteric-coated version showing the most substantial improvement.[6][10] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Preparation, Evaluation and Bioavailability Studies of Eudragit Coated PLGA Nanoparticles for Sustained Release of this compound for the Treatment of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Evaluation and Bioavailability Studies of Eudragit Coated PLGA Nanoparticles for Sustained Release of this compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Food-Drug Interaction: A Case Study of this compound and Fatty Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprt.org [ijprt.org]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound Loaded Solid Lipid Nanoparticles for Improved Colon Targeting in Rat Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis | MDPI [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Eluxadoline solid dispersion techniques for enhanced dissolution
Welcome to the technical support center for Eluxadoline solid dispersion techniques. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the formulation and characterization of this compound solid dispersions for enhanced dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is solid dispersion a suitable technique for enhancing this compound's dissolution?
A1: this compound is a poorly water-soluble drug, which can lead to low dissolution rates and limited bioavailability.[1][2][3] Solid dispersion technology is an effective method for improving the dissolution of such drugs.[4][5][6] This technique involves dispersing this compound in a hydrophilic carrier matrix, which can lead to several benefits:
-
Conversion to Amorphous Form: The drug is often converted from a crystalline to a higher-energy amorphous state, which has better solubility.[7][8]
-
Reduced Particle Size: The drug is molecularly dispersed within the carrier, leading to a significant reduction in particle size and an increased surface area for dissolution.[6][7]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[6][7]
-
Prevention of Aggregation: The polymer matrix can prevent the aggregation of fine drug particles.[6]
Studies have shown that solid dispersions can significantly increase the dissolution rate of this compound compared to the pure drug.[7][9]
Q2: Which polymers are commonly used as carriers for this compound solid dispersions?
A2: Research has shown successful enhancement of this compound dissolution using hydrophilic polymers. Commonly cited carriers include:
-
Polyethylene Glycol (PEG 4000): A water-soluble polymer that has been used effectively in combination with other carriers.[7][9]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative known for its ability to form stable solid dispersions and inhibit drug recrystallization.[7][9]
-
Sodium Caprylate: A hydrotropic agent used to create solid dispersions through a technique that avoids organic solvents.[8][10]
-
Eudragit Polymers: These polymers are also noted for their ability to form amorphous solid dispersions and can be processed using various techniques.[11]
The choice of polymer depends on the desired release profile, the manufacturing method, and drug-polymer compatibility.
Q3: What are the common methods for preparing this compound solid dispersions?
A3: Several methods can be employed, with the solvent evaporation technique being frequently cited for this compound.[4][5][7][9]
-
Solvent Evaporation: This is the most reported method for this compound. It involves dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[2][4][5][7][9] This method is suitable for thermolabile substances as it avoids high temperatures.[2]
-
Fusion (Melting) Method: This technique involves melting the carrier and then incorporating the drug into the molten carrier.[4][5] It is a simple method but is only suitable for thermostable drugs and carriers.
-
Hydrotropic Solid Dispersion: This novel technique utilizes a hydrotropic agent like sodium caprylate in an aqueous solvent to solubilize the drug, followed by evaporation of the water. This method is advantageous as it avoids the use of organic solvents.[8][10]
-
Spray Drying: A solvent-based process where a solution of the drug and polymer is atomized into a hot gas stream to rapidly form dry particles.[12][13][14][15] This method is suitable for producing fine particles with a uniform size distribution.[13]
Q4: How can I characterize the prepared this compound solid dispersions?
A4: A combination of analytical techniques is essential to confirm the formation of a solid dispersion and to assess its properties:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To investigate potential interactions between this compound and the polymer carrier. The absence of new peaks or significant shifts in existing peaks suggests the absence of chemical interactions.[7][9]
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug within the dispersion. The absence of the drug's characteristic melting peak indicates that it is in an amorphous state.[7][9][16][17]
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the solid dispersion. A diffuse halo pattern instead of sharp peaks indicates an amorphous form.[8][17]
-
In-Vitro Dissolution Studies: To evaluate the enhancement of the drug's dissolution rate. These studies are typically performed in a relevant buffer solution (e.g., pH 6.8 phosphate buffer) and the drug concentration is measured over time, often by UV-Vis spectrophotometry at around 261 nm for this compound.[7]
-
Drug Content and Percentage Yield: To ensure uniformity of the drug in the dispersion and to assess the efficiency of the preparation method.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Percentage Yield | - Improper selection of solvent leading to incomplete dissolution of drug or polymer.- Loss of material during processing (e.g., transfer, grinding, drying).- Adherence of the product to the glassware. | - Ensure complete solubility of both drug and polymer in the chosen solvent system.- Optimize the process to minimize handling losses.- Scrape the vessel walls thoroughly to collect the product. |
| Phase Separation or Drug Recrystallization During Storage | - The drug loading is too high for the selected polymer.- The chosen polymer is not an effective crystallization inhibitor.- Absorption of moisture, which can act as a plasticizer and promote crystallization.[18] | - Reduce the drug-to-polymer ratio.- Screen different polymers or use a combination of polymers (e.g., HPMC is a good crystallization inhibitor).- Store the solid dispersion in a desiccator or with a desiccant to protect from humidity. |
| Incomplete Conversion to Amorphous Form (Observed in DSC/XRD) | - Insufficient interaction between the drug and the polymer.- The solvent evaporation rate was too slow, allowing time for drug molecules to rearrange into a crystalline form.- For the fusion method, the cooling rate was not rapid enough. | - Increase the polymer-to-drug ratio.- Use a more volatile solvent or increase the evaporation temperature/vacuum to speed up solvent removal.- For the fusion method, use a rapid cooling method like quench cooling on an ice bath. |
| Poor Dissolution Enhancement | - The chosen polymer is not sufficiently water-soluble.- The drug is not molecularly dispersed (phase separation).- The particle size of the solid dispersion is too large. | - Select a more hydrophilic carrier (e.g., PEG, HPMC).- Confirm amorphous state and lack of interaction using DSC, XRD, and FT-IR.- Grind the solid dispersion to a fine powder and sieve to ensure a uniform and small particle size.[19] |
| Residual Solvent Detected | - Incomplete drying of the solid dispersion. | - Dry the product for a longer duration or under a higher vacuum at an appropriate temperature.[19] |
Data on Enhanced Dissolution of this compound
The following table summarizes quantitative data from studies on this compound solid dispersions, demonstrating the significant improvement in its dissolution properties.
| Formulation Code | Method | Carrier(s) | Drug:Carrier(s) Ratio | Dissolution Medium | Key Finding | Reference |
| A4 | Solvent Evaporation | PEG 4000 & HPMC | 1:4:1 | pH 6.8 Phosphate Buffer | 91.02% drug release in 1 hour. | [7] |
| - | Hydrotropic Solid Dispersion | Sodium Caprylate | 1:4 | Various Solvents | Highest solubility achieved compared to other ratios and pure drug. | [8] |
| Pure this compound | - | - | - | pH 6.8 Phosphate Buffer | Significantly lower dissolution rate compared to solid dispersion formulations. | [7] |
Experimental Protocols
Protocol 1: Solvent Evaporation Method
This protocol is based on methodologies described for preparing this compound solid dispersions with PEG 4000 and HPMC.[7][9]
Materials:
-
This compound
-
PEG 4000
-
HPMC
-
Dimethyl formamide (DMF)
-
Distilled Water
-
Magnetic stirrer
-
Water bath or hot plate
-
Vacuum oven or desiccator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound, PEG 4000, and HPMC in the desired ratio (e.g., 1:4:1).
-
Dissolve the weighed quantities of this compound and polymers in a minimal amount of a suitable solvent system (e.g., a mixture of dimethyl formamide and distilled water).[7]
-
Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Gently heat the solution on a water bath (around 40-50°C) to facilitate the evaporation of the solvent.
-
Continue evaporation until a solid mass or film is formed at the bottom of the container.
-
Place the resulting solid mass in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) to ensure complete removal of the residual solvent. Dry until a constant weight is achieved.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered mass through a sieve to obtain a uniform particle size.
-
Store the final product in a tightly sealed container, protected from light and moisture.
Protocol 2: In-Vitro Dissolution Testing
This protocol outlines the general steps for evaluating the dissolution rate of the prepared solid dispersions.
Apparatus and Reagents:
-
USP Dissolution Test Apparatus (e.g., Type II - Paddle)
-
Phosphate Buffer pH 6.8
-
UV-Vis Spectrophotometer
-
Syringes and membrane filters (e.g., 0.45 µm)
Procedure:
-
Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg).
-
Introduce the solid dispersion into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm membrane filter.
-
Dilute the filtered samples appropriately with the dissolution medium.
-
Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of this compound (approximately 261 nm).[7]
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Visualizations
References
- 1. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. japsonline.com [japsonline.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpsr.com [ijpsr.com]
- 9. wjpr.net [wjpr.net]
- 10. ijpsr.com [ijpsr.com]
- 11. A solution for poor drug solubility | EUDRAGIT® polymers - Evonik Industries [healthcare.evonik.com]
- 12. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology [ouci.dntb.gov.ua]
- 19. ijpcbs.com [ijpcbs.com]
Technical Support Center: Development of Colon-Targeted Delivery Systems for Eluxadoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on colon-targeted delivery systems for Eluxadoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound colon-targeted delivery systems.
Formulation & Characterization
| Question | Possible Causes | Suggested Solutions |
| Why am I observing inconsistent particle size or a high polydispersity index (PDI) in my nanoparticle formulation? | - Inadequate homogenization or sonication time/power.- Inappropriate surfactant concentration or type.- Suboptimal polymer concentration or stirring speed.[1] | - Optimize homogenization/sonication parameters.- Screen different surfactants and their concentrations to ensure adequate stabilization of nanoparticles.- Systematically vary polymer concentration and stirring speed; a factorial design approach can be beneficial.[1] |
| What are the potential reasons for low drug entrapment efficiency (%EE) in my this compound-loaded nanoparticles? | - Poor aqueous solubility of this compound.[2][3][4][5]- Drug leakage into the external phase during formulation.- Insufficient amount of lipid or polymer to encapsulate the drug. | - Employing nanoencapsulation techniques can enhance solubility and, consequently, entrapment.[2]- Optimize the emulsification process and consider using a dialysis method to remove unentrapped drug.- Adjust the drug-to-polymer/lipid ratio; higher amounts of the matrix material may be necessary. |
| My formulation shows premature drug release in simulated gastric or intestinal fluid. How can I prevent this? | - The protective coating (e.g., Eudragit) may be too thin or compromised.- The nanoparticle matrix itself may not be robust enough to prevent diffusion in acidic pH. | - Increase the concentration of the enteric polymer or apply a thicker coating.- For lipid-based systems like SLNs, the drug may be protected from the acidic environment due to its entrapment within the lipid core.[6]- Utilize pH-sensitive polymers like Eudragit that dissolve at the higher pH of the colon.[7] |
| Why is the zeta potential of my nanoparticle suspension too low, leading to aggregation? | - Insufficient surface charge on the nanoparticles.- Inappropriate pH of the dispersion medium. | - A zeta potential of approximately ±30 mV is generally considered optimal for stability.[3]- Adjust the pH of the medium to be further from the isoelectric point of the formulation components.- Incorporate charged polymers or surfactants into the formulation. |
In Vitro & In Vivo Studies
| Question | Possible Causes | Suggested Solutions |
| My in vitro drug release profile does not show the expected sustained release at colonic pH. What could be wrong? | - The dissolution method may not accurately simulate colonic conditions.- The formulation is not adequately protecting the drug until it reaches the target pH. | - Ensure the use of appropriate dissolution media (e.g., pH 1.2 for stomach, pH 6.8 or 7.4 for intestine/colon) and maintain proper temperature and stirring conditions.[2][6]- Re-evaluate the formulation parameters, particularly the type and concentration of the rate-controlling polymer. The Higuchi model is often used to describe the release from such systems.[2] |
| The in vivo pharmacokinetic study shows low bioavailability despite successful in vitro release. What are the possible reasons? | - this compound's inherent poor permeability and significant first-pass metabolism.[5][6][8]- The delivery system may not be effectively retaining the drug at the site of absorption in the colon. | - Nanoformulations are designed to improve bioavailability by enhancing solubility and permeability.[6][9]- Consider incorporating permeation enhancers into the formulation.- Evaluate the mucoadhesive properties of your delivery system to prolong its residence time in the colon. |
| The therapeutic efficacy in my animal model of IBS-D is lower than expected. What should I investigate? | - The animal model may not accurately reflect the pathophysiology of human IBS-D.- The dose of this compound may be suboptimal.- The delivery system is not achieving sufficient local concentrations in the colon. | - Ensure the successful induction of the IBS-D model (e.g., using chronic restraint stress) and monitor relevant endpoints like defecation frequency.[2][3][4]- Perform a dose-response study to determine the optimal therapeutic dose for the formulation.- Analyze drug concentration in colonic tissue to confirm targeted delivery. |
Frequently Asked Questions (FAQs)
About this compound
Q1: What is the mechanism of action of this compound? A1: this compound is a mixed µ-opioid receptor agonist, κ-opioid receptor agonist, and δ-opioid receptor antagonist.[10][11][12] Its action on µ-opioid receptors reduces gut motility and secretions, while its antagonism of δ-opioid receptors may counteract the excessive slowing of motility, leading to a more normalized bowel function.[12][13]
Q2: What are the main challenges associated with the oral delivery of this compound? A2: Conventional oral administration of this compound is associated with low oral bioavailability due to its poor aqueous solubility, significant presystemic (first-pass) metabolism, and low gastrointestinal permeability.[5][6][8][14] This can lead to reduced drug concentrations in the colon and potential systemic side effects.[1]
Q3: What are the potential side effects of this compound? A3: The most common side effects are mild constipation, nausea, and abdominal pain.[13][15] More serious, though rare, side effects include pancreatitis and sphincter of Oddi spasm, particularly in patients without a gallbladder.[13][15]
Formulation & Delivery Systems
Q4: Why is a colon-targeted delivery system desirable for this compound? A4: A colon-specific delivery system can enhance therapeutic efficacy by ensuring localized drug release, which allows for prolonged drug retention and action at the disease site.[1] This approach can also minimize systemic side effects by reducing drug absorption in the upper gastrointestinal tract.[1][16]
Q5: What are some common strategies for developing colon-targeted delivery systems for this compound? A5: Common strategies involve encapsulating this compound in pH-sensitive polymeric nanoparticles.[2] Eudragit polymers, which dissolve at specific pH values found in the lower gastrointestinal tract, are frequently used.[2][7] Other approaches include solid lipid nanoparticles (SLNs) that protect the drug in the stomach and provide sustained release.[6][14][17]
Q6: What is a factorial design, and how is it used in optimizing this compound formulations? A6: A factorial design is a statistical tool that allows for the simultaneous evaluation of multiple independent variables and their interactions.[1] It is used to systematically optimize critical formulation parameters such as polymer concentration, surfactant ratio, and stirring speed to achieve desired nanoparticle properties with a minimal number of experiments.[1][9]
Experimental Data & Protocols
Data Presentation
Table 1: Optimized Parameters of this compound Nanoparticle Formulations
| Formulation Type | Key Parameters | Optimized Value | Reference |
| Eudragit-based Nanoparticles (ENPs) | Particle Size | 286 ± 3.67 nm | [2][3][4] |
| Polydispersity Index (PDI) | 0.263 ± 0.01 | [2][3][4] | |
| Zeta Potential | 31.8 ± 3.18 mV | [2][3][4] | |
| Solid Lipid Nanoparticles (SLNs) | Particle Size | 266.0 ± 6.4 nm | [6][14][17] |
| Polydispersity Index (PDI) | 0.217 ± 0.04 | [6][14][17] | |
| Zeta Potential | 31.2 ± 5.19 mV | [6][14][17] | |
| Entrapment Efficiency (%EE) | 65.0 ± 4.8% | [6][14][17] | |
| Drug Loading (%DL) | 4.60 ± 0.8% | [6][14][17] |
Experimental Protocols
1. Preparation of this compound-Loaded Eudragit Nanoparticles (Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a Eudragit polymer in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Recovery: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing & Lyophilization: Wash the nanoparticle pellet with deionized water to remove any residual surfactant and unentrapped drug. Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
2. In Vitro Drug Release Study
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle type) or a dialysis bag method.[2]
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 or 7.4).
-
Procedure (Dialysis Bag Method): a. Accurately weigh a quantity of this compound-loaded nanoparticles and place them inside a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).[2] b. Securely tie both ends of the bag. c. Immerse the bag in a beaker containing a known volume of SGF (e.g., 200 mL) maintained at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).[2] d. After a specified time (e.g., 2 hours), transfer the bag to a beaker containing SIF and continue the study for an extended period (e.g., up to 48 hours).[6]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2]
Visualizations
Caption: Experimental workflow for developing colon-targeted this compound delivery systems.
Caption: Signaling pathway of this compound at enteric opioid receptors.
References
- 1. ijprt.org [ijprt.org]
- 2. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box-Behnken Design, and Anti-Diarrheal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. Nanoformulation of this compound for Targeted Colon Delivery: A Factorial Design Approach for Optimization and Characterization | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 10. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. poison.org [poison.org]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. This compound Loaded Solid Lipid Nanoparticles for Improved Colon Targeting in Rat Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eluxadoline-Induced Constipation in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing eluxadoline-induced constipation in experimental models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues encountered during in vivo research.
Troubleshooting Guide
This guide addresses common problems researchers may face when establishing and utilizing an this compound-induced constipation model.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in constipation induction between animals. | 1. Genetic differences: Animal strain can significantly impact susceptibility to opioid-induced side effects.[1] 2. Microbiota differences: Gut microbiota can influence drug metabolism. 3. Stress: Animal handling and environmental stress can alter gastrointestinal motility. 4. Diet and hydration: Variations in food and water intake can affect stool consistency and transit time. | 1. Use a consistent, well-characterized animal strain for all experiments. 2. Acclimatize animals to the housing and experimental conditions for a sufficient period before starting the study. 3. Standardize animal handling procedures to minimize stress. 4. Provide a consistent diet and ensure ad libitum access to water. Monitor and record food and water intake. |
| Inconsistent or insufficient constipation with this compound. | 1. Inadequate dosage: The dose of this compound may be too low to consistently induce constipation. 2. Route of administration: Oral gavage may lead to variability in absorption. 3. Delta-opioid receptor antagonism: this compound's inherent delta-opioid receptor antagonist activity can counteract the constipating effects of its mu-opioid agonism.[2][3][4][5] | 1. Perform a dose-response study to determine the optimal dose of this compound for inducing constipation in your specific animal model. 2. Consider subcutaneous or intraperitoneal administration for more consistent systemic exposure, though this may not fully replicate the intended clinical route of administration. 3. If the goal is to study mu-opioid-mediated constipation, consider using a more selective mu-opioid agonist like loperamide as a positive control. |
| Spontaneous resolution of constipation during the study period. | 1. Development of tolerance: While tolerance to the constipating effects of opioids is less common than to their analgesic effects, some degree of adaptation can occur.[6] 2. Changes in animal physiology: Alterations in diet, hydration, or stress levels can influence bowel function over time. | 1. Ensure consistent daily dosing of this compound. 2. Monitor key parameters (fecal pellet output, water content, gastrointestinal transit time) at baseline and throughout the study to track any changes. 3. If tolerance is suspected, a higher dose of this compound may be required to maintain the constipated state. |
| Adverse events unrelated to constipation (e.g., sedation, respiratory depression). | 1. High dosage: The dose of this compound may be causing systemic side effects. 2. Central nervous system penetration: Although this compound has low systemic bioavailability, high doses may lead to some central nervous system effects. | 1. Reduce the dose of this compound to the minimum effective dose required for constipation. 2. Monitor animals closely for any signs of distress or adverse events. 3. If central nervous system effects are a concern, consider using a peripherally restricted mu-opioid agonist. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced constipation?
A1: this compound is a mixed opioid receptor ligand. It acts as an agonist at mu-opioid (µOR) and kappa-opioid (κOR) receptors and an antagonist at delta-opioid (δOR) receptors in the gastrointestinal tract.[2][3][4][5] The constipating effect is primarily mediated by its agonist activity at µ-opioid receptors on enteric neurons.[7][[“]] Activation of these receptors inhibits the release of excitatory neurotransmitters like acetylcholine, which in turn suppresses propulsive peristalsis, increases intestinal transit time, and leads to greater absorption of water from the fecal matter.[6][7] While its δOR antagonist activity is intended to mitigate constipation in the clinical setting, at higher doses used in research models to induce constipation, the µOR agonist effects can predominate.
Q2: Why use this compound to induce constipation in research models when other agents like loperamide are available?
A2: While loperamide is a commonly used and potent inducer of constipation in animal models,[9] this compound's unique mixed-receptor profile may be of interest for specific research questions. For example, researchers may want to study the interplay between mu-opioid agonism and delta-opioid antagonism in the gut or investigate compounds designed to counteract this specific pharmacological profile.
Q3: What are the key parameters to measure when assessing this compound-induced constipation and its reversal?
A3: The following parameters are crucial for quantifying the severity of constipation and the efficacy of reversal agents:
-
Fecal Pellet Output: The number and total weight of fecal pellets produced over a defined period (e.g., 24 hours). A significant reduction indicates constipation.
-
Fecal Water Content: Calculated by comparing the wet and dry weight of fecal pellets. A lower water content is indicative of harder, drier stools.
-
Gastrointestinal (GI) Transit Time: This can be measured using a non-absorbable marker like carmine red or charcoal. The time taken for the marker to appear in the feces is recorded. An increased transit time signifies slowed motility.
-
Whole Gut Transit Time: Assessed by administering a marker and measuring the time to its first appearance in the feces.
-
Colonic Bead Expulsion Test: A small glass bead is inserted into the distal colon, and the time to expulsion is recorded. A longer expulsion time indicates reduced colonic motility.
Q4: What are the main classes of drugs that can be used to overcome this compound-induced constipation in a research setting?
A4: Several classes of drugs can be investigated for their potential to reverse this compound-induced constipation:
-
Opioid Antagonists: Peripherally acting mu-opioid receptor antagonists (PAMORAs) like methylnaltrexone are designed to block the effects of opioids in the gut without affecting central analgesia.[10] Non-selective antagonists like naloxone can also be used, but may have central effects if they cross the blood-brain barrier.
-
Secretagogues: These agents increase intestinal fluid secretion.
-
Chloride Channel Activators: Lubiprostone activates ClC-2 chloride channels in the apical membrane of intestinal epithelial cells, leading to chloride and fluid secretion into the lumen.
-
Guanylate Cyclase-C Agonists: Linaclotide activates guanylate cyclase-C receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which in turn stimulates chloride and bicarbonate secretion via the cystic fibrosis transmembrane conductance regulator (CFTR).[7][11]
-
Q5: How can I minimize the variability in my this compound-induced constipation model?
A5: Minimizing variability is key to obtaining robust and reproducible data. In addition to the points mentioned in the troubleshooting guide, consider the following:
-
Acclimatization: Allow animals to acclimate to individual housing or metabolic cages for several days before the experiment begins.
-
Baseline Measurements: Always obtain baseline measurements for all parameters (fecal output, transit time, etc.) before administering this compound. This allows each animal to serve as its own control.
-
Randomization: Randomize animals into treatment groups based on their baseline measurements to ensure an even distribution of individual variations.
-
Blinding: Whenever possible, the researcher assessing the outcomes should be blinded to the treatment groups to avoid bias.
Experimental Protocols
Protocol 1: Induction of Constipation with this compound in Mice
This protocol provides a general framework for inducing constipation using this compound. Researchers should optimize the dose and duration for their specific animal strain and experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose [CMC] in sterile water)
-
Oral gavage needles
-
Metabolic cages
-
Analytical balance
Procedure:
-
Animal Acclimatization: House male C57BL/6 or ICR mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week.
-
Baseline Measurement: Place individual mice in metabolic cages and collect all fecal pellets over a 24-hour period. Record the total number and wet weight of the pellets.
-
This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally via gavage at a starting dose of 10-20 mg/kg once or twice daily. A dose-response study is recommended to determine the optimal dose. Administer the vehicle to the control group.
-
Induction Period: Continue administration for 3-7 consecutive days to establish a consistent constipated state.
-
Assessment of Constipation: On the final day of the induction period, place the mice back in metabolic cages and collect fecal pellets for 24 hours. Measure the number and wet weight. A significant decrease compared to baseline indicates constipation.
-
Optional Assessments:
-
Fecal Water Content: Weigh the collected pellets (wet weight), then dry them in an oven at 60°C for 24 hours and weigh them again (dry weight). Calculate the water content as: [(wet weight - dry weight) / wet weight] x 100%.
-
Gastrointestinal Transit Time: On the final day, after this compound administration, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. Monitor the time until the first appearance of the black marker in the feces.
-
Protocol 2: Reversal of this compound-Induced Constipation
This protocol outlines the procedure for testing the efficacy of a reversal agent after establishing constipation with this compound.
Materials:
-
Constipated mice (from Protocol 1)
-
Reversal agent (e.g., methylnaltrexone, lubiprostone, linaclotide)
-
Appropriate vehicle for the reversal agent
-
Administration supplies (e.g., subcutaneous needles, oral gavage needles)
Procedure:
-
Establish Constipation: Induce constipation in a cohort of mice using Protocol 1.
-
Group Allocation: Divide the constipated mice into treatment groups (e.g., vehicle control, reversal agent low dose, reversal agent high dose).
-
Administration of Reversal Agent: Administer the reversal agent at the desired dose and route. For example:
-
Methylnaltrexone: 1-3 mg/kg, subcutaneous injection.
-
Lubiprostone: 100-300 µg/kg, oral gavage.
-
Linaclotide: 10-100 µg/kg, oral gavage.
-
-
Assessment of Reversal:
-
Fecal Pellet Output: Immediately after administration of the reversal agent, place the mice in clean metabolic cages and collect all fecal pellets over a defined period (e.g., 4, 8, or 24 hours). Record the number and wet weight of the pellets.
-
Time to First Bowel Movement: Observe the mice continuously for the first few hours and record the time to the first defecation event.
-
Gastrointestinal Transit Time: If assessing transit time, administer the charcoal meal shortly after the reversal agent.
-
Quantitative Data Summary
The following tables summarize typical dose ranges and effects of agents used to induce and reverse opioid-induced constipation in preclinical models. Note that these are starting points, and optimal doses may vary.
Table 1: Preclinical Dosing for Inducing Opioid-Induced Constipation
| Compound | Species | Dose Range | Route of Administration | Primary Effect |
| This compound | Mouse/Rat | 10-50 mg/kg | Oral | Reduced GI transit |
| Loperamide | Mouse/Rat | 3-10 mg/kg | Oral, Subcutaneous, Intraperitoneal | Reduced fecal output, increased GI transit time |
Table 2: Preclinical Dosing for Reversing Opioid-Induced Constipation
| Compound | Species | Dose Range | Route of Administration | Primary Reversal Mechanism |
| Methylnaltrexone | Mouse/Rat | 1-10 mg/kg | Subcutaneous | Peripheral µ-opioid receptor antagonism |
| Naloxone | Mouse/Rat | 0.1-1 mg/kg | Subcutaneous, Intraperitoneal | Non-selective opioid receptor antagonism |
| Lubiprostone | Mouse/Rat | 100-1000 µg/kg | Oral | Chloride channel (ClC-2) activation |
| Linaclotide | Mouse | 3-30 µg/kg | Oral | Guanylate cyclase-C agonism |
Visualizations
This compound's Mechanism of Action in Enteric Neurons
Caption: this compound's dual action on mu- and delta-opioid receptors.
Experimental Workflow for Reversal of this compound-Induced Constipation
Caption: Experimental workflow for studying reversal of constipation.
Signaling Pathways for Reversal of this compound-Induced Constipation
Caption: Mechanisms of action for reversing this compound-induced constipation.
References
- 1. Mouse model demonstrates strain differences in susceptibility to opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylnaltrexone and Naloxone for Opioid-induced Constipation in the Critical Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Eluxadoline-Induced Pancreatitis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of Eluxadoline-induced pancreatitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for this compound-induced pancreatitis?
A1: The leading hypothesis is that this compound, a µ-opioid receptor agonist and δ-opioid receptor antagonist, induces spasm of the Sphincter of Oddi (SO).[1][2][3] This spasm can impede the flow of pancreatic juice and bile into the duodenum, leading to an increase in pancreatic ductal pressure and subsequent pancreatic inflammation and injury.[1][3]
Q2: Why is the risk of pancreatitis higher in patients without a gallbladder?
A2: Patients without a gallbladder have a significantly increased risk of developing serious pancreatitis when taking this compound.[4][5][6][7] The gallbladder plays a role in regulating SO motility through the release of cholecystokinin (CCK), which promotes SO relaxation.[1][2] In patients who have undergone cholecystectomy, this regulatory mechanism is altered. This compound's agonistic effect on µ-opioid receptors, which promotes SO contraction, may go unopposed, leading to a greater risk of SO spasm and pancreatitis.[2]
Q3: What is the reported incidence of pancreatitis associated with this compound use?
A3: Post-marketing surveillance and clinical trials have documented cases of pancreatitis with this compound use. The U.S. Food and Drug Administration (FDA) reported receiving 120 serious cases of pancreatitis or death between May 2015 and February 2017.[4][5] Of the cases where gallbladder status was reported, a majority occurred in patients without a gallbladder.[4][8]
Q4: Are there specific contraindications for this compound related to pancreatitis risk?
A4: Yes, this compound is contraindicated in patients without a gallbladder.[4][5][6][7] Other contraindications include a history of biliary duct obstruction, Sphincter of Oddi disease or dysfunction, alcohol abuse (more than 3 drinks per day), a history of pancreatitis, or structural diseases of the pancreas.[8][9]
Q5: Can pancreatitis occur even at the recommended dosage of this compound?
A5: Yes, cases of pancreatitis have been reported even at the recommended dosage, particularly in patients without a gallbladder.[5][6][7] Some serious events, including fatalities, have occurred after just one or two doses.[4][5][8]
Troubleshooting Experimental Investigations
Issue 1: Difficulty in replicating Sphincter of Oddi spasm in an animal model.
-
Possible Cause: The animal model may not accurately mimic the human SO response to this compound, especially in the context of cholecystectomy.
-
Troubleshooting Steps:
-
Model Selection: Consider using a swine model, as their biliary anatomy and physiology are more similar to humans compared to rodents.[4]
-
Cholecystectomy: If investigating the role of the gallbladder, ensure the cholecystectomy is performed with adequate recovery time before this compound administration to mimic the clinical scenario.
-
Manometry Technique: Utilize a water-perfused manometry catheter for direct measurement of SO pressure. The catheter should be carefully placed in the common bile duct, with the recording orifice positioned across the SO.
-
Pharmacological Controls: Use known SO modulators as controls. For example, morphine can be used to induce SO spasm, and glucagon or naloxone can be used to induce relaxation.[3][10]
-
Issue 2: Inconsistent or non-significant elevation of pancreatic enzymes in an animal model of this compound-induced pancreatitis.
-
Possible Cause: The dose or duration of this compound treatment may be insufficient to induce significant pancreatic injury. The timing of sample collection is also critical.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose of this compound that induces measurable pancreatitis markers.
-
Time-Course Analysis: Collect blood samples at multiple time points after this compound administration (e.g., 6, 12, 24, and 48 hours) to capture the peak elevation of serum amylase and lipase.
-
Enzyme Assays: Ensure that the amylase and lipase assays being used are validated for the specific animal model. Immunological assays for pancreatic lipase (e.g., cPLI for canines) can offer greater specificity than general lipase activity assays.[11]
-
Histopathological Correlation: Always correlate biochemical findings with histopathological examination of the pancreas to confirm the presence and severity of inflammation, edema, and necrosis.
-
Issue 3: Difficulty in measuring pancreatic duct pressure to assess obstruction.
-
Possible Cause: Cannulation of the small pancreatic duct in rodent models is technically challenging.
-
Troubleshooting Steps:
-
Surgical Technique: Use a dissecting microscope and fine-tipped catheters for cannulation. Retrograde infusion via the common bile duct at a constant rate can be used to induce a measurable increase in intraductal pressure.[12][13]
-
Pressure Transducer: Employ a sensitive pressure transducer connected to the catheter to record real-time pressure changes.
-
Alternative Models: For less invasive approaches, consider imaging techniques such as magnetic resonance cholangiopancreatography (MRCP) in larger animal models to visualize ductal dilation as an indirect indicator of obstruction.
-
Quantitative Data Summary
Table 1: FDA Adverse Event Reporting System (FAERS) Data for this compound (May 2015 - February 2017)
| Metric | Value | Reference |
| Total Serious Cases of Pancreatitis or Death | 120 | [4][5] |
| Hospitalizations | 76 | [4][5] |
| Deaths | 2 | [4][5] |
| Cases in Patients without a Gallbladder (of 68 with reported status) | 56 | [4][8] |
| Onset after 1-2 Doses (of 84 with reported onset time) | 48 | [4][5] |
Table 2: Pancreatitis and Sphincter of Oddi Spasm in this compound Clinical Trials
| Adverse Event | This compound 75 mg (n=807) | This compound 100 mg (n=1032) | Placebo | Reference |
| Pancreatitis | 0.4% (3) | 0.4% (4) | 0% | [14] |
| Sphincter of Oddi Spasm | 0.5% (10 events across both doses) | - | 0% | [14] |
| Note: All cases of Sphincter of Oddi spasm occurred in patients without a gallbladder. | [14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Sphincter of Oddi Dysfunction in a Swine Model
-
Animal Model: Domestic swine (Sus scrofa domesticus), 30-40 kg. A subset of animals should undergo cholecystectomy at least 4 weeks prior to the experiment.
-
Anesthesia and Monitoring: Anesthetize the animal with an appropriate agent (e.g., isoflurane). Monitor vital signs throughout the procedure.
-
Endoscopy: Introduce a standard duodenoscope into the duodenum to visualize the major duodenal papilla.
-
Sphincter of Oddi Manometry:
-
Cannulate the common bile duct with a triple-lumen, water-perfused manometry catheter.
-
Continuously perfuse the catheter with sterile, degassed water at a slow rate (e.g., 0.25 mL/min).
-
Position the recording ports across the Sphincter of Oddi, identified by a high-pressure zone with phasic contractions.
-
Record baseline SO motility for at least 10 minutes.
-
-
This compound Administration: Administer a clinically relevant dose of this compound intravenously or via a nasogastric tube.
-
Data Acquisition: Continuously record SO basal pressure, phasic contraction amplitude, and frequency for at least 60 minutes post-administration.
-
Positive Control: Administer morphine (e.g., 0.1 mg/kg IV) to induce SO spasm and confirm the responsiveness of the preparation.
-
Data Analysis: Compare pre- and post-Eluxadoline SO motility parameters. A significant increase in basal pressure and/or phasic contraction frequency is indicative of SO spasm.
Protocol 2: Induction and Assessment of Acute Pancreatitis in a Mouse Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection. A control group should receive the vehicle.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours) post-administration, collect blood via cardiac puncture and euthanize the animals.
-
Biochemical Analysis:
-
Measure serum amylase and lipase levels using commercially available assay kits. An elevation of at least three times the upper limit of normal is considered indicative of pancreatitis.
-
-
Histopathological Analysis:
-
Harvest the pancreas and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section it at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammation, and acinar cell necrosis by a blinded pathologist.
-
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a portion of the pancreas to measure MPO activity, a marker of neutrophil infiltration, as an indicator of inflammation.
-
-
Data Analysis: Compare biochemical and histological scores between the this compound-treated and control groups.
Visualizations
Caption: Proposed signaling pathway of this compound-induced pancreatitis.
Caption: General experimental workflow for investigating drug-induced pancreatitis.
References
- 1. Chemically Induced Models of Pancreatitis | Pancreapedia [pancreapedia.org]
- 2. Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid-induced spasm of the sphincter of Oddi apparently reversed by nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biliary manometry in swine: a unique endoscopic model for teaching and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in the technique of sphincter of Oddi manometry and investigation of sphincter of Oddi dysfunction [qmro.qmul.ac.uk]
- 7. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice [frontiersin.org]
- 10. Nitroester drug’s effects and their antagonistic effects against morphine on human sphincter of Oddi motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Intraductal pressure in experimental models of acute and chronic pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transient High Pressure in Pancreatic Ducts Promotes Inflammation and Alters Tight Junctions via Calcineurin Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute pancreatitis models - Enamine [enamine.net]
Eluxadoline and Sphincter of Oddi Spasm: A Technical Support Resource for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating eluxadoline and its potential effects on the sphincter of Oddi. The information is presented in a question-and-answer format to address specific issues that may arise during non-clinical safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in the gastrointestinal tract?
This compound is a mixed opioid receptor modulator with a unique pharmacological profile. It acts as a mu-opioid receptor (μOR) and kappa-opioid receptor (κOR) agonist, and a delta-opioid receptor (δOR) antagonist.[1] This combination of activities allows it to reduce gastrointestinal motility and visceral pain, which are key symptoms of irritable bowel syndrome with diarrhea (IBS-D), while potentially mitigating the constipating effects often seen with pure μOR agonists.[1][2] Its effects are primarily localized to the enteric nervous system due to its low oral bioavailability.
Q2: What is the link between this compound and sphincter of Oddi spasm observed in clinical settings?
In clinical trials and post-marketing surveillance, this compound has been associated with an increased risk of sphincter of Oddi spasm.[2][3] The sphincter of Oddi is a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. Spasm of this muscle can lead to a backup of these fluids, potentially causing pancreatitis and elevated liver enzymes.[1][4] This adverse event is observed more frequently in patients who have had a cholecystectomy (gallbladder removal).[2][3]
Q3: Are there specific non-clinical animal models that have been used to evaluate this compound's effect on the sphincter of Oddi?
Q4: What are the key considerations when designing a non-clinical study to investigate this compound and sphincter of Oddi function?
Given the clinical observations, a robust non-clinical study should aim to directly measure changes in sphincter of Oddi motility and pressure. Key considerations include:
-
Animal Model Selection: Species with a sphincter of Oddi anatomy and physiology comparable to humans, such as canines or primates, would be most relevant.[6]
-
Measurement Techniques: Direct measurement of sphincter of Oddi pressure using manometry is the gold standard. This can be performed via endoscopic retrograde cholangiopancreatography (ERCP)-like procedures adapted for the animal model.
-
Dose Selection: Doses should be selected to represent and exceed the clinically relevant exposures in humans.
-
Surgical Models: To mimic the increased risk observed in humans, studies could include animals that have undergone cholecystectomy.
Troubleshooting Guide for Experimental Issues
Issue 1: High variability in baseline sphincter of Oddi pressure measurements.
-
Possible Cause: Anesthesia depth and type can significantly influence smooth muscle tone.
-
Troubleshooting Steps:
-
Standardize the anesthetic protocol, including induction and maintenance agents and depth of anesthesia.
-
Allow for an adequate acclimatization period after anesthesia induction and before baseline measurements.
-
Monitor physiological parameters (heart rate, blood pressure, respiration) to ensure a stable plane of anesthesia.
-
Issue 2: Difficulty in cannulating the common bile duct for manometry.
-
Possible Cause: Anatomical variations between individual animals.
-
Troubleshooting Steps:
-
Utilize imaging guidance (e.g., fluoroscopy) to aid in catheter placement.
-
Employ guide wires to facilitate the passage of the manometry catheter.
-
Consider using a surgical approach for direct visualization and cannulation if endoscopic methods are consistently unsuccessful.
-
Issue 3: Inconsistent response to this compound administration.
-
Possible Cause: Variable drug absorption or metabolism.
-
Troubleshooting Steps:
-
Administer this compound via a route that ensures consistent bioavailability, such as intravenous or direct intraduodenal administration, in addition to the intended oral route.
-
Monitor plasma concentrations of this compound and its metabolites to correlate with the observed physiological effects.
-
Ensure a consistent fasting state for all animals before oral drug administration.
-
Quantitative Data from Clinical Studies
The following tables summarize the incidence of sphincter of Oddi spasm and pancreatitis from pooled analyses of Phase 2 and 3 clinical trials of this compound. It is important to note that this is clinical data and not from non-clinical safety studies.
Table 1: Incidence of Sphincter of Oddi Spasm in Clinical Trials
| Treatment Group | Number of Patients | Incidence of Sphincter of Oddi Spasm |
| This compound 75 mg twice daily | 807 | 0.2% |
| This compound 100 mg twice daily | 1032 | 0.8% |
| Placebo | 975 | 0% |
Data adapted from a pooled analysis of Phase 2 and 3 clinical trials.[2][3]
Table 2: Incidence of Pancreatitis in Clinical Trials
| Treatment Group | Number of Patients | Incidence of Pancreatitis |
| This compound 75 mg twice daily | 807 | 0.2% |
| This compound 100 mg twice daily | 1032 | 0.3% |
| Placebo | 975 | <0.1% |
Data adapted from a pooled analysis of Phase 2 and 3 clinical trials.
Experimental Protocols (Hypothetical, based on best practices)
As detailed non-clinical protocols for this compound and sphincter of Oddi spasm are not publicly available, the following represents a hypothetical experimental design based on established methods for evaluating biliary motility.
Protocol: In Vivo Assessment of this compound on Sphincter of Oddi Motility in a Canine Model
-
Animal Model: Male beagle dogs (n=8 per group), with and without prior cholecystectomy.
-
Anesthesia: Induction with propofol and maintenance with isoflurane.
-
Surgical Preparation (for direct manometry):
-
A midline laparotomy is performed.
-
The duodenum is mobilized to expose the ampulla of Vater.
-
A small duodenotomy is made opposite the ampulla.
-
A triple-lumen manometry catheter is introduced through the papilla into the common bile duct and pancreatic duct.
-
-
Data Acquisition:
-
Continuous recording of sphincter of Oddi basal pressure, phasic wave amplitude, and frequency.
-
Baseline measurements are recorded for 30 minutes.
-
-
Drug Administration:
-
Vehicle control (e.g., 0.5% methylcellulose) is administered orally.
-
This compound is administered orally at three dose levels (e.g., low, medium, and high, based on allometric scaling from human doses).
-
-
Post-Dosing Monitoring:
-
Sphincter of Oddi manometry is continuously recorded for at least 4 hours post-dose.
-
Blood samples are collected at regular intervals to determine this compound plasma concentrations.
-
-
Data Analysis:
-
Comparison of pre- and post-dose manometry parameters within and between groups.
-
Correlation of changes in sphincter of Oddi motility with this compound plasma concentrations.
-
Visualizations
Caption: this compound's mixed-opioid receptor activity in the gut.
Caption: Hypothetical workflow for a non-clinical sphincter of Oddi study.
Caption: Postulated pathway of this compound-induced sphincter of Oddi spasm.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of this compound in Patients with Irritable Bowel Syndrome with Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal this compound, a Mixed μ- and κ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractile response of canine gallbladder and sphincter of Oddi to substance P and related peptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Eluxadoline and Cytochrome P450: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the drug interaction potential of Eluxadoline, this technical support center provides essential information on its cytochrome P450 (CYP) inhibition profile. Below are frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro cytochrome P450 inhibition profile of this compound?
A1: Based on in vitro studies, this compound is generally considered a weak inhibitor of cytochrome P450 enzymes at clinically relevant systemic concentrations.[1][2][3] However, specific inhibitory effects have been noted for CYP2E1 and CYP3A4, particularly at concentrations achievable in the gastrointestinal tract.[2][4][5] this compound is not a significant inducer of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1][3]
Q2: Which specific CYP isozymes are inhibited by this compound and what are the quantitative inhibition values?
A2: In vitro data have identified inhibitory activity of this compound against CYP2E1 and a time-dependent inhibition of CYP3A4. The available quantitative data is summarized in the table below.
| CYP Isozyme | Inhibition Type | IC50 / Concentration for Effect | Key Findings |
| CYP2E1 | Reversible Inhibition | ~20 µM | Slight inhibition observed, but considered unlikely to be clinically meaningful at therapeutic systemic concentrations.[1][2][3] |
| CYP3A4 | Time-Dependent Inhibition (TDI) | 50 µM | Metabolism-dependent inhibition of CYP3A4/5 activity was observed at a concentration achievable in the gut.[2][4][5] Further in vivo relevance is still under evaluation.[4] |
| CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6 | Reversible Inhibition | >50-100 µM | No significant reversible inhibition was observed at concentrations up to 50-100 µM.[1][4] |
Q3: What is the potential clinical relevance of this compound's CYP inhibition profile?
A3: Due to its low systemic bioavailability, the potential for clinically significant drug-drug interactions (DDIs) via CYP inhibition is generally considered low for most co-administered drugs.[6] However, the time-dependent inhibition of CYP3A4 at concentrations found in the gut (estimated to be around 700 µM) suggests a potential for interactions with CYP3A4 substrates that have a narrow therapeutic index.[4] Therefore, caution is advised when co-administering this compound with such drugs.[6] The primary DDI risk for this compound is associated with drug transporters, particularly OATP1B1.[4][7]
Troubleshooting Experimental Results
Q4: We are observing significant inhibition of CYP3A4 in our in vitro assay with this compound, which seems to contradict some literature. What could be the reason?
A4: This is an excellent observation and may be explained by the specific experimental conditions. This compound has been shown to be a time-dependent inhibitor of CYP3A4.[2][4] If your assay protocol includes a pre-incubation step with NADPH, you are more likely to detect this inhibition. Standard reversible inhibition assays without a pre-incubation period may not show a significant effect.
Q5: Our IC50 value for CYP2E1 inhibition by this compound is different from the reported ~20 µM. What factors could contribute to this discrepancy?
A5: Variations in experimental conditions can lead to different IC50 values. Key factors to consider include:
-
Microsomal Protein Concentration: Higher concentrations of human liver microsomes (HLM) can lead to non-specific binding of the inhibitor, resulting in an apparently higher IC50.
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration used relative to its Km value. Ensure your substrate concentration is consistent and ideally close to the Km.
-
Incubation Time: While CYP2E1 inhibition by this compound is reported as reversible, prolonged incubation times could lead to confounding factors like inhibitor depletion.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the incubation is low and consistent across all experiments, as it can affect enzyme activity.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of this compound's CYP inhibition profile.
Protocol 1: Reversible CYP Inhibition Assay (e.g., for CYP2E1)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (test inhibitor)
-
CYP2E1 probe substrate (e.g., Chlorzoxazone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitor (e.g., 4-Methylpyrazole for CYP2E1)
-
Acetonitrile or other suitable quenching solvent with an internal standard.
2. Procedure:
-
Prepare a stock solution of this compound and serially dilute to achieve a range of desired concentrations.
-
In a 96-well plate, add HLM, the CYP2E1 probe substrate, and this compound (or positive control/vehicle) in potassium phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold quenching solvent containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
3. Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Time-Dependent CYP Inhibition (TDI) Assay - IC50 Shift Method (e.g., for CYP3A4)
This assay is used to assess whether a compound's inhibitory potential increases with a pre-incubation period in the presence of NADPH, indicating time-dependent inhibition.
1. Materials:
-
Same as Protocol 1, but with a CYP3A4 probe substrate (e.g., Midazolam or Testosterone) and a positive control for TDI (e.g., Verapamil).
2. Procedure:
-
Primary Incubation (Pre-incubation):
-
Prepare two sets of plates. In the first set ("-NADPH"), incubate HLM with various concentrations of this compound in buffer at 37°C for 30 minutes.
-
In the second set ("+NADPH"), incubate HLM with the same concentrations of this compound and the NADPH regenerating system at 37°C for 30 minutes.
-
-
Secondary Incubation (Activity Measurement):
-
Following the pre-incubation, add the CYP3A4 probe substrate to all wells of both plates. Note: In a dilution method, an aliquot of the primary incubation is diluted into a secondary incubation mixture containing the substrate and NADPH.
-
If NADPH was not present in the primary incubation, add it now to the "-NADPH" plate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Analysis:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
3. Data Analysis:
-
Calculate the IC50 values from both the "-NADPH" and "+NADPH" conditions.
-
An IC50 shift (a lower IC50 value in the "+NADPH" condition compared to the "-NADPH" condition) indicates time-dependent inhibition. An IC50 ratio (+NADPH/-NADPH) of less than 0.5 (or a fold-shift greater than 2) is often considered indicative of TDI.
Visualizations
Caption: Workflow for a Reversible CYP Inhibition Assay.
Caption: Troubleshooting Unexpected CYP Inhibition Results.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. An Open‐Label Study to Evaluate the Effect of this compound on the Single‐Dose Pharmacokinetics of Midazolam in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. tandfonline.com [tandfonline.com]
Strategies to mitigate Eluxadoline's off-target effects in experimental setups
Welcome to the technical support center for researchers utilizing Eluxadoline in experimental setups. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design robust experiments and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is a mixed opioid receptor modulator with primary activity in the gastrointestinal tract.[1] It functions as:
Activation of the µ-opioid receptor is the primary mechanism for reducing bowel contractions, which helps to lessen diarrhea and abdominal pain.[1][3] The antagonism of the δ-opioid receptor is thought to counteract some of the constipating effects typically associated with µ-opioid receptor agonists.[1][4] Its limited absorption into the bloodstream minimizes systemic side effects.[1]
Q2: What is the primary off-target effect or adverse event of concern in experimental models?
The most significant adverse event associated with this compound is spasm of the Sphincter of Oddi (SO).[5][6] The Sphincter of Oddi is a muscular valve that controls the flow of bile and pancreatic juices into the duodenum.[3][7] A spasm of this muscle can obstruct these ducts, leading to acute abdominal pain, elevated liver enzymes, and in serious cases, pancreatitis.[5][8] This effect is a direct consequence of this compound's mu-opioid receptor agonism on the sphincter muscle.[8]
Q3: Why is the risk of Sphincter of Oddi spasm and pancreatitis elevated in experimental models without a gallbladder (cholecystectomized models)?
The risk of SO spasm and subsequent pancreatitis is significantly increased in patients without a gallbladder.[3][9][10] This is due to the loss of the gallbladder's role in regulating biliary pressure and SO function. Normally, the hormone cholecystokinin (CCK) is released after eating, causing the gallbladder to contract and the Sphincter of Oddi to relax, allowing bile and pancreatic juice to enter the intestine.[7] In a cholecystectomized state, the compensatory mechanism of CCK-mediated SO relaxation is absent.[7] Therefore, the contractile effect of this compound on the SO is unopposed, leading to a greater risk of spasm and obstruction.[7][8]
Quantitative Data Summary
Table 1: Adverse Events Associated with this compound (Clinical Trial Data)
| Adverse Event | Placebo | This compound 75 mg | This compound 100 mg |
| Constipation | <1% | ~1% | ~2% |
| Abdominal Pain | <1% | ~1% | ~1% |
| Nausea | - | - | Increased likelihood vs. Placebo[11] |
| Sphincter of Oddi Spasm | 0% | ~0.2% | ~0.8% |
| Pancreatitis (unrelated to SO spasm) | - | ~0.2% | ~0.3% |
Data compiled from clinical trial results leading to discontinuation of therapy.[6]
Troubleshooting Guide
Q1: My experiment shows unexpected signs of pancreatic or biliary distress (e.g., elevated serum amylase/lipase). How can I confirm this is an this compound-induced effect?
This may indicate this compound-induced Sphincter of Oddi spasm. To isolate this as the cause, a systematic approach is necessary.
Recommended Experimental Workflow:
-
Establish Control Groups: Ensure your experiment includes a vehicle control group and, if applicable, compare results between animals with and without gallbladders.
-
Biochemical Analysis: Collect blood samples to measure plasma/serum levels of key pancreatic and liver enzymes (e.g., amylase, lipase, ALT, AST). A significant elevation in the this compound-treated group suggests pancreatic or biliary obstruction.
-
Employ Receptor Antagonism: Co-administer this compound with a peripherally restricted µ-opioid receptor antagonist (e.g., Naloxegol, Methylnaltrexone). If the biochemical markers return to baseline, it strongly indicates the effect is mediated by peripheral µ-opioid receptors, consistent with SO spasm.
Q2: How can I design an experiment to study this compound's effects on intestinal motility while minimizing the confounding variable of Sphincter of Oddi spasm?
Mitigating the impact of SO spasm is crucial for accurately assessing this compound's intended effects on the broader gastrointestinal tract.
Strategies for Experimental Design:
-
Animal Model Selection: Whenever possible, use animal models with intact gallbladders. The presence of a gallbladder allows for physiological relaxation of the SO, which may counteract this compound's contractile effects.[7]
-
Dose-Response Optimization: Conduct a thorough dose-response study. The goal is to identify the lowest effective dose of this compound that produces the desired change in intestinal motility without causing significant elevations in pancreatic/biliary enzymes.
-
Physiological Counter-stimulation: Consider co-administration of cholecystokinin (CCK) or a CCK analog. CCK is the natural hormone responsible for SO relaxation.[7] This can help maintain a patent biliary-pancreatic duct, though it introduces an additional experimental variable that must be controlled for.
-
Isolate Tissues Ex Vivo: For mechanistic studies on intestinal smooth muscle, consider using an isolated organ bath preparation (e.g., a segment of ileum or colon). This removes the influence of the Sphincter of Oddi entirely, allowing for direct measurement of this compound's effect on intestinal contractility.
Q3: How can I experimentally differentiate the effects of this compound's mu-opioid agonism versus its kappa-opioid agonism?
Because this compound acts on multiple receptors, attributing a specific physiological outcome to one receptor type requires pharmacological dissection.
Methodology for Receptor Differentiation:
-
Set up Parallel Cohorts: Divide experimental animals into several groups.
-
Administer Selective Antagonists:
-
Group 1 (Control): Administer this compound alone.
-
Group 2 (µOR Blockade): Pre-treat with a selective µ-opioid receptor antagonist (e.g., Cyprodime, Naloxonazine) before administering this compound.
-
Group 3 (κOR Blockade): Pre-treat with a selective κ-opioid receptor antagonist (e.g., Norbinaltorphimine) before administering this compound.
-
-
Measure Outcomes: Measure the physiological parameter of interest (e.g., gastrointestinal transit time, visceral pain response).
-
Analyze Results:
-
If the effect of this compound is blocked in Group 2 but not Group 3, the effect is primarily µOR-mediated.
-
If the effect is blocked in Group 3 but not Group 2, the effect is primarily κOR-mediated.
-
If the effect is partially blocked in both groups, it suggests a contribution from both receptors.
-
Key Experimental Protocols
Protocol 1: In Vitro cAMP Assay for Mu-Opioid Receptor (Gi-coupled) Activation
This assay determines if this compound activates the Gi-coupled µ-opioid receptor, leading to an inhibition of cAMP production.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare solutions of a known µOR agonist (e.g., DAMGO) as a positive control and a µOR antagonist (e.g., Naloxone) for validation.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the various concentrations of this compound or control compounds to the wells.
-
Add Forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of this compound will be measured against this stimulated level.[12]
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis & cAMP Detection:
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or LANCE. The signal will be inversely proportional to the amount of cAMP present.
-
-
Data Analysis: Plot the signal versus the log of the this compound concentration and fit a dose-response curve to determine the EC50 value. A decrease in signal with increasing drug concentration indicates Gi activation.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Drug Safety Communication: FDA warns about increased risk of serious pancreatitis with irritable bowel drug Viberzi (this compound) in patients without a gallbladder | FDA [fda.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced Recurrent Pancreatitis in a Young Female without a Gallbladder: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtopics.com [drugtopics.com]
- 10. In Brief: Pancreatitis with this compound (Viberzi) in Patients without a Gallbladder | The Medical Letter Inc. [secure.medicalletter.org]
- 11. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Addressing variability in Eluxadoline response in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eluxadoline in animal studies. Variability in response is a common challenge in preclinical research, and this resource aims to provide targeted solutions to address these issues.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential sources of variability in their animal studies involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in analgesic response to this compound in visceral pain models. | 1. Species and Strain Differences: Different rodent species and strains can exhibit varied sensitivity to visceral stimuli and drug effects. | - Recommendation: Carefully select the animal model based on the specific research question. For instance, rats are often used for visceral hypersensitivity models measuring visceromotor responses. Be consistent with the species and strain throughout the study. |
| 2. Animal Model Induction: Inconsistent induction of visceral hypersensitivity (e.g., with mustard oil or TNBS) can lead to variable baseline pain levels. | - Recommendation: Standardize the induction protocol meticulously. For mustard oil-induced hypersensitivity, ensure consistent concentration and volume. For TNBS-induced colitis, the dose of TNBS is critical and should be optimized for the specific animal strain to achieve reproducible colitis with minimal mortality. | |
| 3. Drug Administration: The route and timing of this compound administration relative to the pain assessment can significantly impact outcomes. | - Recommendation: Oral gavage is a common administration route. Ensure accurate dosing based on body weight. Administer this compound at a consistent time point before the visceral sensitivity assessment to ensure peak plasma concentrations coincide with the measurement period. | |
| Inconsistent effects of this compound on gastrointestinal (GI) motility. | 1. Diet and Fasting Status: The presence of food in the GI tract can affect the absorption and local action of this compound. Co-administration with a high-fat meal is known to decrease its maximum concentration (Cmax) and area under the curve (AUC). | - Recommendation: Standardize the diet and fasting protocol for all animals. If the study design permits, fasting animals before this compound administration may reduce variability in absorption. Note any dietary changes in the experimental records. |
| 2. Method of Motility Assessment: Different methods for measuring GI transit (e.g., charcoal meal, bead expulsion) have inherent variability. | - Recommendation: Choose a GI transit measurement method appropriate for the research question and apply it consistently. For upper GI transit, the charcoal meal method is standard. For colonic transit, the bead expulsion test can be used. | |
| 3. Stress: Handling and experimental procedures can induce stress, which independently affects GI motility. | - Recommendation: Acclimatize animals to the experimental procedures and handling to minimize stress-induced alterations in GI function. | |
| Discrepancies in this compound efficacy compared to other opioids like loperamide. | 1. Mechanism of Action: this compound has a mixed opioid receptor profile (μ- and κ-agonist, δ-antagonist), unlike loperamide which is primarily a μ-agonist. This can lead to different effects on motility and pain. This compound tends to normalize gut motility rather than causing the complete inhibition often seen with loperamide. | - Recommendation: When comparing this compound to other opioids, consider their distinct receptor binding profiles and downstream effects. The δ-antagonist component of this compound is thought to mitigate the excessive constipating effects of μ-agonism. |
| 2. Dose Selection: The dose-response relationship for this compound may differ from that of other opioids. | - Recommendation: Conduct a dose-response study for this compound in your specific animal model to determine the optimal dose for the desired effect. | |
| Unexpected Pharmacokinetic Profile. | 1. Species-Specific Metabolism and Bioavailability: this compound has low oral bioavailability in animal models, and its metabolism can differ between species. It is primarily excreted unchanged in the feces. | - Recommendation: Be aware of the known pharmacokinetic properties of this compound in the chosen animal species. If unexpected results are obtained, consider that species differences in drug transporters and metabolizing enzymes could play a role. |
| 2. Formulation and Vehicle: The formulation of this compound and the vehicle used for administration can impact its solubility and absorption. | - Recommendation: Use a consistent and appropriate vehicle for this compound administration. If formulating in-house, ensure the drug is properly solubilized or suspended. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mixed opioid receptor modulator with a unique profile of activity. It acts as an agonist at the mu (μ) and kappa (κ) opioid receptors and as an antagonist at the delta (δ) opioid receptor. This combined action is thought to normalize gut motility and reduce visceral pain, with the δ-antagonism potentially mitigating the constipating effects typically associated with μ-opioid agonists.
Q2: What are the key differences in the effects of this compound compared to loperamide in animal models?
A2: While both this compound and loperamide are used to treat diarrhea, their effects on GI motility differ. In murine models, loperamide, a potent μ-opioid agonist, can cause a complete cessation of GI transit. In contrast, this compound, with its mixed-receptor profile, tends to normalize gut transit over a wider dose range without causing complete inhibition.
| Feature | This compound | Loperamide |
| Primary Mechanism | μ- and κ-opioid agonist, δ-opioid antagonist | μ-opioid agonist |
| Effect on GI Transit | Normalizes transit | Can cause complete inhibition |
| Constipation Risk | Lower potential due to δ-antagonism | Higher potential |
Q3: What are the recommended animal models for studying the effects of this compound?
A3: The choice of animal model depends on the specific research question.
-
For Visceral Hypersensitivity/Pain: Rat models are commonly used. Visceral hypersensitivity can be induced by intracolonic administration of irritants like mustard oil or trinitrobenzene sulfonic acid (TNBS). The analgesic effect is often measured by quantifying the visceromotor response (VMR) to colorectal distension.
-
For GI Motility/Diarrhea: Mouse models are frequently employed. Diarrhea can be induced by agents like castor oil. GI transit can be assessed using the charcoal meal test for upper GI transit or the bead expulsion test for colonic transit. Stress-induced hypermotility models in mice are also relevant.
Q4: What is known about the pharmacokinetics of this compound in different animal species?
A4: this compound generally exhibits low oral bioavailability across different species, including mice, rats, and monkeys. It is primarily excreted unchanged in the feces. Due to species-specific differences in drug metabolism and transporters, the pharmacokinetic profile can vary. Researchers should be mindful of these differences when designing studies and interpreting data.
| Species | Reported Oral Bioavailability | Primary Route of Excretion |
| Mouse | Low | Feces |
| Rat | Low | Feces |
| Monkey | Low | Feces |
| Human | ~1% | Feces |
Q5: How does food intake affect this compound's efficacy in animal studies?
A5: In humans, co-administration of this compound with a high-fat meal decreases its Cmax by 50% and AUC by 60%. While specific food-effect studies in various animal models are not extensively published, it is reasonable to assume that food intake can significantly alter the absorption and local concentration of this compound in the gut. Therefore, it is crucial to control for feeding status in study design to ensure consistency.
Detailed Experimental Protocols
Mustard Oil-Induced Visceral Hypersensitivity in Rats
This protocol describes a method to induce and measure visceral hypersensitivity in rats and to assess the analgesic effect of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Mustard oil (Allyl isothiocyanate)
-
Mineral oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Colorectal distension balloon catheter
-
Electromyography (EMG) recording equipment
Procedure:
-
Surgical Preparation (optional but recommended for precision): Implant bipolar EMG electrodes into the external oblique abdominal musculature for quantitative measurement of the visceromotor response (VMR). Allow for a recovery period of at least 5-7 days.
-
Acclimatization: Acclimatize the rats to the experimental setup, including the restraint devices used for colorectal distension (CRD).
-
Drug Administration: Administer this compound or vehicle via oral gavage at the desired dose and time point before induction of hypersensitivity.
-
Induction of Visceral Hypersensitivity: Lightly anesthetize the rats. Instill a solution of mustard oil (e.g., 0.5% in mineral oil, 0.5 mL) intracolonically via a catheter inserted approximately 8 cm from the anus.
-
Assessment of Visceral Sensitivity:
-
After a set period following mustard oil administration (e.g., 30 minutes), perform graded CRD.
-
Insert a lubricated balloon catheter into the colon.
-
Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Record the EMG activity during CRD. The VMR is the integrated EMG signal during distension minus the baseline activity.
-
-
Data Analysis: Compare the VMR at different distension pressures between the this compound-treated and vehicle-treated groups. A reduction in VMR in the this compound group indicates an analgesic effect.
Upper Gastrointestinal Transit (Charcoal Meal) in Mice
This protocol outlines a method to assess the effect of this compound on upper GI transit in mice.
Materials:
-
Male CD-1 mice (20-25g)
-
This compound
-
Loperamide (as a positive control)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
Procedure:
-
Fasting: Fast the mice for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound, loperamide, or vehicle via oral gavage.
-
Charcoal Meal Administration: At a set time after drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
Transit Time: After a predetermined period (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Calculate the GI transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percentage of transit between the different treatment groups. A decrease in this percentage indicates a slowing of GI transit.
This technical support center provides a starting point for addressing variability in this compound animal studies. For further detailed information, consulting the primary literature is always recommended.
Validation & Comparative
Eluxadoline vs. Loperamide: A Comparative Analysis of a Mixed-Profile Opioid Modulator and a Classic Anti-Diarrheal Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of eluxadoline and loperamide, two peripherally acting opioid receptor modulators utilized in the management of diarrheal syndromes. While both agents target opioid receptors in the gastrointestinal tract, their distinct pharmacological profiles result in different mechanisms of action and clinical applications. This document aims to objectively compare their performance, supported by experimental data, to inform research and drug development in gastroenterology.
Mechanism of Action: A Tale of Two Opioid Receptor Modulators
Loperamide , a long-standing and widely used anti-diarrheal, primarily functions as a potent µ-opioid receptor (MOR) agonist .[1] Its action is largely confined to the gastrointestinal tract due to its high affinity for the P-glycoprotein efflux pump, which limits its penetration across the blood-brain barrier.[1] By activating MORs in the myenteric plexus, loperamide inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. This allows for greater absorption of water and electrolytes from the intestinal lumen, resulting in firmer stools and reduced frequency of bowel movements.[1]
This compound , a newer therapeutic agent approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D), exhibits a more complex, mixed-opioid receptor profile. It acts as a µ-opioid receptor agonist and a κ-opioid receptor (KOR) agonist , while simultaneously functioning as a δ-opioid receptor (DOR) antagonist .[1] This multi-receptor activity is designed to not only control diarrhea through MOR and KOR agonism but also to mitigate the potential for severe constipation, a common side effect of unopposed MOR agonism.[1] The antagonism of DOR is thought to counteract the excessive slowing of gastrointestinal motility and may also contribute to the analgesic effects of this compound, making it particularly suitable for the management of IBS-D where both diarrhea and abdominal pain are prominent symptoms.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for loperamide and this compound, providing a quantitative comparison of their receptor binding affinities and functional activities.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Loperamide | 3 | 48 | 1156 |
| This compound | 1.7 - 1.8 | 367 - 430 | 55 |
Data compiled from multiple sources.[1]
Table 2: In Vitro Functional Activity
| Compound | Receptor Target | Functional Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
| This compound | µ-Opioid Receptor | [³⁵S]GTPγS Binding | More potent than loperamide[3] | Data not available |
| Loperamide | µ-Opioid Receptor | [³⁵S]GTPγS Binding | Data not available | Data not available |
Table 3: Comparative In Vivo Effects on Gastrointestinal Transit (Preclinical - Mice)
| Treatment | Assay | Key Findings |
| This compound | Castor oil-induced diarrhea | More efficacious than loperamide in wild-type mice.[3] |
| Loperamide | Charcoal meal transit | Significantly reduces the distance traveled by charcoal.[4] |
Table 4: Comparative Clinical Efficacy in IBS-D (Patients with inadequate response to loperamide)
| Outcome | This compound (100 mg BID) | Placebo |
| Composite Responders (Pain & Stool Consistency) | 22.7% | 10.3% (P = 0.002) |
| Stool Consistency Responders | 27.9% | 16.7% (P = 0.01) |
| Worst Abdominal Pain (WAP) Responders | 43.6% | 31.0% (P = 0.02) |
Data from the RELIEF Phase 4 Study.[5]
Signaling Pathways and Experimental Workflows
The distinct receptor interactions of this compound and loperamide lead to different downstream signaling events. The following diagrams illustrate these pathways and a typical experimental workflow for their characterization.
Loperamide's primary signaling cascade.
This compound's multi-receptor signaling.
Workflow of a receptor binding assay.
Comparative effects of the two drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Displacement Assay for Opioid Receptor Binding Affinity
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compounds (this compound, loperamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (this compound, loperamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate to allow the test compound to bind to the receptors.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ values.
-
In Vivo Charcoal Meal Gastrointestinal Transit Assay (Mice)
This in vivo assay assesses the effect of a test compound on gastrointestinal motility by measuring the transit of a non-absorbable charcoal meal.
-
Animals:
-
Male mice (e.g., C57BL/6).
-
-
Materials:
-
Test compounds (this compound, loperamide) or vehicle.
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic).
-
Oral gavage needles.
-
-
Procedure:
-
Fasting: Fast mice overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle orally.
-
Charcoal Administration: After a set time (e.g., 30-60 minutes), administer the charcoal meal orally.
-
Euthanasia: After a further set time (e.g., 20-30 minutes), euthanize the mice.
-
Dissection: Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percent transit as: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the percent transit between treated and vehicle groups.[6]
-
Conclusion
Loperamide and this compound represent two distinct approaches to the pharmacological management of diarrhea. Loperamide's targeted µ-opioid receptor agonism provides effective anti-diarrheal activity by primarily reducing gut motility. This compound, with its mixed µ- and κ-opioid receptor agonism and δ-opioid receptor antagonism, offers a multi-faceted mechanism that not only addresses diarrhea but also the associated abdominal pain in conditions like IBS-D, with a potentially lower risk of constipation compared to unopposed µ-opioid agonists. The choice between these agents in a research or clinical setting will depend on the specific therapeutic goal and the underlying pathophysiology of the gastrointestinal disorder being investigated. The quantitative data and experimental protocols provided in this guide offer a foundation for further comparative studies and the development of novel therapeutics for gastrointestinal motility disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of this compound as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of Eluxadoline and Asimadoline in Preclinical Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Eluxadoline and asimadoline, two opioid receptor modulators, in preclinical models of visceral pain. The information presented herein is intended to support researchers and professionals in the field of drug development in understanding the pharmacological profiles of these compounds.
Introduction
Visceral pain, a complex and often debilitating condition arising from the internal organs, represents a significant unmet medical need. Opioid receptors, particularly mu (µ), kappa (κ), and delta (δ), located in the central and peripheral nervous systems, play a crucial role in modulating visceral nociception. This compound and asimadoline are two compounds that target these receptors, offering potential therapeutic avenues for visceral pain conditions such as Irritable Bowel Syndrome (IBS).
This compound is a mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2][3] This unique mechanism of action is designed to alleviate visceral pain and diarrhea while minimizing the constipating effects often associated with µ-opioid agonists.[1]
Asimadoline is a peripherally acting κ-opioid receptor agonist.[4] Its mechanism is focused on activating κ-opioid receptors in the periphery to produce analgesia without the central nervous system side effects commonly seen with other opioids.
Mechanism of Action and Signaling Pathways
The differential effects of this compound and asimadoline on visceral pain stem from their distinct interactions with opioid receptors and subsequent downstream signaling pathways.
This compound Signaling Pathway
This compound exerts its effects through a multi-receptor mechanism. As a µ- and κ-opioid receptor agonist, it is thought to reduce visceral pain perception. Concurrently, its δ-opioid receptor antagonist activity may mitigate the inhibitory effects of µ-opioid agonism on gut motility, potentially reducing the risk of constipation.[1] One study has suggested that this compound's analgesic effect in bladder and colon pain is mediated centrally through the activation of spinal µ-opioid receptors, as the effect was reversed by a centrally acting naloxone but not by a peripherally restricted antagonist.[1]
Asimadoline Signaling Pathway
Asimadoline's analgesic effect is primarily mediated by the activation of κ-opioid receptors on visceral afferent nerves.[5] This activation is thought to reduce the excitability of these nerves, thereby decreasing the transmission of pain signals from the viscera to the central nervous system. Studies suggest that the analgesic potency of asimadoline is enhanced in states of visceral hypersensitivity.[5]
Comparative Efficacy in Preclinical Visceral Pain Models
Direct comparative preclinical studies of this compound and asimadoline in the same visceral pain models are limited in the public domain. However, by examining data from separate studies, a comparative overview can be constructed. The two most common models for assessing visceral pain are the colorectal distension (CRD) model, which measures the visceromotor response (VMR) to mechanical stimuli, and the acetic acid-induced writhing test, which quantifies pain behaviors following chemical irritation.
Data Presentation
The following tables summarize the available quantitative data for this compound and asimadoline in these models. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols across different studies.
Table 1: Efficacy in the Colorectal Distension (CRD) Model
| Compound | Species | Model Details | Dosing | Observed Effect on Visceromotor Response (VMR) | Source |
| This compound | Rat | Painful bladder and colon distension | Not specified | Inhibited VMRs via activation of spinal µ-opioid receptors. | [1] |
| Asimadoline | Rat | Colonic distension in normal and hyperalgesic conditions | Not specified | Significantly attenuates visceral nociception, with enhanced effects in hypersensitive states. | [4] |
Table 2: Efficacy in the Acetic Acid-Induced Writhing Test
| Compound | Species | Model Details | Dosing | Observed Effect on Writhing | Source |
| This compound | Mouse | Not specified | Not specified | Data not available in searched literature. | N/A |
| Asimadoline | Mouse | Not specified | Not specified | Data not available in searched literature. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited.
Colorectal Distension (CRD) Model
This model is widely used to assess visceral sensitivity by measuring the abdominal muscle contractions (visceromotor response) in response to controlled colorectal distension.
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Rodents (rats or mice) are anesthetized, and bipolar electrodes are implanted into the external oblique abdominal muscles for electromyography (EMG) recording of the visceromotor response (VMR). Animals are allowed to recover from surgery.
-
Catheter Insertion: A flexible balloon catheter is inserted into the descending colon and rectum.
-
Acclimatization: Animals are placed in a recording chamber and allowed to adapt for a period before the experiment begins.
-
Drug Administration: this compound, asimadoline, or a vehicle control is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Distension Protocol: After a set pre-treatment time, the colon is distended with air at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration (e.g., 20 seconds) with rest periods in between.
-
Data Acquisition and Analysis: The EMG activity is recorded, rectified, and integrated. The VMR is quantified as the total or average EMG activity during the distension period, corrected for baseline activity. The effects of the test compounds are evaluated by comparing the VMR in treated animals to that in control animals.
Acetic Acid-Induced Writhing Test
This is a chemical-based model of visceral pain where an irritant is injected into the peritoneal cavity, inducing a characteristic stretching and writhing behavior.
Experimental Workflow:
Detailed Steps:
-
Animal Selection: Mice are commonly used for this assay.
-
Drug Administration: The test compound (this compound or asimadoline) or vehicle is administered at various doses.
-
Pre-treatment Period: A specific time is allowed for the drug to be absorbed and exert its effect.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce visceral pain.
-
Observation and Counting: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of "writhes" (a characteristic stretching behavior) is counted for a predetermined period (e.g., 20-30 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing in the treated groups compared to the vehicle control group.
Summary and Conclusion
Both this compound and asimadoline demonstrate efficacy in preclinical models of visceral pain, albeit through different mechanisms of action. This compound's mixed opioid receptor profile, with both central and peripheral actions, provides a broad approach to managing visceral pain and associated gastrointestinal symptoms. In contrast, asimadoline's selective peripheral κ-opioid receptor agonism offers a targeted approach to visceral analgesia with a potentially lower risk of central side effects.
The available preclinical data, while supportive of the analgesic potential of both compounds, lacks direct, head-to-head comparative studies with detailed dose-response relationships. Such studies would be invaluable for a more definitive comparison of their relative potencies and efficacies in visceral pain models. Future research should aim to fill this gap to better inform the clinical development and application of these and similar compounds for the treatment of visceral pain disorders.
References
- 1. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Eluxadoline and fedotozine in preclinical studies
In the landscape of drug development for visceral pain, particularly in the context of Irritable Bowel Syndrome (IBS), opioid receptors have been a key target. This guide provides a detailed preclinical comparison of two such agents: eluxadoline, a mixed opioid receptor modulator, and fedotozine, a selective kappa-opioid receptor agonist. While direct comparative preclinical studies are limited, this document synthesizes available data to offer a head-to-head perspective for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Opioid Modulators
This compound presents a unique, mixed pharmacological profile, acting as a µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, while also being a δ-opioid receptor (DOR) antagonist.[1][2][3][4] This combination is designed to alleviate diarrhea and abdominal pain, characteristic of IBS-D, while the DOR antagonism may mitigate the constipating effects often seen with unopposed MOR agonism.[1] Its action is primarily localized to the enteric nervous system due to its low oral bioavailability, which is intended to limit central nervous system side effects.[3]
Fedotozine, in contrast, is a selective agonist of the κ-opioid receptor.[5][6] Its therapeutic effects are believed to stem from its action on peripheral KORs located on afferent nerve pathways originating from the gut.[5][6][7] By activating these receptors, fedotozine modulates the transmission of visceral sensory information, thereby reducing the perception of pain and discomfort arising from the gut.[5][6]
Quantitative Comparison of Receptor Binding and Efficacy
The following tables summarize the available preclinical quantitative data for this compound and fedotozine, providing a basis for comparing their potency and efficacy at their respective opioid receptor targets.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| This compound | µ-Opioid Receptor (human) | 1.7[1] | Agonist[1] |
| δ-Opioid Receptor (human) | 367[1] | Antagonist[1] | |
| κ-Opioid Receptor (human) | 55[1] | Agonist[1] | |
| Fedotozine | κ-Opioid Receptor | Data not available in reviewed literature | Agonist[5][6] |
Table 1: Opioid Receptor Binding Affinities and Functional Activities. This table highlights the distinct receptor interaction profiles of this compound and fedotozine. This compound demonstrates high affinity for the µ-opioid receptor, with moderate affinity for the κ-opioid receptor and lower affinity for the δ-opioid receptor, where it acts as an antagonist. Specific binding affinity data for fedotozine was not available in the reviewed preclinical studies.
| Compound | Preclinical Model | Endpoint | ED50 |
| Fedotozine | Acetic acid-induced visceral hypersensitivity in rats | Reversal of increased abdominal contractions | 0.67 mg/kg s.c.[7] |
| This compound | Data not available in reviewed literature | - | - |
Table 2: In Vivo Efficacy in a Preclinical Model of Visceral Hypersensitivity. This table presents the in vivo potency of fedotozine in a rat model of visceral pain. The ED50 value represents the dose required to achieve 50% of the maximum antinociceptive effect. Comparable quantitative in vivo efficacy data for this compound in a similar preclinical model was not found in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and experimental approaches used to characterize these compounds, the following diagrams are provided.
Figure 1: Signaling Pathways of this compound and Fedotozine. This diagram illustrates the distinct opioid receptor interactions of this compound and fedotozine.
Figure 2: Experimental Workflow for Assessing Visceral Analgesia. This flowchart outlines a typical experimental protocol used in preclinical studies to evaluate the efficacy of compounds like this compound and fedotozine in models of visceral pain.
Detailed Experimental Protocols
A common preclinical model to assess visceral pain and the efficacy of potential analgesics is the colorectal distension (CRD) model in rodents. The following protocol is a synthesized representation based on methodologies described in the reviewed literature.[7]
Acetic Acid-Induced Visceral Hypersensitivity Model
-
Animal Subjects: Male Wistar rats are typically used.
-
Induction of Hypersensitivity: A solution of 0.6% acetic acid is administered intracolonically to induce a state of visceral hypersensitivity.[7]
-
Drug Administration: One hour after the induction of hypersensitivity, animals are treated with either the test compound (e.g., fedotozine subcutaneously) or a vehicle control.
-
Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The colon is then distended to a specific pressure (e.g., 30 mmHg) for a set duration (e.g., 10 minutes).[7]
-
Measurement of Visceromotor Response: The number of abdominal contractions is counted during the distension period. An increase in contractions compared to baseline or a control group indicates visceral pain.
-
Data Analysis: The dose-dependent reversal of the increased number of abdominal contractions is measured to determine the efficacy of the test compound. The ED50 (the dose at which 50% of the maximal effect is observed) is then calculated.[7]
Preclinical Efficacy in Visceral Hypersensitivity
This compound: Preclinical studies have demonstrated that this compound can normalize stress-induced increases in fecal output in mice without causing significant constipation, unlike loperamide.[2] While direct quantitative data on its effect on visceral hypersensitivity from models like CRD were not prominent in the reviewed literature, its efficacy in clinical trials for IBS-D, where it improves abdominal pain, suggests a significant effect on visceral sensation.[8][9][10] Some evidence suggests that the analgesic effect of this compound may be centrally mediated through spinal µ-opioid receptors, rather than a peripheral action on sensory afferents.[11]
Fedotozine: Preclinical studies have clearly shown that fedotozine effectively blocks hypersensitive visceral pain in conscious rats by acting on peripheral κ-opioid receptors.[7] In a model of acetic acid-induced colonic irritation, fedotozine dose-dependently reversed the facilitation of colonic pain, with an ED50 of 0.67 mg/kg s.c.[7] The effect of fedotozine was abolished by a κ-opioid receptor antagonist, confirming its mechanism of action.[7] Furthermore, fedotozine was shown to be inactive when administered intracerebroventricularly, supporting its peripheral site of action.[7]
Effects on Gastrointestinal Motility
This compound: As a µ-opioid receptor agonist, this compound reduces gastrointestinal transit.[2][3] In preclinical murine models, this compound dose-dependently reduced gut transit.[2] This action is a key component of its efficacy in treating diarrhea in IBS-D patients. The δ-opioid receptor antagonism is thought to counteract the profound constipating effects that can be seen with selective µ-opioid agonists.[1]
Fedotozine: Fedotozine has been shown to modulate gastrointestinal motility. In dogs, it blocks the delay in gastric motility and emptying induced by colonic distension, an effect mediated by κ-opioid receptors.[12] This suggests that fedotozine can normalize disordered gut reflexes.
Summary and Conclusion
This compound and fedotozine represent two distinct approaches to opioid receptor modulation for the treatment of visceral pain and gastrointestinal disorders. This compound's mixed MOR/KOR agonism and DOR antagonism provide a multi-faceted approach to controlling both diarrhea and pain, with a primarily local action in the gut. Its analgesic effects, however, may have a central component. Fedotozine offers a more targeted approach, with its selective peripheral KOR agonism aimed at specifically dampening visceral nociceptive pathways without the central side effects or significant constipating liability associated with MOR agonists.
The preclinical data highlights fedotozine's clear and potent peripheral analgesic effect in a visceral pain model. While quantitative preclinical visceral analgesia data for this compound is less defined in the available literature, its clinical success in reducing abdominal pain in IBS-D patients is well-documented. The choice between these or similar mechanisms for future drug development will depend on the specific patient population and the desired balance between effects on motility and visceral sensation. This guide provides a foundational comparison to aid researchers in navigating the preclinical data for these two important compounds.
References
- 1. Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal this compound, a Mixed μ- and κ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacology and clinical experience with fedotozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 10. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Eluxadoline in Non-Rodent Preclinical Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of eluxadoline, a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist, in non-rodent models for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). The performance of this compound is compared with other therapeutic alternatives, including loperamide, alosetron, and rifaximin, with a focus on data from non-rodent preclinical studies.
Executive Summary:
This compound is an effective oral medication for treating symptoms of IBS-D, such as diarrhea and abdominal pain.[1] Its unique mechanism of action, acting locally on opioid receptors in the gut, is designed to normalize bowel function while minimizing central nervous system side effects and the risk of constipation often associated with unopposed mu-opioid agonists.[2][3] While extensive preclinical data exists for this compound in rodent models, and its efficacy has been established in human clinical trials, there is a notable lack of published efficacy studies in non-rodent preclinical models such as dogs, monkeys, or pigs. This guide synthesizes the available non-rodent data for comparator drugs and contextualizes it with the known preclinical and clinical profile of this compound.
Comparative Efficacy Data
Due to the limited availability of direct comparative studies of this compound in non-rodent models, this section presents available data for comparator drugs in these species and contrasts it with key findings for this compound in rodent models.
| Drug Class | Drug | Animal Model | Key Efficacy Endpoints | Observations |
| Mixed Opioid Receptor Modulator | This compound | Mouse, Rat | Gastrointestinal Motility: Normalized gut transit without complete inhibition.[2] Visceral Hypersensitivity: Demonstrated an analgesic effect in a rat model of visceral hyperalgesia.[1] Colonic Secretion: Inhibited secretory response in the small bowel and colon of mice.[1] | In rodent models, this compound effectively modulates gut function and reduces pain perception. The delta-opioid receptor antagonist component is thought to counteract the excessive constipating effects of mu-opioid agonism.[2] |
| Mu-Opioid Receptor Agonist | Loperamide | Mouse | Gastrointestinal Motility: Completely abolished GI transit at a dose of 10 mg/kg.[2] | Loperamide shows potent anti-motility effects but lacks the modulatory effect of this compound, leading to a higher risk of constipation.[2] |
| 5-HT3 Receptor Antagonist | Alosetron | Dog (anesthetized) | Visceral Hypersensitivity: Attenuated the visceral nociceptive effect of rectal distension.[4] | Alosetron demonstrates efficacy in reducing visceral pain in a non-rodent model, supporting its clinical use for abdominal pain in IBS-D.[4] |
| Antibiotic | Rifaximin | Rat | Visceral Hypersensitivity: Decreased visceral hypersensitivity in rats subjected to chronic stress.[5] | Rifaximin's mechanism is thought to involve modulation of the gut microbiota, which in turn can impact visceral sensation.[5] |
Experimental Protocols
Visceral Nociception Model in Dogs (for Alosetron)
A study evaluating the effect of alosetron on visceral nociception utilized anesthetized dogs.[4] While specific details of the protocol are limited in the available literature, a general methodology for such an experiment would involve:
-
Animal Preparation: Healthy adult dogs are fasted overnight and then anesthetized.
-
Catheter Placement: A balloon-tipped catheter is inserted into the rectum or colon for controlled distension.
-
Visceromotor Response (VMR) Measurement: The response to graded colorectal distension (CRD) is measured. This can be quantified by changes in cardiovascular parameters (heart rate, blood pressure) or electromyographic (EMG) activity of the abdominal muscles.
-
Drug Administration: Alosetron or a placebo is administered intravenously or orally.
-
Post-Drug VMR Measurement: The CRD protocol is repeated, and changes in the VMR are recorded to assess the drug's effect on visceral sensitivity.
Gastrointestinal Motility Model in Mice (for this compound and Loperamide)
The comparative effects of this compound and loperamide on gastrointestinal motility were assessed in mice.[2] A typical protocol for this type of study is the charcoal meal transit test:
-
Animal Preparation: Mice are fasted for a specific period before the experiment.
-
Drug Administration: this compound, loperamide, or a vehicle control is administered orally at various doses.
-
Charcoal Meal Administration: After a set time following drug administration, a non-absorbable marker, such as a charcoal meal, is given orally.
-
Transit Measurement: After a predetermined interval, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects through a unique combination of interactions with opioid receptors in the enteric nervous system.[2][3][4] It acts as an agonist at mu (μ) and kappa (κ) opioid receptors and an antagonist at the delta (δ) opioid receptor.
Caption: this compound's mixed opioid receptor activity.
Experimental Workflow for a Non-Rodent Visceral Hypersensitivity Study
The following diagram illustrates a typical workflow for assessing the efficacy of a compound on visceral hypersensitivity in a non-rodent model, such as a dog.
Caption: Workflow for visceral hypersensitivity testing.
Comparative Mechanisms of Action for IBS-D Therapeutics
This diagram illustrates the distinct mechanisms of action of this compound and its comparators in the context of IBS-D treatment.
Caption: Mechanisms of action for IBS-D drugs.
Conclusion
This compound presents a unique and effective mechanism for the management of IBS-D, as demonstrated in rodent models and human clinical trials. However, a significant data gap exists regarding its efficacy in non-rodent preclinical models. While comparator drugs like alosetron have shown efficacy in canine models for visceral pain, direct comparisons with this compound in these larger animal models are not available in the published literature. Future preclinical research in species with greater physiological similarity to humans would be invaluable for further elucidating the comparative efficacy and translational potential of this compound and other IBS-D therapeutics. Researchers and drug development professionals should consider these data gaps when designing and interpreting preclinical studies in this field.
References
- 1. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Food-Drug Interaction: A Case Study of this compound and Fatty Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical potential of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Eluxadoline's Effect on the Gut Microbiome: A Comparative Guide to Other Opioids
A Note to the Reader: Direct comparative studies on the effects of eluxadoline versus other opioids on the gut microbiome are not yet available in the published scientific literature. This guide synthesizes the existing experimental data on the microbiome effects of traditional and peripherally acting opioids and contrasts this with the unique pharmacological profile of this compound to provide a potential framework for understanding its differential impact.
Introduction
Opioids are well-documented to exert significant effects on the gastrointestinal (GI) tract, leading to conditions such as opioid-induced constipation (OIC) and opioid-induced bowel dysfunction (OIBD). A growing body of evidence indicates that these effects extend to the gut microbiome, causing a state of dysbiosis. This compound, a newer, locally acting opioid receptor modulator approved for irritable bowel syndrome with diarrhea (IBS-D), possesses a unique mechanism of action that distinguishes it from other opioids.[1][2][3] This guide provides a comparative overview of the known effects of traditional opioids on the gut microbiome and explores the hypothesized differential impact of this compound.
The Impact of Traditional Opioids on the Gut Microbiome
Chronic administration of µ-opioid receptor agonists like morphine and the peripherally restricted agonist loperamide is associated with significant alterations in the gut microbial community.[4][5][6] This opioid-induced dysbiosis (OID) is characterized by changes in microbial diversity, composition, and function.[5][7][8]
Quantitative Effects on Gut Microbiota
The following table summarizes key findings from preclinical studies on the impact of morphine on the gut microbiome.
| Opioid | Model | Key Findings on Gut Microbiota | Citation(s) |
| Morphine | Mouse | Increased abundance of: Enterococcus faecalis, other pathogenic bacteria. Decreased abundance of: Lactobacillus, Bifidobacterium, and other beneficial, butyrate-producing bacteria. | [6][9] |
| Mouse | Did not observe significant changes in alpha or beta diversity with morphine alone, but a combination of antibiotics and morphine induced significant shifts, including a drastic reduction in Firmicutes and an expansion of Bacteroidetes and Verrucomicrobia. | [10] | |
| General | Opioid use is associated with an expansion of pathogenic bacteria and a depletion of probiotic bacteria of the genera Lactobacillus, Clostridium, and Bifidobacterium. | [9] |
Experimental Protocols
The methodologies employed in studying opioid-induced dysbiosis typically involve the following steps:
-
Animal Model: Murine models (mice or rats) are commonly used. Opioid dependence or chronic exposure is induced through repeated subcutaneous injections or implantation of sustained-release pellets (e.g., morphine sulfate pellets).
-
Fecal Sample Collection: Fecal samples are collected at baseline and at various time points throughout the opioid administration period.
-
DNA Extraction and Sequencing: Bacterial DNA is extracted from fecal samples. The 16S ribosomal RNA (rRNA) gene is then amplified using polymerase chain reaction (PCR) and sequenced using next-generation sequencing platforms (e.g., Illumina MiSeq).
-
Microbiome Analysis: The sequencing data is processed to identify and quantify the different bacterial taxa present. This involves clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical analyses are performed to identify significant differences in the relative abundance of specific taxa between opioid-treated and control groups.
Signaling Pathways of Opioid-Induced Dysbiosis
Opioids contribute to gut dysbiosis through several mechanisms. Activation of µ-opioid receptors in the enteric nervous system reduces gut motility, increasing transit time and creating a more favorable environment for the proliferation of certain bacteria.[5] Opioids can also compromise the integrity of the gut epithelial barrier, leading to increased permeability and the translocation of bacterial products into circulation, which can trigger inflammation.[4][5]
Proposed signaling pathway for opioid-induced dysbiosis.
This compound: A Differentiated Mechanism of Action
This compound is a locally acting medication with a unique mixed-opioid receptor profile: it is a µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2][3] This pharmacology is designed to normalize gut function in patients with IBS-D, rather than simply inducing constipation.[11][12]
The µ-opioid agonism of this compound reduces gastrointestinal motility and fluid secretion, while the δ-opioid antagonism is thought to counteract the excessive braking effect on the colon and enhance analgesic effects.[3][11][13] Preclinical studies in murine models have shown that, unlike loperamide which significantly inhibits fecal output below control levels, this compound normalizes fecal output over a wide dose range without causing excessive suppression.[11] This suggests that this compound may have a less disruptive effect on gut transit time compared to pure µ-opioid agonists.
Given the critical role of gut motility in shaping the microbiome, it is hypothesized that this compound's more nuanced effect on transit could lead to a different, and potentially less severe, impact on the gut microbiota compared to other opioids. However, this remains to be demonstrated in direct comparative studies.
This compound's mixed-receptor mechanism of action.
Proposed Experimental Workflow for a Comparative Study
To address the current knowledge gap, a direct comparative study is necessary. The following workflow outlines a potential experimental design.
Proposed workflow for a comparative microbiome study.
Conclusion
While substantial evidence demonstrates that traditional opioids like morphine induce significant gut dysbiosis, there is a clear absence of data regarding the specific effects of this compound on the gut microbiome. Based on its unique mixed-receptor mechanism and its observed effects on normalizing gut motility in preclinical models, it is plausible that this compound may have a more favorable profile with respect to the gut microbiome than other opioids. However, this hypothesis must be tested through rigorous, direct comparative studies. Such research is crucial for a comprehensive understanding of this compound's therapeutic action and its place among other opioid-based treatments for gastrointestinal disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pain and Opioid-Induced Gut Microbial Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Gut-Microbiome Implications in Opioid Use Disorder and Related Behaviors [frontierspartnerships.org]
- 7. Pain and Opioid-Induced Gut Microbial Dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. Frontiers | The role of the gut microbiome and microbial metabolism in mediating opioid-induced changes in the epigenome [frontiersin.org]
- 10. Alterations in microbiome composition and metabolic byproducts drive behavioral and transcriptional responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Eluxadoline and Trimebutine on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of eluxadoline and trimebutine, two agents with distinct mechanisms of action that modulate gastrointestinal (GI) motility. This document synthesizes experimental data on their effects on various segments of the gut, details their molecular signaling pathways, and provides an overview of the experimental protocols used to generate these findings.
Executive Summary
This compound and trimebutine both influence gut motility through interactions with the enteric nervous system, primarily via opioid receptors. However, their specific receptor affinities and downstream effects result in different clinical applications. This compound, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, primarily acts to reduce gut motility and is approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). In contrast, trimebutine, an agonist at µ, κ, and δ-opioid receptors with additional effects on ion channels, exhibits a dual, modulatory effect on gut motility, capable of both stimulating and inhibiting contractions. This has led to its use in a broader range of functional GI disorders, including both hypo- and hypermotility states.
Data Presentation: Comparative Effects on Gut Motility
The following tables summarize the available quantitative and qualitative data on the effects of this compound and trimebutine on gastric, intestinal, and colonic motility.
| Drug | Parameter | Effect | Supporting Experimental Data | Citation |
| This compound | Gastric Emptying | Data not available in quantitative terms. Preclinical and clinical studies suggest a general slowing of GI transit. | Phase III clinical trials in IBS-D patients focused on clinical endpoints such as stool consistency and abdominal pain rather than direct measurements of gastric emptying time. | [1][2] |
| Intestinal Transit | Slows transit | This compound reduces gut motility, consistent with its primary role as a µ-opioid receptor agonist.[3] | [3] | |
| Colonic Transit | Slows transit | Clinical trials have demonstrated that this compound improves stool consistency in patients with IBS-D, indicative of a slowing of colonic transit.[4] | [4] | |
| Trimebutine | Gastric Emptying | Accelerates | In patients with non-ulcer dyspepsia and prolonged gastric emptying, trimebutine significantly shortened the lag time for gastric emptying and resulted in less retention of food at 100 minutes (p < 0.0005). | [5] |
| Intestinal Transit | Modulates (induces premature phase III of the migrating motor complex) | Trimebutine induces premature phase III of the migrating motor complex in the intestine, which can have a "housekeeping" effect on intestinal motility.[5] | [5] | |
| Colonic Transit | Accelerates in delayed transit | In patients with chronic idiopathic constipation and delayed colonic transit, trimebutine significantly reduced colonic transit time from a mean of 105 ± 19 hours to 60 ± 11 hours (p < 0.05). | [6] |
Signaling Pathways
The distinct effects of this compound and trimebutine on gut motility are a direct result of their unique interactions with opioid receptors and other cellular targets in the enteric nervous system and smooth muscle cells.
This compound Signaling Pathway
This compound's mechanism is centered on its mixed-opioid receptor activity. As a µ- and κ-opioid receptor agonist, it generally inhibits neuronal excitability and neurotransmitter release, leading to reduced motility. Its δ-opioid receptor antagonism is thought to counteract some of the potent inhibitory effects of µ-opioid agonism, potentially reducing the risk of severe constipation.[3]
Trimebutine Signaling Pathway
Trimebutine's modulatory effect stems from its agonistic action on all three peripheral opioid receptors (µ, κ, and δ), coupled with its direct influence on smooth muscle ion channels.[5] At lower concentrations, it can enhance muscle contractions by reducing potassium currents, while at higher concentrations, it inhibits contractions by blocking calcium channels.[7]
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies designed to assess gastrointestinal motility. Below are summaries of the key protocols.
Gastric Emptying Scintigraphy
This non-invasive technique is the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld for a specified period before the study.
-
Radiolabeled Meal: A standardized meal, often consisting of egg whites, is labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).
-
Imaging: A gamma camera acquires images of the stomach immediately after meal ingestion and at subsequent time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
Colonic Transit Time Measurement
Colonic transit time can be assessed using various methods, including radiopaque markers and wireless motility capsules.
-
Radiopaque Markers:
-
Procedure: The patient ingests a capsule containing a known number of radiopaque markers.
-
Imaging: Abdominal X-rays are taken at specific intervals (e.g., day 5) to count the number of remaining markers and their location within the colon.
-
Analysis: The number and distribution of markers are used to calculate total and segmental colonic transit times.
-
-
Wireless Motility Capsule:
-
Procedure: The patient ingests a small, disposable capsule that measures pH, temperature, and pressure as it travels through the GI tract.
-
Data Collection: The capsule transmits data to a wearable receiver.
-
Analysis: Changes in pH are used to identify the capsule's passage from the small intestine to the colon, allowing for the determination of colonic transit time.
-
Conclusion
This compound and trimebutine represent two distinct pharmacological approaches to modulating gut motility. This compound's targeted opioid receptor profile makes it a suitable treatment for reducing motility in diarrheal conditions like IBS-D. In contrast, trimebutine's broader mechanism of action, encompassing agonism at all three peripheral opioid receptors and direct effects on smooth muscle ion channels, allows for a more nuanced, modulatory effect on gut function. The choice between these agents in a clinical or research setting should be guided by the specific motility disorder being addressed and the desired physiological outcome. Further head-to-head clinical trials with quantitative motility endpoints would be beneficial for a more direct comparison of these two compounds.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Analgesic Synergy: A Comparative Guide to Mu-Opioid Agonism and Delta-Opioid Antagonism
For researchers, scientists, and drug development professionals, the quest for potent analgesics with minimal side effects is a paramount challenge. A promising strategy that has garnered significant attention is the synergistic combination of mu-opioid receptor (MOR) agonism and delta-opioid receptor (DOR) antagonism. This guide provides an objective comparison of this approach with traditional mu-opioid agonism, supported by experimental data, detailed protocols, and pathway visualizations to validate its potential.
The primary mechanism underlying this analgesic synergy is believed to be the formation of mu-delta opioid receptor heterodimers (MDORs). These heterodimers exhibit unique pharmacological properties distinct from their individual receptor components. Antagonism of the delta-opioid receptor component of this heterodimer appears to enhance the analgesic potency and efficacy of mu-opioid agonists, while potentially mitigating the development of tolerance and other undesirable side effects associated with long-term opioid use.
Quantitative Comparison of Analgesic Efficacy
The co-administration of a MOR agonist with a DOR antagonist can lead to a significant enhancement of antinociceptive effects compared to the MOR agonist alone. While direct head-to-head ED50 values are not always available in a single study, the following tables summarize representative data from various preclinical studies, illustrating the potency of common mu-opioid agonists and the documented enhancement of their effects.
Table 1: Antinociceptive Potency (ED50) of Mu-Opioid Agonists in Rodent Models
| Mu-Opioid Agonist | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) |
| Morphine | Rat | Hot Plate (52°C) | Subcutaneous (SC) | 2.8[1] |
| Morphine | Rat | Tail Withdrawal (52°C) | Subcutaneous (SC) | 2.6[1] |
| Oxymorphone | Mouse | Tail Flick | Subcutaneous (SC) | ~0.32 (effective dose)[2] |
| Fentanyl | Mouse | Hot Plate | Intraperitoneal (IP) | Varies by study |
| DAMGO | Mouse | Hot Plate | Intrathecal (i.t.) | 0.17 nmol[3] |
Table 2: Enhancement of Mu-Opioid Agonist Antinociception by Delta-Opioid Antagonism
| Mu-Opioid Agonist | Delta-Opioid Antagonist/Modulator | Animal Model | Analgesic Assay | Observed Enhancement |
| Oxymorphone | D24M (MDOR-selective antagonist) | Mouse | Tail Flick | 54.7% - 628% increase in antinociception[4][5] |
| Morphine | Naltrindole (DOR antagonist) | Rat | Tail Flick / Hot Plate | Blockade of tolerance development |
| Various Mu Agonists | Bifunctional MOR Agonist/DOR Antagonist Ligands | Mouse | Tail Withdrawal | Diminished analgesic tolerance[6] |
Key Experimental Protocols
Reproducibility is the cornerstone of scientific validation. Below are detailed methodologies for key experiments used to assess the analgesic synergy of MOR agonists and DOR antagonists.
Hot-Plate Test
The hot-plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.
Procedure:
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52-55°C.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal on the hot plate and start a stopwatch. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (typically 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the mu-opioid agonist alone or in combination with the delta-opioid antagonist via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The increase in latency compared to baseline is calculated as the percentage of the maximum possible effect (%MPE). ED50 values are determined from the dose-response curves.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Procedure:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Restraint: Gently restrain the animal, allowing the tail to be positioned in the apparatus.
-
Baseline Latency: Apply the heat stimulus to the tail and measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: Administer the test compounds as described for the hot-plate test.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Analyze the data similarly to the hot-plate test to determine the analgesic effect.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Procedure:
-
Apparatus: A set of von Frey filaments, which are calibrated filaments of varying diameters that exert a specific force when bent.
-
Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and proceeding in ascending order of force. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is determined using the up-down method.
-
Drug Administration: Administer the test compounds.
-
Post-Treatment Threshold: Re-evaluate the paw withdrawal threshold at set time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Co-Immunoprecipitation of Mu and Delta Opioid Receptors
This biochemical technique is used to demonstrate the physical interaction between mu and delta opioid receptors, supporting the existence of heterodimers.
Procedure:
-
Cell Culture and Lysis: Use cells co-expressing tagged versions of the mu and delta opioid receptors. Lyse the cells in a mild detergent buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to the tag on one of the receptors (e.g., anti-FLAG for a FLAG-tagged mu receptor) to the cell lysate.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-receptor complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the tag on the second receptor (e.g., anti-HA for an HA-tagged delta receptor). The presence of a band for the second receptor confirms the co-immunoprecipitation and thus the interaction between the two receptors.
Visualizing the Molecular Mechanisms
To facilitate a deeper understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
- 1. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Isobolographic and dose-response analyses of the interaction between intrathecal mu and delta agonists: effects of naltrindole and its benzofuran analog (NTB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioids modulate the cholinergic contraction but not the nonadrenergic relaxation in guinea-pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Eluxadoline versus alosetron: preclinical comparison of visceral sensitivity modulation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents for irritable bowel syndrome with diarrhea (IBS-D), eluxadoline and alosetron represent two distinct pharmacological approaches to alleviating visceral pain, a key symptom of the disorder. This guide provides an objective, data-driven comparison of their preclinical performance in modulating visceral sensitivity, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Differences
| Feature | This compound | Alosetron |
| Primary Mechanism | Mixed µ- and κ-opioid receptor agonist, δ-opioid receptor antagonist[1] | Selective 5-HT3 receptor antagonist[2] |
| Site of Action | Primarily central (spinal) for analgesia[1] | Central and peripheral[3] |
| Effect on Visceral Pain | Inhibits visceromotor response to colorectal distension[1] | Dose-dependently inhibits depressor response to colorectal distension[2] |
| Key Preclinical Finding | Analgesic effect mediated by spinal µ-opioid receptor activation[1] | ID50 of 3.0 µg/kg for inhibition of depressor response to colorectal distension in rats.[2] |
Mechanism of Action: Divergent Pathways to Pain Relief
This compound and alosetron achieve their analgesic effects through distinct signaling pathways. This compound's unique profile as a mixed opioid receptor modulator allows it to reduce gut motility and visceral pain. In contrast, alosetron targets the serotonin pathway, a key player in gut-brain communication and pain perception.
This compound's Opioid-Mediated Pathway
This compound acts as an agonist at mu (µ) and kappa (κ) opioid receptors and an antagonist at the delta (δ) opioid receptor.[1] Preclinical studies indicate that its analgesic effect on visceral pain is primarily mediated through the activation of µ-opioid receptors in the spinal cord.[1] This central action reduces the transmission of pain signals from the gut to the brain. The antagonism of the δ-opioid receptor is thought to mitigate the constipating effects often associated with µ-opioid agonists.
Alosetron's Serotonin-Based Modulation
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[2] These receptors are located on enteric neurons in the gut and are also found in the central nervous system. By blocking 5-HT3 receptors, alosetron modulates the activity of afferent nerves that transmit sensory information, including pain, from the gut to the brain.[3] This action helps to reduce visceral hypersensitivity.
Preclinical Efficacy: A Quantitative Look
Direct comparative preclinical studies providing head-to-head quantitative data for this compound and alosetron on visceral sensitivity are limited. However, data from separate studies using similar animal models offer valuable insights into their relative potency and efficacy.
Animal Models of Visceral Hypersensitivity
Preclinical evaluation of visceral pain is commonly conducted using the colorectal distension (CRD) model in rodents. This model mimics the visceral pain experienced by IBS patients. In this procedure, a balloon is inserted into the colon and inflated to various pressures, and the animal's response is measured.
Quantitative Data Summary
| Drug | Animal Model | Endpoint | Key Findings |
| This compound | Rat | Visceromotor Response (VMR) to Colorectal Distension (CRD) | Inhibited VMRs to painful bladder and colon distension. The effect was reversed by the centrally acting opioid antagonist naloxone, but not by the peripherally restricted antagonist naloxone-methiodide, indicating a central mechanism of action.[1] |
| Alosetron | Rat | Depressor Response to Colorectal Distension (CRD) | Dose-dependently inhibited the depressor response to CRD with an ID50 of 3.0 µg/kg (intravenous administration).[2] |
| Alosetron | Rat | Fos-like Immunoreactivity in Spinal Cord | Pretreatment with alosetron (100 µg/kg) significantly reduced the number of Fos-positive neurons in the lumbosacral spinal cord following CRD, from 1246 to 479.8.[2] |
Experimental Protocols
Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement (General Protocol)
A commonly employed method for assessing visceral sensitivity in rodents involves measuring the visceromotor response (VMR) to colorectal distension (CRD).
-
Animal Preparation: Male Wistar rats or other appropriate rodent strains are anesthetized. For VMR measurement, electrodes are often implanted into the abdominal musculature to record electromyographic (EMG) activity. For measurement of the depressor response, arterial cannulation is performed to monitor blood pressure.
-
Drug Administration: this compound, alosetron, or a vehicle control is administered, typically intravenously or intraperitoneally, at varying doses to establish a dose-response relationship.
-
Colorectal Distension: A flexible balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with rest periods in between.
-
Data Acquisition and Analysis: The VMR is quantified by measuring the EMG activity of the abdominal muscles during balloon inflation. The depressor response is measured as the fall in mean arterial blood pressure. The number of Fos-positive neurons in spinal cord sections can also be quantified as a marker of neuronal activation.
Conclusion
Preclinical evidence demonstrates that both this compound and alosetron are effective in modulating visceral sensitivity, albeit through different mechanisms of action. Alosetron's potent, dose-dependent inhibition of the response to colorectal distension is well-documented with a specific ID50 value. This compound also clearly inhibits visceral nociceptive responses, with studies pointing to a central, spinal µ-opioid receptor-mediated mechanism.
For researchers and drug development professionals, the choice between targeting the opioid or serotonergic pathways for the treatment of visceral pain in IBS-D will depend on the specific therapeutic goals, desired side-effect profile, and the patient population. Further head-to-head preclinical studies with identical experimental parameters would be invaluable for a more direct comparison of the potency and efficacy of these two important therapeutic agents.
References
- 1. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central modulation of rectal distension-induced blood pressure changes by alosetron, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eluxadoline and Antispasmodics on Colonic Function in Irritable Bowel Syndrome with Diarrhea (IBS-D)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of eluxadoline, a mixed opioid receptor modulator, and traditional antispasmodic agents for the management of Irritable Bowel Syndrome with Diarrhea (IBS-D). While direct comparative experimental data on the specific parameter of colonic compliance is not available in the current body of scientific literature, this document synthesizes existing data on their mechanisms of action, effects on related physiological parameters such as colonic motility and transit time, and clinical efficacy. Furthermore, a detailed protocol for the experimental measurement of colonic compliance is provided to facilitate future research in this area.
Introduction: Therapeutic Approaches to IBS-D
Irritable Bowel Syndrome with Diarrhea (IBS-D) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. Therapeutic strategies have historically focused on alleviating symptoms, with antispasmodic agents being a cornerstone of treatment. More recently, this compound has emerged as a novel therapeutic option with a distinct mechanism of action. This guide aims to provide a comparative framework for these two classes of drugs.
Mechanisms of Action
The therapeutic effects of this compound and antispasmodics stem from their distinct interactions with the enteric nervous system and colonic smooth muscle.
This compound: A Mixed Opioid Receptor Modulator
This compound is an orally administered, minimally absorbed agent that acts locally on opioid receptors in the gut.[1] Its unique pharmacological profile includes agonism at mu (µ) and kappa (κ) opioid receptors, and antagonism at the delta (δ) opioid receptor.[1]
-
µ-opioid receptor agonism: Activation of µ-opioid receptors in the enteric nervous system leads to reduced gastrointestinal motility and secretion, which helps to control diarrhea.[2]
-
κ-opioid receptor agonism: Agonism of κ-opioid receptors is thought to contribute to the modulation of visceral pain.
-
δ-opioid receptor antagonism: Antagonism of δ-opioid receptors is hypothesized to counteract the excessive slowing of motility that can be caused by unopposed µ-opioid agonism, thereby potentially reducing the risk of constipation.[2]
Figure 1: Mechanism of action of this compound.
Antispasmodics: Targeting Smooth Muscle Contraction
Antispasmodics are a heterogeneous group of drugs that aim to reduce the muscular spasms in the gastrointestinal tract that contribute to abdominal pain in IBS.[3][4] They can be broadly categorized into two main classes: anticholinergics and direct smooth muscle relaxants.
-
Anticholinergics (e.g., dicyclomine, hyoscyamine): These agents act by blocking the action of acetylcholine, a neurotransmitter that stimulates muscle contractions in the digestive tract.[5][6] By inhibiting acetylcholine, anticholinergics reduce the strength and frequency of muscle spasms.[5][6]
-
Direct Smooth Muscle Relaxants (e.g., mebeverine, pinaverium bromide, otilonium bromide): These drugs act directly on the smooth muscle cells of the gut wall.[7] Many of these agents, such as pinaverium and otilonium, function as L-type calcium channel blockers.[7] By inhibiting the influx of calcium into the muscle cells, they prevent the contractions that lead to spasms and pain.[7]
Comparative Efficacy and Effects on Colonic Function
While a direct comparison of the effects of this compound and antispasmodics on colonic compliance is lacking, clinical trial data provides insights into their efficacy in managing IBS-D symptoms and their influence on related physiological parameters.
Data Presentation
The following table summarizes key findings from clinical studies on this compound and various antispasmodics. It is important to note that these studies were not head-to-head comparisons and were conducted in different patient populations with varying methodologies.
| Drug Class | Drug | Dosage | Key Findings |
| Mixed Opioid Receptor Modulator | This compound | 75 mg and 100 mg twice daily | Significantly improved composite endpoint of abdominal pain and stool consistency compared to placebo in phase 3 trials.[8][9] |
| Antispasmodics (Anticholinergics) | Dicyclomine | 20 mg four times daily | Showed superiority to placebo in improving overall IBS symptoms, including abdominal pain.[10] |
| Hyoscyamine | 0.125 to 0.25 mg every 4 hours or as needed | Effective in reducing abdominal pain and cramping associated with IBS. | |
| Antispasmodics (Smooth Muscle Relaxants) | Mebeverine | 135 mg three times daily or 200 mg twice daily (modified release) | Some studies show modest benefits in global IBS symptom relief, but meta-analyses have not consistently shown a significant reduction in pain compared to placebo.[11] |
| Pinaverium Bromide | 50 mg three times daily | Effectively reduced colonic motility parameters in IBS patients and normalized stool frequency in both diarrheic and constipated subtypes.[3][12] | |
| Otilonium Bromide | 40 mg three times daily | Demonstrated superiority to placebo in reducing pain, abdominal distension, and modulating colonic motility.[13] |
Experimental Protocol: Measurement of Colonic Compliance
To address the gap in the literature, future research should focus on directly comparing the effects of this compound and antispasmodics on colonic compliance. The gold-standard method for this measurement is the barostat technique.
Principle of the Barostat
A barostat is a device that can maintain a constant pressure within a highly compliant bag placed in a hollow organ, such as the colon. By measuring the volume of air required to maintain this pressure, the device can assess the tone and compliance (distensibility) of the organ wall.
Experimental Workflow
Figure 2: Experimental workflow for colonic compliance measurement.
Detailed Methodology
-
Patient Preparation: Subjects undergo a standard bowel preparation to cleanse the colon. Informed consent is obtained, and subjects fast overnight before the procedure.
-
Catheter Placement: A barostat catheter with an integrated, highly compliant bag is inserted into the descending colon under colonoscopic guidance.
-
Baseline Measurement: A baseline colonic compliance measurement is performed. This involves a series of stepwise increases in intra-bag pressure, and the corresponding bag volume is recorded at each pressure step.
-
Drug Administration: Subjects are then administered a single dose of the investigational drug (this compound or an antispasmodic) or a placebo in a randomized, double-blind fashion.
-
Post-Drug Measurement: After a sufficient time for drug absorption and action, the colonic compliance measurement is repeated using the same protocol as the baseline measurement.
-
Data Analysis: Pressure-volume curves are generated for both baseline and post-drug measurements. Colonic compliance is calculated as the slope of the pressure-volume relationship. Statistical analysis is then performed to compare the changes in colonic compliance between the different treatment groups.
Conclusion and Future Directions
This compound and antispasmodics represent two distinct pharmacological approaches to the management of IBS-D. While both have demonstrated efficacy in alleviating symptoms, their effects on the underlying pathophysiology, particularly colonic compliance, are not fully elucidated. The lack of direct comparative studies on colonic compliance highlights a significant knowledge gap. Future research employing standardized methodologies, such as the barostat protocol outlined in this guide, is crucial to better understand the differential effects of these agents on colonic biomechanics. Such studies will provide valuable insights for optimizing therapeutic strategies and developing novel treatments for IBS-D.
References
- 1. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effectiveness of pinaverium bromide therapy on colonic motility disorders in irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the colonic motor response to eating by pinaverium bromide in irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eluxadoline in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Eluxadoline, a Schedule IV controlled substance, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound in a research environment. Adherence to these protocols is mandatory to mitigate risks of diversion and environmental contamination.
Regulatory Framework
The disposal of pharmaceutical waste, particularly controlled substances like this compound, is governed by multiple federal agencies in the United States, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Key regulations include the Controlled Substances Act and the Resource Conservation and Recovery Act (RCRA).
Quantitative Data Summary
For clarity, the following table summarizes key quantitative and classification data related to this compound disposal.
| Parameter | Value/Specification | Regulatory Body | Source |
| DEA Schedule | Schedule IV | DEA | |
| Required Disposal Record | DEA Form 41 | DEA | |
| Record Retention Period | At least 2 years | DEA | |
| Witness Requirement for Wasting | Two authorized personnel | DEA/Institutional Policy |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether the substance is expired/unwanted (recoverable) or residual waste (non-recoverable).
Procedure 1: Disposal of Expired, Unwanted, or Damaged this compound (Recoverable Quantities)
This procedure applies to unused vials, expired dilutions, or broken containers where the this compound is still recoverable. The primary and required method for disposal of such quantities is through a reverse distributor.
Step-by-Step Protocol:
-
Segregation and Labeling:
-
Clearly label the this compound containers intended for disposal with "To Be Disposed," "Expired," or "Do Not Use."
-
Segregate these materials from the active inventory within the secure storage location (e.g., safe or lockbox).
-
-
Contact Environmental Health & Safety (EHS):
-
Notify your institution's EHS or equivalent department to schedule a pickup for controlled substance disposal. They will typically have a contract with a DEA-registered reverse distributor.
-
-
Documentation:
-
Complete a controlled substance inventory list as required by your institution or the reverse distributor.
-
For Schedule IV substances like this compound, a DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the disposal.
-
-
Transfer of Custody:
-
Upon pickup, you will sign a chain of custody form provided by the EHS or the reverse distributor.
-
Retain a copy of the signed form for your laboratory's records.
-
Procedure 2: Disposal of Non-Recoverable this compound Waste
This procedure applies to residual, non-recoverable amounts of this compound, such as the trace amounts left in an "empty" vial or syringe after use.
Step-by-Step Protocol:
-
Assessment of "Non-Recoverable" Status:
-
A substance is considered non-recoverable if it cannot be drawn out with a syringe.
-
-
Disposal of Container:
-
The empty container (e.g., vial, syringe) may be discarded in a biohazard sharps container.
-
-
Record Keeping:
-
If the disposal of the container zeroes out the balance on your usage log, separate recording of the non-recoverable waste may not be necessary. However, it is best practice to document this final disposition.
-
Procedure 3: Handling Spills
In the event of a spill where this compound is recoverable (e.g., a puddle on a benchtop):
-
Containment and Cleanup:
-
Place cleanup refuse (e.g., paper towels) into a secure hazardous materials or biohazard sharps container.
-
-
Documentation:
-
Record the amount of the spillage on the usage log and a DEA Form 41.
-
Unacceptable Disposal Methods:
Under no circumstances should this compound be disposed of via the following methods:
-
Flushing down a sink or toilet.
-
Mixing with cat litter or coffee grounds for regular trash disposal (this method is for household disposal and not appropriate for laboratory settings).
-
Wasting into animals or sharps containers (for recoverable amounts).
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
